molecular formula C3H7ClN2O B1342865 2-Amino-2-oxazoline Hydrochloride CAS No. 24665-92-7

2-Amino-2-oxazoline Hydrochloride

Cat. No.: B1342865
CAS No.: 24665-92-7
M. Wt: 122.55 g/mol
InChI Key: HBPBXZZTIWDNKF-UHFFFAOYSA-N
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Description

2-Amino-2-oxazoline Hydrochloride is a useful research compound. Its molecular formula is C3H7ClN2O and its molecular weight is 122.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydro-1,3-oxazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPBXZZTIWDNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614393
Record name 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1)
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Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24665-92-7, 375855-07-5
Record name 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-oxazoline Hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Amino-2-oxazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-Amino-2-oxazoline Hydrochloride. The information presented herein is intended to support research, development, and application of this compound in various scientific fields, particularly in drug discovery and materials science.

Physicochemical Properties

This compound (CAS No: 375855-07-5) is a white to almost white crystalline powder.[1] It is known to be hygroscopic and is soluble in water.[2] The compound has a molecular formula of C₃H₇ClN₂O and a molecular weight of 122.55 g/mol .[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₇ClN₂O[1][3]
Molecular Weight 122.55 g/mol [1][3]
Appearance White to almost white crystalline powder[1]
Melting Point 107 - 114 °C[1]
Solubility Soluble in water[2]
Hygroscopicity Hygroscopic[2]
Shelf Life 1460 days[2]
Purity ≥ 98% (by titration)[1]

Synthesis

The synthesis of 2-amino-2-oxazolines, also referred to as pseudoureas, can be achieved through several routes.[4] A common method involves the cyclization of β-haloalkylureas.[4] This process typically yields the hydrochloride salt of the pseudourea upon heating the haloalkylurea with water.[4] The free base can then be liberated by the addition of an alkali.[4]

Another established method is the dehydrative cyclization of N-(2-hydroxyethyl)amides. This reaction can be promoted by various reagents, including triflic acid, to yield the corresponding 2-oxazoline.[3]

Synthesis_Workflow cluster_0 Method 1: From β-Haloalkylurea cluster_1 Method 2: Dehydrative Cyclization beta-Haloalkylurea beta-Haloalkylurea Heating_with_Water Heating with Water beta-Haloalkylurea->Heating_with_Water 2-Amino-2-oxazoline_HCl 2-Amino-2-oxazoline Hydrochloride Heating_with_Water->2-Amino-2-oxazoline_HCl N-(2-hydroxyethyl)amide N-(2-hydroxyethyl)amide Dehydrating_Agent Dehydrating Agent (e.g., Triflic Acid) N-(2-hydroxyethyl)amide->Dehydrating_Agent 2-Amino-2-oxazoline 2-Amino-2-oxazoline Dehydrating_Agent->2-Amino-2-oxazoline

Biological Activity and Signaling Pathway

Derivatives of 2-amino-2-oxazoline have been identified as potent and subtype-selective agonists for α₂ adrenoceptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological functions, both centrally and peripherally.[1]

The activation of α₂ adrenoceptors by an agonist like a 2-amino-2-oxazoline derivative initiates a signaling cascade. The receptor couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] The βγ-subunits of the G-protein can also modulate other effector systems, such as ion channels. It is generally accepted that the protonated nitrogen of the oxazoline ring forms a salt bridge with the carboxylate anion of an aspartate residue in the third transmembrane helix of the α₂ receptor.[1]

Alpha2_Adrenoceptor_Signaling 2-Amino-2-oxazoline_Derivative 2-Amino-2-oxazoline Derivative (Agonist) Alpha2_Adrenoceptor α₂ Adrenoceptor (GPCR) 2-Amino-2-oxazoline_Derivative->Alpha2_Adrenoceptor Binds to G_Protein Gi/o Protein Alpha2_Adrenoceptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Experimental Protocols

Synthesis of this compound from a β-Haloalkylurea (General Protocol)

This protocol is a general representation based on established synthesis routes for 2-amino-2-oxazolines.[4]

  • Reaction Setup: A mixture of the appropriate β-haloalkylurea in water is prepared in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to reflux for a specified period (e.g., 4 hours).

  • Work-up: After cooling to room temperature, the solution contains the this compound. Further purification steps, such as recrystallization, may be necessary to obtain a product of high purity.

pKa Determination by Potentiometric Titration

The following is a general protocol for determining the pKa of an amine hydrochloride.[5][6][7]

  • Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water or a suitable water-cosolvent mixture.[5][6] The ionic strength of the solution is kept constant, for example, by using 0.15 M potassium chloride.[5][7]

  • Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: The pKa value is determined from the resulting titration curve. The pKa corresponds to the pH at the half-equivalence point.

pKa_Determination_Workflow Prepare_Sample Prepare Sample Solution (Known Concentration) Titrate_Sample Titrate Sample with Standardized Titrant Prepare_Sample->Titrate_Sample Standardize_Titrant Standardize Titrant (e.g., NaOH) Standardize_Titrant->Titrate_Sample Monitor_pH Monitor pH Titrate_Sample->Monitor_pH Plot_Curve Plot Titration Curve (pH vs. Volume of Titrant) Monitor_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa

Characterization by NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in the molecule.

  • Sample Preparation: The sample can be prepared as a KBr pellet or a Nujol mull for solid-state analysis.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Spectral Interpretation: The characteristic absorption bands for the amine, C=N, and C-O bonds are identified to confirm the presence of the oxazoline ring and the amino group.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-2-oxazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-2-oxazoline Hydrochloride, a versatile intermediate with significant applications in pharmaceutical development and polymer chemistry.[1] This document details the primary synthetic pathways, experimental protocols, and characterization of the final product, presented in a format tailored for chemical researchers and drug development professionals.

Introduction

2-Amino-2-oxazoline, also known as ethylene pseudourea, and its hydrochloride salt are five-membered heterocyclic compounds. They serve as crucial building blocks in organic synthesis, particularly in the preparation of bioactive molecules and functional polymers.[1][2] The presence of the oxazoline ring and the amino group imparts unique chemical properties, making it a valuable synthon in medicinal chemistry for the development of novel therapeutics.

Synthetic Pathways

Several synthetic routes have been established for the preparation of 2-amino-2-oxazolines. The most common and practical methods are outlined below.

From β-Haloalkylureas

A primary and historically significant method involves the cyclization of a β-haloalkylurea. Heating a β-chloroethylurea intermediate with water directly yields this compound. The yields for this type of reaction are reported to be moderate to quantitative.

From 2-Aminoethanol and a Cyanogen Source

This approach involves the reaction of 2-aminoethanol with a cyanogen source, such as cyanogen bromide. This method provides a direct route to the oxazoline ring system.

From Sodium Cyanamide and Chlorohydrins

The reaction of sodium cyanamide with a chlorohydrin, such as 2-chloroethanol, offers another pathway. The mechanism is thought to proceed through an epoxide intermediate, which then reacts with cyanamide to form an unstable intermediate that rearranges to the 2-amino-2-oxazoline.

Dehydrative Cyclization of N-(2-hydroxyethyl)amides

A more recent and green approach involves the dehydrative cyclization of N-(2-hydroxyethyl)amides.[3] This method often employs specific catalysts or dehydrating agents to promote the ring closure, forming the oxazoline ring.[3][4]

Experimental Protocols

This section provides detailed experimental procedures for key synthetic steps in the preparation of this compound.

Synthesis of 2-Chloroethylamine Hydrochloride from Ethanolamine

This procedure outlines the synthesis of the key precursor, 2-chloroethylamine hydrochloride, from ethanolamine and thionyl chloride.

Reaction Scheme:

G cluster_reactants Reactants ethanolamine HOCH₂CH₂NH₂ (Ethanolamine) product ClCH₂CH₂NH₃⁺Cl⁻ (2-Chloroethylamine Hydrochloride) ethanolamine->product Reaction in Toluene, 40-75 °C socl2 + SOCl₂ (Thionyl Chloride) solvent Toluene

Figure 1: Synthesis of 2-Chloroethylamine Hydrochloride.

Procedure:

  • In a dry reaction vessel equipped with a reflux condenser, stirrer, and thermometer, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

  • Stir the mixture to ensure homogeneity and cool to 10 °C.

  • Slowly add 119 g (1 mol) of thionyl chloride dropwise over 3 hours, maintaining the temperature below 15 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 10 hours.

  • After reflux, remove the toluene and any unreacted thionyl chloride by distillation at atmospheric pressure.

  • Further evaporate the solvent under reduced pressure at a temperature of 60 °C to obtain the crude 2-chloroethylamine hydrochloride.

Quantitative Data:

ParameterValueReference
Ethanolamine46.5 g (0.76 mol)
Thionyl Chloride119 g (1.0 mol)
Toluene300 mL
Reaction Temperature40-75 °C[5]
Reaction Time10-15 hours[5]
Typical Yield ~76%
Purity ~99.2% (by HPLC)
Synthesis of this compound from 2-Chloroethylamine Hydrochloride

This protocol describes the cyclization reaction of 2-chloroethylamine hydrochloride with a cyanate source to yield the final product.

Reaction Scheme:

G cluster_reactants Reactants reactant1 ClCH₂CH₂NH₃⁺Cl⁻ (2-Chloroethylamine HCl) product 2-Amino-2-oxazoline Hydrochloride reactant1->product Aqueous Solution, Heat reactant2 + NaOCN (Sodium Cyanate)

Figure 2: Synthesis of this compound.

Procedure:

Note: A detailed, publicly available experimental protocol with precise quantitative data for this specific reaction is not readily found in the searched literature. The following is a generalized procedure based on the known reactivity of the starting materials.

  • Dissolve 2-chloroethylamine hydrochloride in water.

  • Add an equimolar amount of a cyanate salt, such as sodium or potassium cyanate, to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or NMR).

  • Upon completion, cool the reaction mixture and remove the water under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Characterization of this compound

The structural confirmation of the synthesized this compound is typically achieved through various spectroscopic methods.

Physical Properties: [6]

PropertyValue
Molecular Formula C₃H₇ClN₂O
Molecular Weight 122.55 g/mol
Appearance White solid

Spectroscopic Data:

While specific spectra for this compound were not found in the search results, typical chemical shifts for the oxazoline ring protons and carbons are well-documented.

  • ¹H NMR: The proton NMR spectrum is expected to show two triplets corresponding to the methylene protons of the oxazoline ring. The chemical shifts would likely be in the range of 3.5-4.5 ppm in a solvent like DMSO-d₆ or D₂O.[7][8] The amino protons would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show two signals for the methylene carbons of the oxazoline ring, typically between 40 and 70 ppm, and a signal for the C2 carbon (the carbon double-bonded to the exocyclic nitrogen) at a lower field, potentially around 160 ppm.[9]

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and a strong C=N stretching band (around 1650-1700 cm⁻¹).

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure is a key component in molecules being investigated for a range of biological activities. Furthermore, it is utilized in polymer chemistry to create functional polymers with potential biomedical applications.[1] Poly(2-oxazoline)s are known for their biocompatibility and are explored for use in drug delivery systems and other biomedical materials.[2]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is summarized in the following diagram.

G start Start: Ethanolamine step1 Step 1: Chlorination with Thionyl Chloride start->step1 intermediate Intermediate: 2-Chloroethylamine Hydrochloride step1->intermediate step2 Step 2: Cyclization with Cyanate Salt intermediate->step2 product Product: this compound step2->product purification Purification: Recrystallization product->purification characterization Characterization (NMR, IR, etc.) purification->characterization end Final Product characterization->end

Figure 3: Overall Experimental Workflow.

Conclusion

This technical guide has outlined the key synthetic methodologies for preparing this compound. While several routes are chemically feasible, the synthesis via the cyclization of 2-chloroethylamine hydrochloride remains a prominent approach. The detailed experimental protocol for the precursor synthesis and a general procedure for the final cyclization provide a solid foundation for researchers. The characterization data, though generalized, offer a guide for product identification. The utility of this compound as a versatile intermediate in both pharmaceutical and materials science underscores the importance of well-documented and reproducible synthetic procedures.

References

An In-depth Technical Guide to 2-Amino-2-oxazoline Hydrochloride (CAS: 375855-07-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-oxazoline Hydrochloride, with the CAS number 375855-07-5, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. It serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules and functional polymers.[1] Its structural features, particularly the presence of a reactive amino group and an oxazoline ring, make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications in drug development, and safety information.

Chemical and Physical Properties

This compound, also known as 4,5-dihydro-1,3-oxazol-2-amine hydrochloride, is a white to almost white crystalline powder.[1][2] It is soluble in water, a property that facilitates its use in various aqueous reaction conditions.[1] The compound is known for its stability, which is a crucial attribute for a chemical intermediate.[1]

PropertyValueReference(s)
CAS Number 375855-07-5[3]
Molecular Formula C₃H₆N₂O · HCl[1][2]
Molecular Weight 122.55 g/mol [1][2][3]
Appearance White to almost white crystalline powder[1][2]
Melting Point 107 - 114 °C[1][2]
Purity ≥ 98% (by titration)[1][2]
Solubility Soluble in water[1]
InChI Key HBPBXZZTIWDNKF-UHFFFAOYSA-N[3]
SMILES C1COC(=N1)N.Cl[3]

Synthesis and Characterization

General Synthetic Pathway

The synthesis of 2-aminooxazolines typically involves the cyclization of a suitable precursor. One common method is the reaction of an amino alcohol with cyanogen bromide. For 2-Amino-2-oxazoline, the precursor would be 2-aminoethanol. The reaction likely proceeds through the formation of an intermediate that subsequently cyclizes to form the oxazoline ring. The hydrochloride salt is then formed by treatment with hydrochloric acid.

A general representation of this synthetic approach is depicted in the workflow below.

G General Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-Aminoethanol 2-Aminoethanol Reaction_with_Base Reaction in the presence of a base 2-Aminoethanol->Reaction_with_Base Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Reaction_with_Base Cyclization Intramolecular Cyclization Reaction_with_Base->Cyclization Intermediate Formation Acidification Treatment with Hydrochloric Acid Cyclization->Acidification Free Base Formation Final_Product 2-Amino-2-oxazoline Hydrochloride Acidification->Final_Product

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound is crucial for its unambiguous identification and quality control. While specific spectra for this exact CAS number are not widely published, data for the parent compound and its derivatives can be found in various chemical databases and literature. Researchers are advised to acquire and interpret their own analytical data for confirmation. ChemicalBook is a resource that may provide access to such spectra.[4]

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, with a notable application in the development of novel drugs targeting neurological disorders.[1] The 2-aminooxazoline scaffold has been identified as a privileged structure in medicinal chemistry.

Role as a Precursor to TAAR1 Agonists

A significant area of research involving the 2-aminooxazoline core is the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists.[5][6] TAAR1 is a G-protein coupled receptor implicated in various neurological and psychiatric conditions, including schizophrenia, depression, and addiction.[5]

Derivatives of 2-aminooxazoline have been synthesized and identified as highly potent and selective TAAR1 agonists.[5] These compounds have demonstrated efficacy in animal models relevant to psychiatric diseases. The general structure of these agonists often involves a substituted 2-aminooxazoline moiety linked to an aromatic group. The unsubstituted this compound serves as a fundamental building block for the synthesis of these more complex and biologically active molecules.

The discovery and optimization process for these TAAR1 agonists often follows a structured workflow, as illustrated below.

G Drug Discovery Workflow for TAAR1 Agonists Start Identification of 2-Aminooxazoline Scaffold Synthesis Synthesis of 2-Aminooxazoline Derivatives Start->Synthesis Screening In vitro Screening (TAAR1 Agonism Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization (Potency, Selectivity, PK) SAR->Optimization Optimization->Synthesis Iterative Process InVivo In vivo Efficacy (Animal Models) Optimization->InVivo End Preclinical Candidate InVivo->End

Caption: Drug discovery workflow for 2-aminooxazoline-based TAAR1 agonists.

Other Potential Therapeutic Areas

The versatility of the 2-aminooxazoline scaffold suggests its potential as a building block for compounds targeting a range of other biological targets. Its ability to participate in various chemical reactions allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.[1]

Other Applications

Beyond pharmaceuticals, this compound finds utility in polymer chemistry. It is used in the production of specialty polymers, where its incorporation can enhance properties such as thermal stability and mechanical strength, which are important for applications in coatings and adhesives.[1]

Safety and Handling

This compound is classified as causing skin irritation and serious eye irritation.[3]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Researchers and professionals handling this compound should consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential, particularly in the field of drug discovery and development. Its role as a precursor to potent and selective TAAR1 agonists highlights its importance in the search for new treatments for neurological and psychiatric disorders. The information provided in this technical guide serves as a foundational resource for researchers and scientists working with this compound, enabling further exploration of its synthetic utility and biological applications.

References

An In-depth Technical Guide on 2-Amino-2-oxazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-2-oxazoline Hydrochloride, a versatile chemical intermediate. It covers the compound's molecular structure, physicochemical properties, synthesis protocols, and key applications, presenting data in a format tailored for scientific and research applications.

Molecular Structure and Properties

This compound is the hydrochloride salt of 2-Amino-2-oxazoline. The core structure is a five-membered oxazoline ring. It is also referred to as 4,5-Dihydro-1,3-oxazol-2-amine hydrochloride.[1][2] This compound exists in equilibrium with its tautomeric form, 2-iminooxazolidine.[3] It is a white to off-white crystalline powder that is soluble in water.[4][5]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃H₇ClN₂O [1][6]
Molecular Weight 122.55 g/mol [1][4][5]
CAS Number 375855-07-5 [4][5]
Melting Point 107 - 114 °C [5][7]
Appearance White to almost white crystalline powder [5][7]
Solubility Soluble in water [4][5]
Purity >98.0% [4][7]
InChIKey HBPBXZZTIWDNKF-UHFFFAOYSA-N [1][6]

| IUPAC Name | 4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |[1][6] |

Synthesis and Experimental Protocols

The synthesis of 2-oxazolines, including 2-amino derivatives, is well-established and typically involves the cyclization of a 2-amino alcohol with a suitable functional group.[8] For this compound, a common synthetic route involves the reaction of a β-haloalkylurea, which is heated to induce cyclization and form the hydrochloride salt.[3]

Experimental Protocol: Synthesis from a β-Haloalkylurea

This protocol is a generalized procedure based on established synthesis methods for pseudoureas.[3]

  • Preparation of β-Haloalkylurea:

    • Synthesize the required β-haloalkylurea. This can be achieved through several methods, such as the addition of a halogen acid to an unsaturated urea or by reacting an olefin with iodine isocyanate followed by reaction with an amine.[3]

  • Cyclization Reaction:

    • Heat the prepared β-haloalkylurea in an aqueous solution. The heating promotes an intramolecular cyclization reaction.

    • During this process, the halide acts as a leaving group, and the urea nitrogen attacks the electrophilic carbon, leading to the formation of the oxazoline ring. The resulting product is the hydrochloride salt of the 2-amino-2-oxazoline.

  • Isolation and Purification:

    • After the reaction is complete, cool the solution to allow the product to crystallize.

    • Collect the solid product by filtration.

    • Wash the collected solid with a cold solvent to remove impurities.

    • The free base can be obtained by adding a suitable alkali to the hydrochloride salt.[3]

Diagram: General Synthesis and Analysis Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants β-Haloalkylurea + Water Reaction Heating & Cyclization Reactants->Reaction Product Crude 2-Amino-2-oxazoline Hydrochloride Reaction->Product Crystallization Crystallization Product->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Purity Purity Assay (e.g., Titration) Washing->Purity Structure Structural Verification (NMR, IR) Washing->Structure Final Pure Product

Caption: General workflow for synthesis and analysis.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis: It serves as a crucial building block in the creation of more complex bioactive molecules and pharmaceuticals.[5] Its structure is particularly useful in medicinal chemistry for developing novel drugs.[5]

  • Polymer Chemistry: This compound is utilized in the synthesis of specialty polymers. The incorporation of the oxazoline ring can enhance properties such as thermal stability and mechanical strength in materials like coatings and adhesives.[5] Some 2-oxazoline derivatives can undergo living cationic ring-opening polymerization to form poly(2-oxazoline)s, which have biomedical applications.[8]

  • Organic Synthesis: Its ability to participate in various chemical reactions, including cyclizations and condensations, makes it a versatile tool for organic chemists to construct complex molecular architectures.[5]

Diagram: Key Application Areas

G cluster_apps Primary Applications center 2-Amino-2-oxazoline Hydrochloride pharma Pharmaceutical Intermediates center->pharma Drug Development polymers Specialty Polymers (e.g., Coatings) center->polymers Material Science org_syn Organic Synthesis Building Block center->org_syn Chemical Reactions

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-oxazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-2-oxazoline hydrochloride, a key intermediate in pharmaceutical and organic synthesis. While noted for its general stability and water solubility, this document delves deeper, presenting both established knowledge and projected data based on analogous chemical principles, to guide researchers in its handling, formulation, and analytical characterization. This guide includes detailed, plausible experimental protocols for determining solubility and stability, alongside structured data tables and visualizations to facilitate understanding and application in a laboratory setting.

Introduction

This compound (CAS No: 24665-92-7) is a versatile heterocyclic compound increasingly utilized in medicinal chemistry and polymer science.[1] Its structure, featuring a reactive amino group and an oxazoline ring, makes it a valuable building block for the synthesis of novel therapeutic agents and functional polymers. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective application in drug development and materials science. This guide aims to provide a thorough technical resource on these aspects, addressing the current knowledge gaps with scientifically grounded, hypothetical data and detailed experimental methodologies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₃H₇ClN₂O[2]
Molecular Weight122.55 g/mol [2]
AppearanceWhite to off-white crystalline powder[1]
Melting Point108-114 °C[1]
SensitivityHygroscopic[3]

Solubility Profile

This compound is known to be soluble in water.[1][3] However, for formulation development and synthesis, a quantitative understanding of its solubility in various solvents and at different temperatures is crucial. The following sections provide both reported qualitative information and projected quantitative data.

Qualitative Solubility

Based on its polar and ionic nature, this compound is anticipated to be soluble in polar protic solvents and have limited solubility in non-polar organic solvents.

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical quantitative solubility data for this compound in various solvents at different temperatures. This data is projected based on the expected behavior of a small, polar, hydrochloride salt and should be experimentally verified.

SolventTemperature (°C)Solubility (mg/mL)
Water25> 200
Water40> 300
Methanol2550 - 100
Ethanol2520 - 50
Dimethyl Sulfoxide (DMSO)25> 100
N,N-Dimethylformamide (DMF)2550 - 100
Acetonitrile25< 5
Dichloromethane25< 1
Toluene25< 0.1
Experimental Protocol for Solubility Determination

A detailed workflow for determining the equilibrium solubility of this compound is provided below.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess 2-Amino-2-oxazoline HCl prep2 Add to known volume of solvent in sealed vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C, 40°C) prep2->equil1 equil2 Ensure equilibrium (typically 24-48 hours) equil1->equil2 analysis1 Centrifuge to separate undissolved solid equil2->analysis1 analysis2 Withdraw supernatant and filter (0.22 µm) analysis1->analysis2 analysis3 Dilute aliquot with appropriate mobile phase analysis2->analysis3 analysis4 Quantify concentration using a validated HPLC-UV method analysis3->analysis4

Figure 1: Experimental workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the test solvent.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker incubator for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Processing: After equilibration, centrifuge the vials to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Stability Profile

This compound is generally cited as a stable compound.[1] The oxazoline ring is known to be relatively resistant to hydrolysis and oxidation under neutral conditions.[4] However, a comprehensive understanding of its stability under various stress conditions is critical for its use in pharmaceutical applications.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of the oxazoline ring, particularly under acidic or basic conditions, which would lead to the formation of N-(2-hydroxyethyl)urea hydrochloride.

G 2-Amino-2-oxazoline_HCl 2-Amino-2-oxazoline Hydrochloride N-(2-hydroxyethyl)urea_HCl N-(2-hydroxyethyl)urea Hydrochloride 2-Amino-2-oxazoline_HCl->N-(2-hydroxyethyl)urea_HCl Hydrolysis (Acid/Base)

Figure 2: Potential hydrolytic degradation pathway.
Stability Under Stress Conditions (Hypothetical Data)

The following table presents hypothetical stability data for this compound under various stress conditions. This data is projected based on the known chemistry of oxazolines and should be confirmed experimentally.

ConditionDurationDegradation (%)Major Degradant
Hydrolytic
0.1 M HCl (aq) at 60°C24 hours10 - 20N-(2-hydroxyethyl)urea HCl
pH 7 Buffer at 60°C7 days< 2Not Applicable
0.1 M NaOH (aq) at 60°C24 hours5 - 15N-(2-hydroxyethyl)urea
Oxidative
3% H₂O₂ at 25°C24 hours< 5Not Determined
Thermal (Solid State)
80°C14 days< 1Not Applicable
Photolytic (Solid State)
ICH Q1B Option 2-< 1Not Applicable
Experimental Protocols for Stability Assessment

Detailed workflows for assessing the stability of this compound under various stress conditions are provided below.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare solutions in acidic, neutral, and basic buffers incub1 Incubate at a specified temperature (e.g., 60°C) prep1->incub1 incub2 Withdraw aliquots at various time points incub1->incub2 analysis1 Neutralize samples if necessary incub2->analysis1 analysis2 Analyze by a stability-indicating HPLC-UV method analysis1->analysis2 analysis3 Identify degradants using LC-MS analysis2->analysis3

Figure 3: Workflow for hydrolytic stability testing.

Methodology:

  • Preparation: Prepare solutions of this compound in various aqueous buffers (e.g., 0.1 M HCl, phosphate buffer pH 7.4, 0.1 M NaOH).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and withdraw aliquots at predetermined time intervals.

  • Analysis: Neutralize the acidic and basic samples before analysis. Quantify the remaining parent compound and any degradation products using a validated stability-indicating HPLC-UV method. Characterize the structure of any significant degradants using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

  • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C). Analyze samples at various time points for purity and degradation.

  • Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature. Analyze aliquots at different time points as described for hydrolytic stability.

Methodology:

  • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., Option 2 with both cool white fluorescent and near-UV lamps).

  • Maintain a dark control sample under the same temperature conditions.

  • After the specified exposure, analyze both the exposed and dark control samples for any degradation using a stability-indicating HPLC-UV method.

Analytical Methods

A validated stability-indicating HPLC-UV method is essential for both solubility and stability studies.

Hypothetical HPLC Method Parameters:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Conclusion

This compound is a valuable and versatile chemical intermediate. While it is recognized for its aqueous solubility and general stability, this technical guide highlights the need for and provides a framework for obtaining more detailed quantitative data. The presented hypothetical data and experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute their own studies, leading to a more comprehensive understanding and effective utilization of this important compound. It is strongly recommended that the hypothetical data presented herein be confirmed through rigorous laboratory experimentation.

References

A Deep Dive into the Theoretical Landscape of 2-Amino-2-Oxazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the theoretical studies conducted on 2-amino-2-oxazoline compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and materials science. This document synthesizes key findings from computational chemistry, quantum mechanics, and molecular modeling studies, presenting data in a structured format to facilitate understanding and further research.

Core Concepts: Tautomerism and Molecular Structure

A central theme in the theoretical investigation of 2-amino-2-oxazolines is the tautomeric equilibrium between the amino and imino forms.[1][2] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers.

Theoretical calculations consistently indicate that the amino tautomer is more stable than the imino tautomer in the gas phase.[1] The energy difference is typically in the range of 5–14 kJ/mol.[1] However, the tautomeric preference can be influenced by the surrounding environment, with solvation effects potentially shifting the equilibrium towards the imino species.[1]

The geometry of the 2-amino-2-oxazoline ring is another critical aspect. While often depicted as planar, computational studies have revealed that the ring can adopt a non-planar, "puckered" conformation.[3] The energy barrier for the inversion of this pucker is very low, making the ring flexible.[3]

Quantitative Computational Data

The following tables summarize key quantitative data extracted from various theoretical studies on 2-amino-2-oxazoline and its derivatives. These calculations provide valuable insights into the electronic structure and geometry of these molecules.

Table 1: Calculated Tautomeric Free Energy Differences (Gas Phase)

TautomerizationComputational MethodΔG (kJ/mol)More Stable TautomerReference
Imino -> AminoB3LYP/6-311+G(d,p)-10.06Amino[1]
Imino -> AminoMP2/6-311+G(d,p)-Amino[1]
Imino -> AminoCBS-Q-Amino[1]

Table 2: Selected Calculated Geometrical Parameters for the Amino Tautomer

ParameterComputational MethodValueReference
Dihedral Angle (N2-C1-C5-X4)B3LYP/6-311+G(d,p)Varies[1]
Ring Puckering BarrierMP2/cc-pVQZ39.6 J/mol[3]
Puckering Vibrational FrequencyMP2/cc-pV5Z61 cm⁻¹[3]

Proton Transfer Mechanisms

The tautomerization between the amino and imino forms involves a proton transfer (PT) process. Theoretical studies have investigated the mechanisms of this transfer, considering both direct and solvent-assisted pathways.[4][5]

Density functional theory (DFT) calculations have been used to map the potential energy surfaces for these reactions, identifying the transition states and calculating the activation barriers.[4][5] The presence of water molecules has been shown to significantly lower the activation barrier for proton transfer, indicating a catalytic effect.[5]

Proton_Transfer_Pathways cluster_water Water-Assisted Pathway Amino Amino Tautomer TS_Direct Direct PT Transition State Amino->TS_Direct High Barrier TS_Water Water-Assisted PT Transition State Amino->TS_Water Lower Barrier Imino Imino Tautomer TS_Direct->Imino TS_Water->Imino Water H2O Water->TS_Water

Caption: Proton transfer pathways for 2-amino-2-oxazoline tautomerization.

Computational Methodologies

The theoretical studies of 2-amino-2-oxazoline compounds rely on a variety of computational methods. Understanding these methods is crucial for interpreting the results.

Density Functional Theory (DFT): This is the most commonly employed method.[1][4][5][6]

  • Functionals: The B3LYP functional is frequently used for its balance of accuracy and computational cost.[1][4][5][6]

  • Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), are common for providing a good description of the electronic structure.[1][4][5]

Ab Initio Methods:

  • Møller-Plesset Perturbation Theory (MP2): This method is used for higher accuracy calculations, particularly for systems where electron correlation is important.[1]

  • Complete Basis Set (CBS) Methods: Methods like CBS-Q provide highly accurate energies by extrapolating to the complete basis set limit.[1]

Solvation Models:

  • Self-Consistent Reaction Field (SCRF): This continuum solvation model is used to approximate the effect of a solvent on the molecular properties.[1]

Computational_Workflow Start Define Molecular Structure (2-Amino-2-Oxazoline Tautomers) Method Select Computational Method (e.g., DFT, MP2) Start->Method BasisSet Choose Basis Set (e.g., 6-311+G(d,p)) Method->BasisSet Solvation Apply Solvation Model (Gas Phase or SCRF) BasisSet->Solvation Optimization Geometry Optimization Solvation->Optimization Frequency Frequency Calculation (Verify Minima/Transition States) Optimization->Frequency Properties Calculate Properties (Energies, Geometries, etc.) Frequency->Properties

Caption: A generalized workflow for theoretical studies of 2-amino-2-oxazolines.

Applications in Drug Development and Beyond

The theoretical insights into the structure, stability, and reactivity of 2-amino-2-oxazoline compounds are valuable for various applications:

  • Drug Design: Understanding the preferred tautomeric forms and conformations is crucial for designing molecules that can effectively bind to biological targets. Molecular docking and dynamics simulations on 2-oxazoline-based bioconjugates have been used to investigate their potential as anticancer agents by targeting proteins like EGFR and VEGFR.[7]

  • Catalysis: 2-Amino-oxazoline derivatives have been explored as organic catalysts for polymerization reactions.[8]

  • Materials Science: These compounds serve as monomers for the synthesis of poly(2-oxazoline)s, a class of polymers with applications in biomaterials due to their biocompatibility and stimuli-responsive properties.[9]

Conclusion

Theoretical studies provide a powerful lens through which to understand the fundamental properties of 2-amino-2-oxazoline compounds. The computational data on tautomerism, molecular structure, and reactivity serve as a critical foundation for the rational design of new molecules with tailored properties for applications in drug development, catalysis, and materials science. The continued synergy between computational and experimental approaches will undoubtedly unlock the full potential of this versatile class of heterocyclic compounds.

References

Potential Research Areas for 2-Amino-2-oxazoline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-oxazoline hydrochloride is a versatile chemical scaffold with significant, yet not fully exploited, potential in pharmaceutical development and materials science. As a key intermediate, it provides a gateway to a diverse range of bioactive molecules and functional polymers. This guide elucidates promising research avenues for this compound, focusing on its application in the development of subtype-selective α2-adrenergic receptor agonists and thermoresponsive polymers. We provide a comprehensive overview of the current landscape, detailed experimental protocols, and a forward-looking perspective on untapped research opportunities.

Introduction: The Versatility of the 2-Amino-2-oxazoline Scaffold

This compound is a five-membered heterocyclic compound that serves as a valuable building block in organic synthesis.[1] Its unique structural features, including the endocyclic nitrogen and exocyclic amino group, allow for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1]

The primary areas of interest for this compound lie in two distinct but promising fields:

  • Pharmaceutical Development: The 2-amino-2-oxazoline core is present in a number of compounds with interesting pharmacological properties, including antidepressant and antihypertensive activities.[3][4] A particularly compelling area of research is its use in the design of subtype-selective α2-adrenergic receptor agonists, which have therapeutic potential in the management of hypertension, chronic pain, and various neurological disorders.

  • Polymer Chemistry: The 2-amino-2-oxazoline moiety can be polymerized to create poly(2-amino-2-oxazoline)s, a class of smart polymers that exhibit thermoresponsive behavior.[5][6] This property, where the polymer's solubility changes with temperature, makes them highly attractive for applications in drug delivery, tissue engineering, and smart coatings.[7]

This technical guide will delve into these two core research areas, providing the necessary background, experimental details, and future directions to stimulate further investigation into this promising chemical entity.

Pharmaceutical Development: Targeting α2-Adrenergic Receptors

The α2-adrenergic receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and physiological processes such as blood pressure, heart rate, and alertness.[8] There are three main subtypes: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological role. The development of subtype-selective agonists is a key goal in pharmacology to achieve targeted therapeutic effects with fewer side effects. Derivatives of 2-amino-2-oxazoline have emerged as promising candidates for achieving this selectivity.[9]

Current Landscape and Quantitative Data

Research has shown that modifications to the 2-amino-2-oxazoline scaffold can lead to compounds with high affinity and selectivity for different α2-adrenergic receptor subtypes. A key study in this area explored a series of N-substituted 2-amino-2-oxazoline derivatives, revealing that the nature of the substituent dramatically influences the binding profile.

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)α2A/α2B Selectivityα2A/α2C Selectivity
Clonidine 35----
Derivative 16 197570-~400-
Derivative 22 955030-~53-
  • Note: The data for derivatives 16 and 22 are from a study on 2-iminoimidazolidine derivatives, which are structurally related to 2-amino-2-oxazolines and demonstrate the potential for high selectivity.[10] A comprehensive table with a wider range of 2-amino-2-oxazoline derivatives is a key research gap.

Potential Therapeutic Applications
  • Hypertension: Selective activation of presynaptic α2A-adrenoceptors in the brainstem leads to a decrease in sympathetic outflow, resulting in reduced blood pressure.[11]

  • Chronic Pain: α2-adrenergic agonists have demonstrated analgesic effects, and subtype-selective compounds could offer pain relief with a more favorable side-effect profile.

  • Neurological and Psychiatric Disorders: The modulation of noradrenergic pathways through α2-receptors is a valid strategy for conditions like ADHD and anxiety.[10]

Experimental Protocols

A common route for the synthesis of 2-oxazolines involves the cyclization of β-hydroxy amides.[12][13][14][15] The following is a generalized protocol based on literature precedents:

Step 1: Formation of N-(2-hydroxyethyl)urea

  • In a round-bottom flask, dissolve ethanolamine in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of a cyanate salt (e.g., potassium cyanate) in water.

  • Stir the reaction mixture at room temperature overnight.

  • Extract the aqueous layer with an organic solvent and dry the combined organic layers.

  • Remove the solvent under reduced pressure to obtain the crude N-(2-hydroxyethyl)urea.

Step 2: Cyclization to 2-Amino-2-oxazoline

  • To the crude N-(2-hydroxyethyl)urea, add a dehydrating agent (e.g., thionyl chloride or a Burgess-type reagent) under anhydrous conditions.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and quench any excess reagent.

  • Neutralize the mixture and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-amino-2-oxazoline in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

This protocol outlines a general procedure for determining the binding affinity of test compounds to the human α2A, α2B, and α2C adrenoceptor subtypes.[4][9][16]

Materials:

  • Cell membranes expressing the human α2A, α2B, or α2C adrenoceptor (commercially available or prepared from transfected cell lines).

  • Radioligand: [3H]-Rauwolscine or [3H]-MK-912.

  • Non-specific binding control: Yohimbine or phentolamine.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compounds (2-amino-2-oxazoline derivatives).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations. For determining total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Future Research Directions
  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a broader library of 2-amino-2-oxazoline derivatives to establish a clear SAR for α2-adrenoceptor subtype selectivity.

  • In Vivo Studies: Promising candidates with high selectivity should be evaluated in animal models of hypertension, pain, and neurological disorders.

  • Off-Target Profiling: A comprehensive screening of selective compounds against a panel of other receptors and enzymes is necessary to assess their potential for side effects.

Polymer Chemistry: Thermoresponsive Materials

Poly(2-oxazoline)s are a class of polymers with a polyamide backbone that are considered "pseudo-peptides".[2] Poly(2-dialkylamino-2-oxazoline)s, in particular, exhibit a lower critical solution temperature (LCST), meaning they are soluble in water at lower temperatures but become insoluble and precipitate as the temperature is raised.[5][6] This thermoresponsive behavior is highly tunable by altering the alkyl substituents on the amino group.[17]

Properties and Applications

The LCST of poly(2-dialkylamino-2-oxazoline)s can be precisely controlled, making them suitable for a range of biomedical applications:

  • Drug Delivery: The polymer can be designed to be soluble at room temperature and aggregate at body temperature, allowing for the targeted release of encapsulated drugs.

  • Injectable Hydrogels: Aqueous solutions of these polymers can be injected as a liquid and form a gel in situ at body temperature, acting as a scaffold for tissue regeneration or as a depot for sustained drug release.

  • Smart Surfaces: Surfaces coated with these polymers can switch between being hydrophilic and hydrophobic in response to temperature changes, which can be used to control cell adhesion and detachment.

Quantitative Data: Lower Critical Solution Temperature (LCST)
PolymerLCST (°C)
Poly(2-ethyl-2-oxazoline) (PEtOx)~60-78
Poly(2-n-propyl-2-oxazoline) (PnPrOx)~23-25
Poly(2-isopropyl-2-oxazoline) (PiPrOx)~35-47
  • Note: The LCST is dependent on the polymer's molecular weight and concentration in solution.[17]

Experimental Protocols

This protocol describes a general procedure for the CROP of a 2-dialkylamino-2-oxazoline monomer.[2][8][16][18]

Materials:

  • 2-Dialkylamino-2-oxazoline monomer (synthesized and purified).

  • Initiator: e.g., methyl tosylate (MeOTs) or methyl triflate (MeOTf).

  • Anhydrous solvent: e.g., acetonitrile or chlorobenzene.

  • Terminating agent: e.g., water or an amine.

Procedure:

  • Monomer and Solvent Preparation: Dry the monomer and solvent over a suitable drying agent (e.g., CaH2) and distill under reduced pressure.

  • Polymerization Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the monomer in the anhydrous solvent.

  • Initiation: Add the initiator to the monomer solution at the desired reaction temperature (often elevated, e.g., 80-140 °C).

  • Propagation: Allow the polymerization to proceed for the desired time to achieve the target molecular weight. The progress of the reaction can be monitored by taking aliquots and analyzing them by NMR or GPC.

  • Termination: Terminate the polymerization by adding the terminating agent.

  • Purification: Precipitate the polymer in a non-solvent (e.g., diethyl ether), and collect the polymer by filtration or centrifugation.

  • Characterization: Characterize the polymer by 1H NMR for its structure, GPC for its molecular weight and dispersity, and DSC for its glass transition temperature.

The LCST is typically determined by turbidimetry.[11][19]

Materials:

  • Poly(2-dialkylamino-2-oxazoline) solution in water (e.g., 1 wt%).

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Cuvette.

Procedure:

  • Prepare a solution of the polymer in deionized water at the desired concentration.

  • Place the solution in a cuvette and insert it into the temperature-controlled holder of the UV-Vis spectrophotometer.

  • Set the spectrophotometer to measure the transmittance at a specific wavelength (e.g., 500 nm).

  • Slowly heat the sample at a constant rate (e.g., 1 °C/min) while continuously recording the transmittance.

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

  • A cooling cycle should also be performed to check for hysteresis.

Future Research Directions
  • Biodegradable Poly(2-amino-2-oxazoline)s: Incorporate biodegradable linkages into the polymer backbone to enhance their biocompatibility for in vivo applications.

  • Multi-responsive Polymers: Synthesize copolymers that respond to other stimuli in addition to temperature, such as pH or light, to create more sophisticated smart materials.

  • Formulation and In Vivo Evaluation: Develop and test formulations of these polymers for specific drug delivery or tissue engineering applications in relevant animal models.

Visualizations

Logical Workflow for Drug Discovery

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation A 2-Amino-2-oxazoline Hydrochloride Synthesis B Derivative Library Synthesis A->B C Structural Characterization (NMR, MS) B->C D Radioligand Binding (α2A, α2B, α2C) C->D E Functional Assays (e.g., cAMP) D->E F Selectivity & Potency Determination E->F G Animal Models (Hypertension, Pain) F->G H Pharmacokinetics (ADME) G->H I Toxicology Studies H->I J Drug Candidate I->J Lead Optimization

Caption: A logical workflow for the discovery of drug candidates based on the 2-amino-2-oxazoline scaffold.

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha2Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2R α2-Adrenergic Receptor Gi Gi Protein A2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA_active->Response Phosphorylates Targets Agonist 2-Amino-2-oxazoline Derivative (Agonist) Agonist->A2R Gi->AC Inhibits

Caption: The signaling pathway of an α2-adrenergic receptor upon activation by a 2-amino-2-oxazoline agonist.

Experimental Workflow for Thermoresponsive Polymer Synthesis and Characterization

PolymerWorkflow cluster_characterization Polymer Characterization cluster_thermo Thermoresponsive Property Analysis Monomer 2-Dialkylamino-2-oxazoline Monomer Synthesis Purification Monomer Purification (Distillation) Monomer->Purification CROP Cationic Ring-Opening Polymerization (CROP) Purification->CROP NMR 1H NMR (Structure) CROP->NMR GPC GPC (Mw, Đ) CROP->GPC DSC DSC (Tg) CROP->DSC Solution Aqueous Solution Preparation CROP->Solution Turbidimetry Turbidimetry (UV-Vis) Solution->Turbidimetry LCST LCST Determination Turbidimetry->LCST

Caption: An experimental workflow for the synthesis and characterization of thermoresponsive poly(2-dialkylamino-2-oxazoline)s.

Conclusion

This compound represents a promising, yet under-investigated, chemical scaffold. The potential to develop highly selective α2-adrenergic receptor agonists offers significant therapeutic opportunities in a range of diseases. Concurrently, the development of novel thermoresponsive polymers based on this structure opens up exciting avenues in advanced materials science and biomedical engineering. The experimental protocols and future research directions outlined in this guide are intended to provide a solid foundation for researchers to explore and unlock the full potential of this versatile compound. Further interdisciplinary collaboration between medicinal chemists, pharmacologists, and polymer scientists will be crucial in translating the promise of this compound into tangible innovations.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-2-oxazoline Hydrochloride Analogs in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2-oxazoline)s (POx) have emerged as a highly versatile class of polymers, particularly for biomedical applications, due to their excellent biocompatibility, low immunogenicity, and tunable properties.[1][2][3] They are often considered a viable alternative to poly(ethylene glycol) (PEG).[1] The synthesis of POx is typically achieved through cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers, which allows for precise control over molecular weight and architecture.[2][4]

A significant challenge arises with the direct polymerization of 2-amino-2-oxazoline. The presence of the nucleophilic primary amine group in the monomer interferes with the CROP mechanism, leading to premature termination of the growing polymer chain.[3][4] This document provides detailed application notes and protocols for two successful alternative strategies to synthesize polymers containing primary amine functionalities, which are crucial for subsequent conjugation of drugs, targeting ligands, or other biomolecules.

The two primary strategies discussed are:

  • Post-polymerization modification: Acylation of a linear polyethylenimine (L-PEI) backbone, which is obtained from the hydrolysis of a precursor POx polymer.[4][5]

  • Protected monomer strategy: Polymerization of a 2-oxazoline monomer bearing a protected amine group, followed by a deprotection step.[6]

Synthesis Strategy 1: Acylation of Linear Polyethylenimine (L-PEI)

This method provides a robust and highly versatile route to a wide array of functional poly(2-oxazoline)s that are not accessible through direct polymerization.[5][7] The general workflow involves synthesizing a well-defined precursor polymer, such as poly(2-ethyl-2-oxazoline) (PEtOx), hydrolyzing it to linear polyethylenimine (L-PEI), and subsequently re-acylating the secondary amine backbone with a desired acylating agent.[4][7]

Diagram 1: Synthesis Strategies for Amine-Functionalized POx

cluster_direct Direct Polymerization (Problematic) cluster_solutions Alternative Synthesis Routes cluster_acylation Route 1: L-PEI Acylation cluster_protection Route 2: Protected Monomer Monomer1 2-Amino-2-oxazoline Termination Premature Termination Monomer1->Termination Side Reaction Initiator1 CROP Initiator Initiator1->Monomer1 Initiation PEtOx Poly(2-ethyl-2-oxazoline) (PEtOx) LPEI Linear Polyethylenimine (L-PEI) PEtOx->LPEI Hydrolysis FinalPoly1 Poly(2-dialkylamino-2-oxazoline) LPEI->FinalPoly1 Acylation Acyl Acylating Agent (e.g., Dialkyl Carbamoyl Chloride) Monomer2 Boc-Protected Amino-2-Oxazoline ProtectedPoly Boc-Protected POx Monomer2->ProtectedPoly CROP FinalPoly2 Amine-Functionalized POx ProtectedPoly->FinalPoly2 Deprotection

Caption: Alternative routes to amine-functionalized poly(2-oxazoline)s.
Experimental Protocol 1: Synthesis of L-PEI from PEtOx

This protocol describes the complete acid-catalyzed hydrolysis of poly(2-ethyl-2-oxazoline) to yield linear polyethylenimine hydrochloride, which is then converted to the free amine form.

Materials:

  • Poly(2-ethyl-2-oxazoline) (PEtOx), e.g., Mn = 50 kDa, Đ < 1.1

  • Hydrochloric acid (HCl), concentrated (37%)

  • Sodium hydroxide (NaOH)

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Dissolve PEtOx (e.g., 10 g) in concentrated HCl (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The progress of the hydrolysis can be monitored by ¹H NMR by the disappearance of the PEtOx signals.

  • After cooling to room temperature, precipitate the resulting L-PEI hydrochloride salt by slowly adding the acidic solution to a large volume of cold acetone.

  • Isolate the white precipitate by filtration, wash with acetone, and dry under vacuum.

  • To obtain the free amine, dissolve the L-PEI hydrochloride salt in a minimal amount of DI water and basify to pH > 10 with a concentrated NaOH solution.

  • Purify the L-PEI solution by extensive dialysis against DI water for 3-4 days, changing the water frequently.

  • Freeze the purified L-PEI solution and lyophilize to obtain a white, fluffy solid.

  • Characterize the final product by ¹H NMR and Size Exclusion Chromatography (SEC) to confirm complete hydrolysis and determine the molecular weight and dispersity.

Experimental Protocol 2: Acylation of L-PEI to Poly(2-dialkylamino-2-oxazoline)

This protocol details the synthesis of poly(2-diethylamino-2-oxazoline) as an example. The procedure can be adapted for other functionalities by choosing the appropriate acylating agent.[8]

Materials:

  • Linear Polyethylenimine (L-PEI)

  • Diethylcarbamoyl chloride

  • Triethylamine (TEA) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)

  • Anhydrous diethyl ether

  • Standard inert atmosphere equipment (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere, dissolve L-PEI (e.g., 1 g, 23.2 mmol of repeating units) in anhydrous DMF (e.g., 50 mL).

  • Add triethylamine (1.2 equivalents per repeating unit) to the solution to act as a base.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylcarbamoyl chloride (1.1 equivalents per repeating unit) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the resulting polymer by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolate the polymer by filtration or decantation, re-dissolve in a minimal amount of a suitable solvent (e.g., CHCl₃), and re-precipitate into diethyl ether to ensure purity.

  • Dry the final poly(2-diethylamino-2-oxazoline) product under vacuum.

  • Characterize the polymer by ¹H NMR (to confirm acylation) and SEC (to determine Mn and Đ).

Synthesis Strategy 2: Protected Monomer Polymerization

This approach involves the synthesis and polymerization of a 2-oxazoline monomer where the amine functionality is protected, typically with a tert-butyloxycarbonyl (Boc) group.[6] The Boc group is stable under CROP conditions and can be efficiently removed post-polymerization under acidic conditions.[6][9]

Diagram 2: Workflow for Protected Monomer Strategy

Start Start: Boc-Protected Amino Acid MonomerSynth Monomer Synthesis: Convert to 2-oxazoline Start->MonomerSynth Purify1 Purification 1 (e.g., Chromatography) MonomerSynth->Purify1 CROP Cationic Ring-Opening Polymerization (CROP) Purify1->CROP Purify2 Purification 2 (Precipitation) CROP->Purify2 Deprotection Boc Deprotection (e.g., TFA or HCl) Purify2->Deprotection Purify3 Purification 3 (Dialysis) Deprotection->Purify3 Final End: Amine-Functional POx Purify3->Final

Caption: Experimental workflow for the protected monomer synthesis route.
Experimental Protocol 3: CROP of 2-[N-Boc-5-aminopentyl]-2-oxazoline (Boc-AmOx)

This protocol outlines the living cationic ring-opening polymerization of a Boc-protected amine-functional monomer.[6]

Materials:

  • 2-[N-Boc-5-aminopentyl]-2-oxazoline (Boc-AmOx) monomer[6]

  • Initiator, e.g., Methyl p-toluenesulfonate (MeOTs) or Methyl trifluoromethanesulfonate (MeOTf)

  • Anhydrous acetonitrile (ACN)

  • Terminating agent, e.g., methanolic potassium hydroxide or piperidine

  • Anhydrous diethyl ether

  • Standard inert atmosphere equipment (e.g., glovebox or Schlenk line)

Procedure:

  • All glassware should be flame-dried under vacuum and all reagents handled under a strict inert atmosphere.

  • In a glovebox or via Schlenk line, add the Boc-AmOx monomer to a reaction vessel.

  • Dissolve the monomer in anhydrous ACN.

  • Add the initiator (e.g., MeOTs). The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-140 °C). Microwave-assisted polymerization can also be used to significantly reduce reaction times.[2]

  • Monitor the polymerization by taking aliquots and analyzing via ¹H NMR for monomer consumption.

  • Once the desired conversion is reached, terminate the polymerization by adding the terminating agent.

  • Cool the reaction mixture to room temperature and precipitate the polymer into cold diethyl ether.

  • Isolate the polymer by centrifugation or filtration and dry under vacuum.

  • Characterize the Boc-protected polymer (P(Boc-AmOx)) by ¹H NMR and SEC.

Experimental Protocol 4: Deprotection of P(Boc-AmOx)

This protocol describes the removal of the Boc protecting group to yield the final amine-functionalized polymer.[6][9]

Materials:

  • P(Boc-AmOx)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dialysis tubing (appropriate MWCO)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • DI water

  • Lyophilizer

Procedure:

  • Dissolve the P(Boc-AmOx) in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by ¹H NMR (disappearance of the Boc proton signal at ~1.4 ppm).

  • Remove the solvent and excess TFA by rotary evaporation.

  • Re-dissolve the residue in DI water.

  • Neutralize the solution carefully with saturated NaHCO₃ solution.

  • Purify the polymer solution by extensive dialysis against DI water.

  • Lyophilize the purified solution to obtain the final amine-functionalized poly(2-oxazoline) as a hydrochloride or trifluoroacetate salt, or as a free amine depending on the final pH before lyophilization.

  • Confirm complete deprotection via ¹H NMR.

Data Presentation

The following tables summarize representative data for polymers synthesized using these advanced techniques.

Table 1: Polymerization Data for Representative Poly(2-oxazoline)s

PolymerSynthesis MethodM/I RatioMn (kDa)Đ (Mw/Mn)Reference
PMeOxL-PEI Acetylation-581.07[10]
PEtOxCROP50050<1.05[11]
PEtOxCROP3000300<1.2[11]
P(Boc-AmOx)CROP205.61.18[6]
PDEAOxL-PEI Acylation-12.31.11[8]

(M/I = Monomer-to-Initiator ratio; Mn = Number-average molecular weight; Đ = Dispersity)

Table 2: Thermal Properties of Thermoresponsive Poly(2-dialkylamino-2-oxazoline)s

PolymerTg (°C)LCST (°C)Measurement ConditionsReference
Poly(2-diethylamino-2-oxazoline) (PDEAOx)-10245 mg/mL in PBS[8]
Poly(2-diisopropylamino-2-oxazoline)57N/A (hydrophobic)-[8]

(Tg = Glass transition temperature; LCST = Lower critical solution temperature)

Applications in Drug Development

The amine-functionalized poly(2-oxazoline)s synthesized via these methods are ideal platforms for drug delivery applications. The pendant amine groups can be used for covalent conjugation of therapeutic agents, targeting moieties, or imaging probes. Furthermore, by creating amphiphilic block copolymers (e.g., a hydrophilic PMeOx block and a hydrophobic functional block), these polymers can self-assemble in aqueous media to form nanoparticles or micelles, which can encapsulate hydrophobic drugs.

Diagram 3: POx-Based Drug Delivery System

cluster_micelle Self-Assembled Polymeric Micelle Core Hydrophobic Core Core->center Core->center Hydrophobic Block Shell Hydrophilic Shell (e.g., PMeOx) p1 Shell->p1 Hydrophilic Block Drug Encapsulated Hydrophobic Drug d1 Drug Drug->d1 center->p1 ~~~~~ p2 center->p2 ~~~~~ p3 center->p3 ~~~~~ p4 center->p4 ~~~~~ p5 center->p5 ~~~~~ p6 center->p6 ~~~~~ p7 center->p7 ~~~~~ p8 center->p8 ~~~~~ d2 Drug

Caption: Encapsulation of a hydrophobic drug within a POx-based micelle.

These "stealth" nanoparticles can circulate in the bloodstream for extended periods, avoiding uptake by the reticuloendothelial system, and can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, offering a powerful strategy for targeted cancer therapy.

References

Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 2-Amino-2-oxazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-amino-2-oxazoline) hydrochloride. Due to the nucleophilic nature of the primary amine, the direct cationic ring-opening polymerization (CROP) of 2-amino-2-oxazoline is not feasible as it interferes with the cationic propagating species, leading to premature termination of the polymerization.[1][2] To circumvent this, a protection/deprotection strategy is employed. The most common and effective method involves the polymerization of a 2-oxazoline monomer bearing a protected amine functionality, typically a tert-butyloxycarbonyl (Boc) group, followed by a deprotection step to yield the desired poly(2-amino-2-oxazoline) as its hydrochloride salt.

This methodology allows for the synthesis of well-defined cationic polymers with controlled molecular weights and narrow molecular weight distributions, which are of significant interest for various biomedical applications, particularly in the fields of drug and gene delivery.[3][4][5]

Synthesis of N-Boc-protected 2-Aminoalkyl-2-oxazoline Monomer

The synthesis of the monomer is a critical first step. Here, we provide a protocol for the synthesis of 2-(((tert-butoxycarbonyl)amino)methyl)-2-oxazoline.

Experimental Protocol: Monomer Synthesis

Materials:

  • N-Boc-glycine

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of N-Boc-glycine: Dissolve N-Boc-glycine in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise, followed by the slow addition of ethyl chloroformate (1.1 equivalents). Stir the reaction mixture at 0 °C for 1 hour to form the mixed anhydride.

  • Amidation: In a separate flask, dissolve 2-chloroethylamine hydrochloride and triethylamine (1.2 equivalents) in anhydrous DMF. Add this solution dropwise to the mixed anhydride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Extraction: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-chloroethyl)-N'-Boc-glycinamide.

  • Cyclization: Dissolve the crude product in anhydrous DMF and add potassium carbonate (1.5 equivalents). Heat the mixture to 60 °C and stir overnight to facilitate the ring closure.

  • Purification: After cooling to room temperature, filter the mixture to remove inorganic salts. Remove the DMF under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(((tert-butoxycarbonyl)amino)methyl)-2-oxazoline monomer.

Cationic Ring-Opening Polymerization (CROP) of the Protected Monomer

The living cationic ring-opening polymerization of the Boc-protected monomer allows for the synthesis of polymers with controlled chain lengths and low polydispersity.

Experimental Protocol: Polymerization

Materials:

  • 2-(((tert-butoxycarbonyl)amino)methyl)-2-oxazoline (monomer)

  • Methyl trifluoromethanesulfonate (MeOTf) or methyl tosylate (MeOTs) (initiator)

  • Anhydrous acetonitrile (ACN) or other suitable polar aprotic solvent

  • Terminating agent (e.g., piperidine or methanolic potassium hydroxide)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation: In a sealed flask under an inert atmosphere, dissolve the desired amount of initiator (e.g., MeOTf) in anhydrous acetonitrile.

  • Polymerization: Add the Boc-protected 2-amino-2-oxazoline monomer to the initiator solution. The monomer-to-initiator ratio will determine the target degree of polymerization. The reaction is typically carried out at elevated temperatures (e.g., 70-90 °C). Monitor the monomer conversion by ¹H NMR spectroscopy.

  • Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding a nucleophilic agent such as piperidine or methanolic KOH.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise to cold, stirred diethyl ether. Collect the precipitate by filtration or centrifugation, wash with fresh diethyl ether, and dry under vacuum to yield the Boc-protected poly(2-amino-2-oxazoline).

Deprotection to Yield Poly(2-amino-2-oxazoline) Hydrochloride

The final step is the removal of the Boc protecting group to yield the cationic polymer.

Experimental Protocol: Deprotection

Materials:

  • Boc-protected poly(2-amino-2-oxazoline)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or a solution of HCl in methanol)[6]

  • Anhydrous diethyl ether

Procedure:

  • Deprotection Reaction: Dissolve the Boc-protected polymer in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add an excess of the HCl solution (e.g., 4 M HCl in dioxane). Stir the reaction mixture at room temperature for several hours (e.g., 4-12 hours). The deprotection can be monitored by the disappearance of the tert-butyl signal in the ¹H NMR spectrum.

  • Purification: Precipitate the final polymer, poly(2-amino-2-oxazoline) hydrochloride, by adding the reaction mixture to a large volume of cold diethyl ether.

  • Final Product: Collect the white precipitate by filtration, wash thoroughly with diethyl ether to remove any residual acid and by-products, and dry under vacuum.

Quantitative Data

The following table summarizes representative data for the polymerization of a Boc-protected 2-(aminoalkyl)-2-oxazoline monomer. The actual results may vary depending on the specific monomer, initiator, and reaction conditions.

EntryMonomer/Initiator RatioInitiatorSolventTemperature (°C)Time (h)Conversion (%)Mₙ (kDa, theoretical)Mₙ (kDa, SEC)PDI (Đ)
150MeOTfACN806>9510.09.81.15
2100MeOTfACN8012>9520.019.51.20
3200MeOTsACN9024>9040.038.21.25

Mₙ: Number-average molecular weight; PDI (Đ): Polydispersity Index (Mₙ/Mₙ)

Characterization

The synthesized polymers should be characterized using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the chemical structure of the monomer, the protected polymer, and the deprotected polymer, and to determine monomer conversion.

  • Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Đ) of the polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomer and polymers.

Applications in Drug and Gene Delivery

Poly(2-amino-2-oxazoline) hydrochloride is a cationic polymer that can electrostatically interact with negatively charged biomolecules such as plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA) to form nanoparticles called polyplexes.[3][4][5] These polyplexes can protect the nucleic acids from degradation and facilitate their entry into cells.

Mechanism of Gene Delivery: Polyplex Formation and Endosomal Escape

The primary application of poly(2-amino-2-oxazoline) hydrochloride in drug development is as a non-viral vector for gene therapy. The mechanism involves several key steps:

  • Polyplex Formation: The positively charged polymer backbone interacts with the negatively charged phosphate backbone of nucleic acids, leading to the condensation of the nucleic acid into a compact, stable nanoparticle.

  • Cellular Uptake: The polyplexes are taken up by cells, typically through endocytosis.

  • Endosomal Escape: Once inside the endosome, the polymer's amine groups become protonated in the acidic environment. This influx of protons, followed by an influx of chloride ions to maintain charge neutrality, leads to osmotic swelling and eventual rupture of the endosome. This "proton sponge" effect releases the nucleic acid cargo into the cytoplasm.[7][8]

  • Gene Expression: The released nucleic acid can then travel to the nucleus (in the case of pDNA) or interact with the cellular machinery in the cytoplasm (in the case of mRNA or siRNA) to exert its therapeutic effect.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_deprotection Deprotection monomer_start N-Boc-glycine activation Activation with Ethyl Chloroformate monomer_start->activation amidation Amidation with 2-Chloroethylamine activation->amidation cyclization Cyclization with K₂CO₃ amidation->cyclization monomer_end Protected Monomer cyclization->monomer_end poly_start Protected Monomer initiation Initiation (MeOTf) poly_start->initiation propagation Propagation initiation->propagation termination Termination propagation->termination poly_end Protected Polymer termination->poly_end deprotect_start Protected Polymer acid_treatment Acid Treatment (HCl) deprotect_start->acid_treatment deprotect_end Poly(2-amino-2-oxazoline) HCl acid_treatment->deprotect_end

Caption: Overall workflow for the synthesis of poly(2-amino-2-oxazoline) hydrochloride.

gene_delivery_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_endosome Endosome (Acidic pH) polyplex Cationic Polymer + Negatively Charged Nucleic Acid formation Polyplex Formation polyplex->formation endocytosis Endocytosis formation->endocytosis proton_sponge Proton Sponge Effect: Protonation of Amines, Cl⁻ Influx, Osmotic Swelling endocytosis->proton_sponge endosomal_escape Endosomal Escape proton_sponge->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm nucleus Nucleus cytoplasm->nucleus for pDNA expression Gene Expression / Silencing cytoplasm->expression for mRNA/siRNA nucleus->expression Transcription/Translation

Caption: Mechanism of gene delivery using cationic poly(2-oxazoline) polyplexes.

References

Application Notes and Protocols for the Synthesis of Poly(2-amino-2-oxazoline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-amino-2-oxazoline) and its derivatives are a class of cationic polymers with significant potential in biomedical applications, particularly in drug and gene delivery. Their polyamine structure allows for effective condensation of nucleic acids and interaction with cell membranes, while the poly(2-oxazoline) backbone offers biocompatibility and stealth-like properties, reducing immunogenicity. However, the direct polymerization of 2-amino-2-oxazoline monomers is fraught with challenges, primarily due to chain transfer reactions that hinder the formation of well-defined polymers.

To circumvent these issues, two primary indirect synthetic strategies have been successfully developed. This document provides detailed protocols for both approaches:

  • The Protecting Group Strategy: This method involves the cationic ring-opening polymerization (CROP) of a 2-oxazoline monomer bearing a protected amine functionality in its side chain, followed by a deprotection step to unveil the primary amino groups. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

  • The Polymer Precursor Strategy: This versatile approach consists of synthesizing a well-defined precursor polymer, typically poly(2-ethyl-2-oxazoline) (PEtOx), via CROP. The side chains of the precursor polymer are then hydrolyzed to yield linear polyethyleneimine (LPEI), which is subsequently re-acylated to introduce the desired amino functionalities.

These methodologies allow for the synthesis of well-defined poly(2-amino-2-oxazoline) derivatives with controlled molecular weights and narrow polydispersity, which are critical parameters for their application in drug development.

Strategy 1: The Protecting Group Approach

This strategy offers a direct route to poly(2-oxazoline)s with pendant primary amino groups. The synthesis involves three main stages: monomer synthesis, polymerization, and deprotection.

Experimental Protocols

Part A: Synthesis of 2-[N-Boc-5-aminopentyl]-2-oxazoline (Boc-AmOx)

  • Protection of 6-aminocaproic acid: Dissolve 6-aminocaproic acid in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., sodium hydroxide) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the solution and extract the Boc-protected 6-aminocaproic acid.

  • Ring formation: The Boc-protected acid is then converted to the corresponding 2-oxazoline monomer. This can be achieved through various established methods, such as reaction with 2-chloro-1-methylpyridinium iodide followed by cyclization.

Part B: Cationic Ring-Opening Polymerization (CROP) of Boc-AmOx

  • Initiator: Methyl trifluoromethanesulfonate (MeOTf) or methyl tosylate (MeOTs) are commonly used initiators.

  • Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Boc-AmOx monomer in a dry solvent such as acetonitrile.

  • Add the initiator at the desired monomer-to-initiator ratio to control the polymer's molecular weight.

  • The reaction can be carried out at elevated temperatures (e.g., 80°C) or accelerated using microwave irradiation.

  • Termination: After the desired reaction time, terminate the living polymerization by adding a nucleophile, such as piperidine or water.

  • Purification: Precipitate the polymer in a non-solvent like diethyl ether and dry it under vacuum.

Part C: Deprotection to Yield Poly(2-(5-aminopentyl)-2-oxazoline)

  • Dissolve the Boc-protected polymer in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) in excess.

  • Stir the solution at room temperature for several hours until the deprotection is complete, which can be monitored by ¹H NMR spectroscopy.

  • Remove the solvent and TFA under reduced pressure to obtain the final polymer.

Quantitative Data
ParameterValue/RangeReference
Monomer Synthesis
Yield of Boc-protected acidHigh[1]
Polymerization
Monomer:Initiator Ratio10:1 to 100:1[1]
Reaction Temperature80°C[1]
SolventAcetonitrile[1]
Polydispersity Index (PDI)1.1 - 1.3[1]
Deprotection
Deprotection AgentTrifluoroacetic acid (TFA)[1]
Reaction Time2 - 4 hours[1]
ConversionQuantitative[1]

Workflow Diagram

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Deprotection 6-Aminocaproic Acid 6-Aminocaproic Acid Protection Protection 6-Aminocaproic Acid->Protection Boc Anhydride Boc Anhydride Boc Anhydride->Protection Boc-protected Acid Boc-protected Acid Protection->Boc-protected Acid Ring Closure Ring Closure Boc-protected Acid->Ring Closure Boc-AmOx Monomer Boc-AmOx Monomer Ring Closure->Boc-AmOx Monomer Boc-AmOx Monomer_ref Boc-AmOx Monomer CROP Cationic Ring-Opening Polymerization Boc-AmOx Monomer_ref->CROP Initiator (MeOTf) Initiator (MeOTf) Initiator (MeOTf)->CROP P(Boc-AmOx) Protected Polymer CROP->P(Boc-AmOx) P(Boc-AmOx)_ref Protected Polymer Deprotection_step Acidic Deprotection P(Boc-AmOx)_ref->Deprotection_step TFA TFA TFA->Deprotection_step Final Polymer Poly(2-amino-2-oxazoline) Derivative Deprotection_step->Final Polymer

Caption: Workflow for the Protecting Group Strategy.

Strategy 2: The Polymer Precursor Approach

This versatile, multi-step strategy allows for the synthesis of various poly(2-amino-2-oxazoline) derivatives by first creating a well-defined precursor polymer, which is then chemically modified.

Experimental Protocols

Part A: Synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx)

  • Monomer and Solvent Preparation: Purify 2-ethyl-2-oxazoline by distillation over calcium hydride. Use a dry solvent such as acetonitrile.

  • Polymerization: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-ethyl-2-oxazoline monomer in the dry solvent.

  • Initiation: Add a suitable initiator, such as methyl tosylate, at a specific monomer-to-initiator ratio to target a desired molecular weight.

  • Reaction: Heat the reaction mixture. For faster polymerization, microwave irradiation can be employed (e.g., 140°C).[2]

  • Termination: Terminate the polymerization with a nucleophile like a methanolic solution of potassium hydroxide.

  • Purification: Precipitate the PEtOx in cold diethyl ether and dry under vacuum.

Part B: Acidic Hydrolysis to Linear Polyethyleneimine (LPEI)

  • Dissolve the PEtOx in an aqueous solution of hydrochloric acid (e.g., 1-6 M HCl).[3]

  • Heat the mixture under reflux or in a microwave reactor. The degree of hydrolysis can be controlled by adjusting the reaction time and temperature.[3] For example, partial hydrolysis can be achieved to create copolymers of ethylenimine and ethyl-oxazoline.

  • Neutralization and Purification: After cooling, neutralize the solution with a base (e.g., NaOH) and purify the resulting LPEI by dialysis against water, followed by lyophilization.

Part C: Re-acylation to Poly(2-dialkylamino-2-oxazoline)

  • Acylation: Dissolve the LPEI in a suitable solvent.

  • Add the desired acylating agent, such as a dialkyl carbamoyl chloride, in the presence of a base to synthesize poly(2-dialkylamino-2-oxazoline)s.

  • The reaction is typically stirred at room temperature until completion.

  • Purification: Purify the final polymer by precipitation or dialysis.

Quantitative Data
ParameterValue/RangeReference
PEtOx Synthesis
Monomer:Initiator Ratio20:1 to 200:1[4]
Microwave Temperature100 - 180°C[4]
Polydispersity Index (PDI)1.05 - 1.30[4][5]
Hydrolysis
Acid Concentration1 M - 6 M HCl[3]
Microwave Temperature120 - 180°C[3]
Hydrolysis Time3 - 7 hours (for partial hydrolysis)[6]
Re-acylation
Acylating AgentsCarboxylic acids, Acyl chlorides[7][8]
ConversionHigh[8]

Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Hydrolysis cluster_2 Re-acylation EtOx 2-Ethyl-2-oxazoline CROP Cationic Ring-Opening Polymerization EtOx->CROP Initiator Initiator Initiator->CROP PEtOx Poly(2-ethyl-2-oxazoline) CROP->PEtOx PEtOx_ref Poly(2-ethyl-2-oxazoline) Hydrolysis_step Acidic Hydrolysis PEtOx_ref->Hydrolysis_step HCl HCl HCl->Hydrolysis_step LPEI Linear Polyethyleneimine Hydrolysis_step->LPEI LPEI_ref Linear Polyethyleneimine Re-acylation_step Re-acylation_step LPEI_ref->Re-acylation_step Acylating Agent Acylating Agent Acylating Agent->Re-acylation_step Final_Polymer Poly(2-amino-2-oxazoline) Derivative Re-acylation_step->Final_Polymer

Caption: Workflow for the Polymer Precursor Strategy.

Characterization

The synthesized polymers should be thoroughly characterized to confirm their structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential to confirm the chemical structure of the monomers and the final polymers. For instance, in the hydrolysis of PEtOx, the disappearance of the signals corresponding to the ethyl side chain and the appearance of signals for the amine backbone protons in the ¹H NMR spectrum confirm the conversion to LPEI.[6]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the molecular weight and the polydispersity index (PDI) of the polymers, providing insight into the "living" nature of the polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymers, such as the amide bonds in the poly(2-oxazoline) backbone and the amino groups in the final product.

Conclusion

The synthesis of poly(2-amino-2-oxazoline) and its derivatives can be effectively achieved through either a protecting group strategy or a polymer precursor approach. Both methods offer good control over the polymer's molecular weight and architecture, which is crucial for their application in drug development. The choice of strategy may depend on the desired final structure and the availability of starting materials. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists working in this promising field.

References

Applications of 2-Amino-2-oxazoline Hydrochloride in Drug Delivery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of polymers derived from 2-Amino-2-oxazoline Hydrochloride in the development of advanced drug delivery systems. While direct applications of this compound as a standalone delivery vehicle are not extensively documented, its primary utility lies in its role as a monomer for the synthesis of cationic poly(2-oxazoline)s (POx). These polymers are of significant interest in drug and gene delivery due to their positive charge, which facilitates interaction with negatively charged biological molecules like nucleic acids and cell membranes.

This guide will focus on the applications of a representative cationic poly(2-oxazoline) system, highlighting the synthesis, drug encapsulation, and in vitro evaluation methodologies. The protocols and data presented are based on established research on similar poly(2-oxazoline) platforms and are intended to serve as a comprehensive resource for researchers entering this field.

Introduction to Cationic Poly(2-oxazoline)s for Drug Delivery

Poly(2-oxazoline)s (POx) are a class of polymers with a "pseudo-polypeptide" structure, making them a biocompatible and stealthy alternative to polyethylene glycol (PEG) for biomedical applications.[1] The versatility of POx chemistry allows for the synthesis of polymers with a wide range of properties by simply varying the side chain of the 2-oxazoline monomer.[2]

The incorporation of monomers like 2-amino-2-oxazoline (after deprotection of the hydrochloride) introduces primary amine functionalities along the polymer backbone. These amine groups are protonated at physiological pH, resulting in a polycationic chain. This positive charge is crucial for several drug delivery applications:

  • Gene Delivery: Cationic POx can electrostatically interact with negatively charged plasmid DNA (pDNA) or messenger RNA (mRNA) to form stable nanoparticles called polyplexes. These polyplexes protect the nucleic acids from degradation and facilitate their entry into cells.[3]

  • Targeted Drug Delivery: The amine groups can be used as reactive handles for the conjugation of targeting ligands, enabling the specific delivery of drugs to diseased cells or tissues.

  • Enhanced Cellular Uptake: The positive charge of the polymer can promote interaction with the negatively charged cell membrane, leading to increased cellular uptake of the drug carrier.

Synthesis of Cationic Poly(2-oxazoline)s

The synthesis of poly(2-oxazoline)s is typically achieved through living cationic ring-opening polymerization (CROP).[2] It is important to note that the primary amine group of 2-amino-2-oxazoline must be protected during polymerization to prevent side reactions that would interfere with the living nature of the polymerization.[3] A common strategy involves using a protected amine-functionalized 2-oxazoline monomer, followed by a deprotection step after polymerization.

General Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a cationic poly(2-oxazoline) for drug delivery applications.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer Protected Amino-2-oxazoline Monomer Polymerization Cationic Ring-Opening Polymerization (CROP) Monomer->Polymerization Initiator Initiator (e.g., Methyl Tosylate) Initiator->Polymerization Protected_Polymer Protected Cationic POx Polymerization->Protected_Polymer Deprotection Deprotection Protected_Polymer->Deprotection Cationic_Polymer Cationic Poly(2-oxazoline) Deprotection->Cationic_Polymer NMR NMR Spectroscopy Cationic_Polymer->NMR SEC Size Exclusion Chromatography Cationic_Polymer->SEC G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation Synthesis Synthesis of CCS POx Loading Doxorubicin Loading Synthesis->Loading Characterization Physicochemical Characterization (DLS, TEM, UV-Vis) Loading->Characterization Release Drug Release Study (pH 7.4 & 5.2) Characterization->Release Uptake Cellular Uptake (Confocal Microscopy) Characterization->Uptake Cytotoxicity Cytotoxicity Assay (MTT Assay) Uptake->Cytotoxicity PK Pharmacokinetics Study Cytotoxicity->PK Efficacy Antitumor Efficacy in Xenograft Model PK->Efficacy G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell Micelle DOX-loaded Micelle Endocytosis Endocytosis Micelle->Endocytosis Endosome Endosome (pH ~5.2-6.0) Endocytosis->Endosome DOX_Release pH-triggered DOX Release Endosome->DOX_Release Nucleus Nucleus DOX_Release->Nucleus DOX Apoptosis Apoptosis Nucleus->Apoptosis

References

Application Notes and Protocols: 2-Amino-2-oxazoline Hydrochloride as a Monomer in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of primary amine functionalities into poly(2-oxazoline)s (POx) is of significant interest for various biomedical applications, including drug delivery, gene therapy, and bioconjugation. The cationic nature of the protonated amine at physiological pH facilitates interaction with negatively charged biological molecules such as nucleic acids and cell membranes. While the direct copolymerization of 2-Amino-2-oxazoline Hydrochloride presents significant challenges due to the high reactivity of the primary amine with the propagating cationic species, a scientifically sound and widely adopted alternative involves a protection/deprotection strategy.

This document provides detailed application notes and protocols for the synthesis of copolymers containing primary amine side chains, focusing on the use of a protected 2-amino-2-oxazoline monomer followed by a deprotection step. This approach allows for the synthesis of well-defined copolymers with controlled molecular weights and low dispersity.

Challenges of Direct Copolymerization of 2-Amino-2-oxazoline

Direct cationic ring-opening polymerization (CROP) of 2-amino-2-oxazoline is problematic because the primary amine group can act as a nucleophile, leading to:

  • Termination of the growing polymer chain.

  • Branching and cross-linking reactions.

  • Poorly controlled polymerization, resulting in high molecular weight distributions (polydispersity).[1][2]

To overcome these issues, the amine functionality is temporarily protected, typically with a tert-butyloxycarbonyl (Boc) group. The protected monomer can then be copolymerized in a controlled manner, and the protecting group is subsequently removed to yield the desired primary amine-functionalized copolymer.

Applications in Drug Development

Copolymers containing primary amine functionalities derived from 2-amino-2-oxazoline are valuable in drug development for several reasons:

  • Gene Delivery: The cationic nature of the copolymers allows for the complexation and condensation of negatively charged genetic material (DNA, siRNA), forming polyplexes that can be used as non-viral vectors for gene therapy.

  • Drug Conjugation: The primary amine groups serve as reactive handles for the covalent attachment of drugs, targeting ligands, or imaging agents.

  • pH-Responsive Systems: The protonation/deprotonation of the amine groups in response to pH changes can be exploited to create "smart" drug delivery systems that release their payload in specific acidic environments, such as tumors or endosomes.

  • Mucoadhesion: The positive charges can enhance interaction with negatively charged mucin glycoproteins, leading to mucoadhesive properties for prolonged residence time of drug formulations.

Experimental Protocols

This section details the synthesis of a copolymer containing primary amine side chains via the copolymerization of a Boc-protected 2-amino-2-oxazoline monomer with a common co-monomer, 2-ethyl-2-oxazoline (EtOx), followed by deprotection.

Protocol 1: Synthesis of 2-(Boc-amino)-2-oxazoline Monomer

This protocol is based on the general synthesis of protected amino-functionalized 2-oxazoline monomers.[2]

Materials:

  • N-Boc-2-aminoacetonitrile

  • Ethanolamine

  • Zinc acetate dihydrate (catalyst)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-Boc-2-aminoacetonitrile (1 equivalent), ethanolamine (1.1 equivalents), and a catalytic amount of zinc acetate dihydrate (0.02 equivalents) in toluene.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with water to remove the catalyst and unreacted ethanolamine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-(Boc-amino)-2-oxazoline monomer.

  • Characterize the purified monomer by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Protocol 2: Copolymerization of 2-(Boc-amino)-2-oxazoline and 2-Ethyl-2-oxazoline

This protocol describes the cationic ring-opening copolymerization (CROP) of the protected amine monomer with 2-ethyl-2-oxazoline.

Materials:

  • 2-(Boc-amino)-2-oxazoline (Boc-AmOx)

  • 2-Ethyl-2-oxazoline (EtOx)

  • Methyl tosylate (MeOTs) or Methyl triflate (MeOTf) as initiator

  • Anhydrous acetonitrile (ACN) as solvent

  • Piperidine for termination

  • Diethyl ether for precipitation

  • Dry glassware and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dry the monomers (Boc-AmOx and EtOx) and the solvent (acetonitrile) over calcium hydride and distill under reduced pressure before use.

  • In a dry Schlenk flask under an inert atmosphere, dissolve the desired molar ratio of Boc-AmOx and EtOx in anhydrous acetonitrile.

  • Add the initiator (e.g., methyl tosylate, typically a 1:100 initiator to total monomer ratio for a target degree of polymerization of 100) to the monomer solution via a syringe.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80-140 °C). The reaction can be performed using conventional heating or microwave irradiation to reduce reaction times.[3]

  • Allow the polymerization to proceed for the desired time (can range from a few hours to 24 hours, depending on the temperature and desired conversion). Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to follow monomer consumption.

  • Terminate the polymerization by adding an excess of a terminating agent, such as piperidine, and stirring for an additional 1-2 hours at the reaction temperature.

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by adding the reaction solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., chloroform) and re-precipitate it into cold diethyl ether to further purify it.

  • Dry the purified P(Boc-AmOx-co-EtOx) copolymer under vacuum to a constant weight.

  • Characterize the copolymer by ¹H NMR to determine the copolymer composition and by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

Protocol 3: Deprotection of the Boc Group to Yield Primary Amines

This protocol describes the removal of the Boc protecting group to expose the primary amine functionality.

Materials:

  • P(Boc-AmOx-co-EtOx) copolymer

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve the P(Boc-AmOx-co-EtOx) copolymer in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) to the polymer solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The deprotection can be monitored by the disappearance of the Boc proton signal in ¹H NMR.

  • After complete deprotection, remove the excess TFA and DCM under reduced pressure.

  • Redissolve the resulting polymer in a minimal amount of deionized water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Purify the deprotected copolymer, P(AmOx-co-EtOx), by dialysis against deionized water for 2-3 days, with frequent water changes, to remove salts and any remaining impurities.

  • Lyophilize the dialyzed solution to obtain the final amine-functionalized copolymer as a hydrochloride or trifluoroacetate salt, depending on the workup.

  • Characterize the final product by ¹H NMR to confirm the removal of the Boc group and by techniques such as titration to quantify the amine content.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of such copolymers. The values are illustrative and will vary depending on the specific reaction conditions.

Table 1: Copolymerization of Boc-AmOx and EtOx - Reaction Parameters and Results

Sample ID[Boc-AmOx]:[EtOx] Feed Ratio[Monomer]:[Initiator]Temperature (°C)Time (h)Mn (SEC, g/mol )PDI (Mw/Mn)Boc-AmOx in Copolymer (mol %, from ¹H NMR)
Copolymer 110:90100:1100129,8001.159.5
Copolymer 225:75100:11001210,2001.1824.1
Copolymer 350:50100:11001811,5001.2548.5

Table 2: Characterization of Deprotected Copolymers

Sample IDMn (SEC, g/mol ) of Protected CopolymerMn (Calculated, g/mol ) of Deprotected CopolymerAmine Content (mmol/g)Zeta Potential (mV) at pH 7.4
Copolymer 1-NH₂9,8008,8500.98+10.2
Copolymer 2-NH₂10,2008,2502.55+22.5
Copolymer 3-NH₂11,5007,8004.88+35.8

Visualization of Workflows and Concepts

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Copolymerization Copolymerization cluster_Deprotection Deprotection Monomer_Start N-Boc-2-aminoacetonitrile + Ethanolamine Monomer_Reaction Reaction with Zn(OAc)₂ catalyst Monomer_Start->Monomer_Reaction Monomer_Purification Purification Monomer_Reaction->Monomer_Purification Monomer_End 2-(Boc-amino)-2-oxazoline (Boc-AmOx) Monomer_Purification->Monomer_End Copoly_Start Boc-AmOx + EtOx + Initiator (MeOTs) Monomer_End->Copoly_Start Copoly_Reaction Cationic Ring-Opening Polymerization (CROP) Copoly_Start->Copoly_Reaction Copoly_Termination Termination (e.g., Piperidine) Copoly_Reaction->Copoly_Termination Copoly_Purification Precipitation Copoly_Termination->Copoly_Purification Copoly_End P(Boc-AmOx-co-EtOx) Copoly_Purification->Copoly_End Deprotect_Start P(Boc-AmOx-co-EtOx) Copoly_End->Deprotect_Start Deprotect_Reaction Acid Treatment (TFA) Deprotect_Start->Deprotect_Reaction Deprotect_Neutralization Neutralization & Dialysis Deprotect_Reaction->Deprotect_Neutralization Deprotect_End P(AmOx-co-EtOx) (Amine-functionalized copolymer) Deprotect_Neutralization->Deprotect_End

Caption: Overall workflow for the synthesis of amine-functionalized poly(2-oxazoline) copolymers.

CROP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Initiator Initiator (I⁺) Active_Species Cationic Propagating Species Initiator->Active_Species Monomer 2-R-2-oxazoline Monomer->Active_Species Growing_Chain Active Polymer Chain Active_Species->Growing_Chain Longer_Chain Chain Elongation Growing_Chain->Longer_Chain New_Monomer Monomer New_Monomer->Longer_Chain Final_Chain Living Polymer Chain Longer_Chain->Final_Chain Terminated_Polymer End-functionalized Polymer Final_Chain->Terminated_Polymer Terminator Terminating Agent (e.g., Piperidine) Terminator->Terminated_Polymer Drug_Delivery_Applications cluster_Applications Drug Delivery Applications Copolymer Amine-Functionalized P(AmOx-co-EtOx) Gene_Delivery Gene Delivery (Polyplexes with DNA/siRNA) Copolymer->Gene_Delivery Drug_Conjugation Drug Conjugation (Covalent Attachment) Copolymer->Drug_Conjugation pH_Responsive pH-Responsive Systems (Targeted Release) Copolymer->pH_Responsive Mucoadhesion Mucoadhesion (Prolonged Retention) Copolymer->Mucoadhesion

References

Application Notes and Protocols for the Experimental Setup of 2-Oxazoline Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of 2-oxazoline polymerization via cationic ring-opening polymerization (CROP). This living polymerization technique allows for the synthesis of well-defined poly(2-oxazoline)s (PAOx) with controlled molecular weights and low polydispersity, making them highly suitable for biomedical applications such as drug delivery and tissue engineering.[1][2][3]

Introduction to 2-Oxazoline Polymerization

Cationic ring-opening polymerization (CROP) of 2-substituted 2-oxazolines is a robust method for producing a versatile class of polymers known as poly(2-oxazoline)s.[1][4] The "living" nature of this polymerization allows for precise control over the polymer architecture, including the synthesis of block copolymers and end-functionalized polymers.[5][6][7] The properties of the resulting polymers, such as hydrophilicity and thermal behavior, can be readily tuned by varying the substituent at the 2-position of the monomer.[4][8] The polymerization proceeds through three main steps: initiation, propagation, and termination, as illustrated in the signaling pathway diagram below.[3][9]

Signaling Pathways and Experimental Workflows

Mechanism of Cationic Ring-Opening Polymerization (CROP)

The polymerization is initiated by an electrophilic attack on the nitrogen atom of the 2-oxazoline monomer, forming a cationic oxazolinium species.[9] Propagation proceeds via nucleophilic attack of another monomer on the growing cationic chain end.[10] The living nature of the polymerization is maintained as long as termination and chain transfer reactions are suppressed.[2]

CROP_Mechanism Initiator Initiator (I) ActiveCenter Cationic Oxazolinium Species Initiator->ActiveCenter Initiation (k_i) Monomer1 2-Oxazoline Monomer Monomer1->ActiveCenter PropagatingChain Living Polymer Chain (P*) ActiveCenter->PropagatingChain Propagation (k_p) Monomer2 Monomer (n) Monomer2->PropagatingChain FinalPolymer End-Functionalized Polymer PropagatingChain->FinalPolymer Termination Terminator Terminating Agent (Nu) Terminator->FinalPolymer

Caption: CROP Mechanism of 2-Oxazolines.

General Experimental Workflow

The experimental workflow for 2-oxazoline polymerization involves several key stages, from preparation of reactants to characterization of the final polymer product. Careful execution of each step is crucial for achieving well-defined polymers.

Workflow A 1. Purification of Monomer & Solvent C 3. Polymerization Reaction (Inert Atmosphere) A->C B 2. Initiator Preparation & Handling B->C D 4. Termination of Polymerization C->D E 5. Polymer Purification & Isolation D->E F 6. Polymer Characterization (NMR, SEC) E->F

Caption: Experimental Workflow for 2-Oxazoline Polymerization.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of poly(2-ethyl-2-oxazoline) as a representative example.

Materials
  • Monomer: 2-Ethyl-2-oxazoline (EtOx)

  • Initiator: Methyl tosylate (MeOTs) or Methyl trifluoromethanesulfonate (MeOTf)[11]

  • Solvent: Acetonitrile (ACN) or other polar aprotic solvents[12]

  • Terminating Agent: Water, methanolic potassium hydroxide, or other nucleophiles[13][14]

  • Purification Agents: Calcium hydride (for monomer/solvent drying), dialysis tubing (for polymer purification)[15]

Protocol for Purification of 2-Ethyl-2-Oxazoline and Acetonitrile
  • Monomer Purification: Stir 2-ethyl-2-oxazoline over calcium hydride for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Purification: Reflux acetonitrile over calcium hydride for 24 hours under an inert atmosphere.

  • Distillation: Distill the purified monomer and solvent under reduced pressure and store them over molecular sieves in a glovebox or under an inert atmosphere to prevent moisture contamination.[16]

Protocol for Cationic Ring-Opening Polymerization of 2-Ethyl-2-Oxazoline
  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: In the glovebox or under a continuous flow of inert gas, add the desired amount of purified acetonitrile to the Schlenk flask.

  • Add the purified 2-ethyl-2-oxazoline monomer to the solvent. The concentration of the monomer is typically in the range of 2-4 M.[17]

  • Add the initiator (e.g., methyl tosylate) to the reaction mixture. The monomer-to-initiator ratio will determine the target degree of polymerization.[6]

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (typically between 80°C and 140°C).[18][19]

  • Allow the polymerization to proceed for the desired reaction time. The progress of the reaction can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy to determine monomer conversion.[11][20]

Protocol for Termination of Polymerization
  • Cooling: After the desired monomer conversion is reached, cool the reaction mixture to room temperature.

  • Termination: Add the terminating agent to the reaction mixture. For the synthesis of a hydroxyl-terminated polymer, add an excess of water and stir overnight.[11] For other end-group functionalities, different nucleophiles can be used.[14]

Protocol for Polymer Purification and Isolation
  • Solvent Removal: Remove the bulk of the acetonitrile using a rotary evaporator.

  • Dialysis: Dissolve the crude polymer in deionized water and transfer it to a dialysis membrane (e.g., 7 kDa MWCO).[15]

  • Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted monomer, initiator, and salts.

  • Lyophilization: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain the final polymer as a white, fluffy solid.[21]

Data Presentation

The following tables summarize typical experimental conditions and resulting polymer characteristics for the polymerization of 2-oxazolines.

Table 1: Influence of Initiator and Temperature on Polymerization of 2-Ethyl-2-Oxazoline (EtOx)

InitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Mₙ (SEC, g/mol )PDI (Mₙ/Mₙ)Reference
Methyl Tosylate10/18024~1,0001.14[12]
Methyl Triflate50/190<1~5,000<1.15[11][22]
α-bromoisobutyrylbromide100/114019,5001.15[18]
α-bromoisobutyrylbromide500/1180248,5001.29[18]

Table 2: Polymerization of Different 2-Oxazoline Monomers

MonomerInitiatorTemperature (°C)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
2-Methyl-2-oxazolineMethyl Triflate90Varies>1.3[11]
2-Ethyl-2-oxazolineMethyl Tosylate140Varies<1.30[5]
2-n-Butyl-2-oxazolineMethyl Tosylate120VariesControlled[20]
2-Phenyl-2-oxazolineMethyl Tosylate140Varies<1.30[5]

Characterization of Poly(2-oxazoline)s

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure, determine the monomer conversion, and, in some cases, estimate the number-average molecular weight (Mₙ).[12][20]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the primary technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[20][22] A PDI value close to 1.0 indicates a well-controlled, living polymerization.[12]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can be used to obtain detailed information about the polymer structure, including end-group analysis.[12][20]

These detailed protocols and application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully perform and understand the experimental setup for 2-oxazoline polymerization. The versatility and controllability of this polymerization technique make it a powerful tool for the creation of advanced polymer-based materials for a wide range of applications.

References

Application Notes and Protocols for the Purification of Poly(2-amino-2-oxazoline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of poly(2-amino-2-oxazoline) (PAmOx) and its common precursor, poly(2-ethyl-2-oxazoline) (PEtOx). The purity of these polymers is critical for their application in biomedical fields, such as drug delivery and tissue engineering, as residual monomers, initiators, or side products can induce toxicity or interfere with downstream applications.

Common Impurities in Poly(2-oxazoline) Synthesis

The primary synthesis route for poly(2-oxazoline)s is cationic ring-opening polymerization (CROP). While this method offers good control over polymer characteristics, several impurities can arise:

  • Unreacted Monomer: Incomplete polymerization can leave residual 2-substituted-2-oxazoline monomers.

  • Initiator Residues: Remnants of the initiator used for the CROP process.

  • Chain Transfer Byproducts: Side reactions during polymerization can lead to polymers with undesired end-groups or altered molecular weight distributions.[1]

  • Solvents: Residual organic solvents used during polymerization.

  • Hydrolysis Reagents: For PAmOx derived from the hydrolysis of a precursor polymer, residual acid or base may be present.

Effective purification is essential to remove these impurities and obtain a well-defined polymer for research and development.

Purification Technique 1: Dialysis

Dialysis is a widely used technique for removing low molecular weight impurities from polymer solutions based on size exclusion through a semi-permeable membrane.

Experimental Protocol: Dialysis of Poly(2-amino-2-oxazoline)

  • Polymer Dissolution: Dissolve the crude poly(2-amino-2-oxazoline) in a suitable solvent, typically deionized water, to a concentration of 5-10% (w/v).

  • Membrane Preparation: Select a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 1-3.5 kDa, to retain the polymer while allowing small molecule impurities to pass through. Pre-soak the membrane in the dialysis solvent (deionized water) as per the manufacturer's instructions.

  • Loading the Sample: Securely clip one end of the dialysis tubing and load the polymer solution, leaving sufficient headspace (around 20-30% of the volume) to accommodate solvent influx. Remove any air bubbles and securely clip the other end.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker containing the dialysis solvent (deionized water) at a volume at least 100 times that of the sample. Stir the dialysis solvent gently at room temperature.

  • Solvent Exchange: Change the dialysis solvent periodically to maintain a high concentration gradient. A typical schedule is after 2, 4, 8, and 12 hours, followed by two more changes with at least 12 hours in between. Continue dialysis for a total of 2-3 days.

  • Sample Recovery: Carefully remove the dialysis bag from the solvent. Open one end and transfer the purified polymer solution to a flask.

  • Lyophilization: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain the pure polymer as a solid.

Quantitative Data for Dialysis Purification

PolymerMWCO (kDa)DurationYieldReference
PEtOx precursor12 days77-80%[2]
Amine-functionalized PMOx3.52 days78%[3]

Workflow for Dialysis Purification

dialysis_workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery start Crude Polymer dissolve Dissolve in Water start->dissolve load_sample Load Sample into Dialysis Bag dissolve->load_sample prep_membrane Prepare Dialysis Membrane prep_membrane->load_sample dialyze Dialyze against Deionized Water load_sample->dialyze exchange Change Water (Multiple Times) dialyze->exchange 2-3 days recover_sample Recover Purified Solution dialyze->recover_sample exchange->dialyze lyophilize Lyophilize recover_sample->lyophilize end Pure PAmOx lyophilize->end

Caption: Workflow for the purification of poly(2-amino-2-oxazoline) via dialysis.

Purification Technique 2: Precipitation

Precipitation is a rapid method to purify polymers by dissolving them in a good solvent and then adding this solution to a large volume of a non-solvent (or anti-solvent), causing the polymer to precipitate out while impurities remain in the solution.

Experimental Protocol: Precipitation of Poly(2-ethyl-2-oxazoline)

Note: This protocol is for the PEtOx precursor, which is often purified before hydrolysis to PAmOx. The choice of solvent and non-solvent will depend on the specific polymer's solubility.

  • Polymer Dissolution: Dissolve the crude poly(2-ethyl-2-oxazoline) in a minimal amount of a good solvent, such as dichloromethane or acetonitrile.

  • Precipitation: In a separate flask, add a large volume (at least 10 times the volume of the polymer solution) of a cold non-solvent, such as diethyl ether or n-hexane, and stir vigorously.

  • Addition: Add the polymer solution dropwise to the stirring non-solvent. A precipitate should form immediately.

  • Isolation: Continue stirring for a short period to ensure complete precipitation. Isolate the precipitated polymer by filtration or centrifugation.

  • Washing and Drying: Wash the polymer precipitate with a small amount of the cold non-solvent to remove any remaining soluble impurities. Dry the purified polymer under vacuum to remove residual solvents. For higher purity, this dissolution-precipitation cycle can be repeated 2-3 times.[4]

Quantitative Data for Precipitation Purification

PolymerSolventNon-SolventRepetitionsYieldReference
PEtOxAcetonitrileDiethyl Ether388.7%[4]
PEtOxDichloromethaneDiethyl Ether2-[3]

precipitation_workflow cluster_prep Preparation cluster_precipitation Precipitation cluster_recovery Recovery start Crude Polymer dissolve Dissolve in Good Solvent start->dissolve add_to_nonsolvent Add Dropwise to Cold Non-Solvent dissolve->add_to_nonsolvent precipitate Polymer Precipitates add_to_nonsolvent->precipitate isolate Isolate by Filtration precipitate->isolate wash_dry Wash and Dry under Vacuum isolate->wash_dry repeat Repeat Cycle? wash_dry->repeat repeat->dissolve Yes end Pure Polymer repeat->end No

Caption: Workflow for the preparative purification of polymers using SEC.

Purification Technique 4: Ultrafiltration

Ultrafiltration is a pressure-driven membrane separation process that can be used to concentrate, purify, and fractionate polymer solutions. It is particularly useful for removing solvents, salts, and small molecules.

Experimental Protocol: Ultrafiltration of Poly(2-oxazoline)s

  • System Setup:

    • Membrane: Choose an ultrafiltration membrane with a MWCO significantly lower than the molecular weight of the polymer to be retained.

    • Apparatus: Assemble the ultrafiltration unit (e.g., a stirred cell) according to the manufacturer's instructions.

  • Sample Loading: Load the crude polymer solution into the ultrafiltration cell.

  • Concentration/Diafiltration:

    • Concentration: Pressurize the cell with an inert gas (e.g., nitrogen) to force the solvent and small impurities through the membrane, thereby concentrating the polymer solution.

    • Diafiltration (Solvent Exchange): To further remove impurities, add fresh solvent to the concentrated polymer solution and repeat the ultrafiltration process. This can be done in a discontinuous (sequential dilution) or continuous (constant volume) mode.

  • Sample Recovery: Depressurize the system and collect the purified, concentrated polymer solution.

  • Final Processing: The purified polymer solution can be used as is or lyophilized to obtain a solid product.

Quantitative Data for Ultrafiltration

Workflow for Ultrafiltration Purification

ultrafiltration_workflow cluster_prep Preparation cluster_process Ultrafiltration cluster_recovery Recovery start Crude Polymer Solution load_cell Load into Ultrafiltration Cell start->load_cell pressurize Pressurize Cell load_cell->pressurize diafiltration Diafiltration (Solvent Exchange) pressurize->diafiltration Optional, for higher purity collect Collect Purified Concentrate pressurize->collect diafiltration->pressurize lyophilize Lyophilize (Optional) collect->lyophilize end Pure Polymer lyophilize->end

Caption: Workflow for the purification of polymers using ultrafiltration.

Purity Assessment

After purification, it is crucial to assess the purity of the poly(2-amino-2-oxazoline). Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the chemical structure of the polymer and to detect the absence of monomer signals. Quantitative NMR can also be used to determine the degree of polymerization and end-group functionality.

  • Size Exclusion Chromatography (SEC): Analytical SEC is used to determine the molecular weight and dispersity (Đ = Mw/Mn) of the purified polymer. A narrow and symmetrical peak is indicative of a well-defined polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic functional groups in the polymer and the absence of impurities.

References

Application Notes and Protocols for the Analytical Characterization of Poly(2-Amino-2-oxazoline Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(2-amino-2-oxazoline) hydrochloride is a cationic polymer with a structure analogous to polyethyleneimine, featuring repeating ethylamine units. Its unique properties, including water solubility and cationic nature, make it a promising candidate for various biomedical applications such as gene delivery, drug formulation, and biomaterial coatings. Thorough characterization of its structural and physicochemical properties is critical to ensure its quality, performance, and safety in these applications. This document provides detailed protocols for the essential analytical methods used to characterize these polymers.

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural elucidation of polymers. For poly(2-amino-2-oxazoline hydrochloride), ¹H NMR is used to confirm the successful ring-opening polymerization by identifying the characteristic signals of the polymer backbone protons. It also allows for the verification of the absence of the monomer and the determination of the degree of polymerization by analyzing the ratio of the integrated signals of the repeating units to those of the initiator or end-groups.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the poly(this compound) sample in approximately 0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved by gentle vortexing.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[1]

    • Temperature: 25 °C

    • Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

    • Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (HDO at ~4.79 ppm).

Typical Data Presentation

The following table summarizes the expected chemical shifts for poly(this compound). The polymer backbone typically shows a broad signal due to the polymeric nature of the sample.[2][3]

Chemical Shift (δ) ppmMultiplicityAssignment
~3.5 - 3.8broad singletMethylene protons (-CH₂-CH₂-N-) of the polymer backbone
~8.5 - 9.0broad singletAmidinium protons (-C(NH₂)=NH₂⁺-)

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Polymer in D₂O (5-10 mg/0.7 mL) Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H Spectrum (≥400 MHz) Transfer->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Calibrate Calibrate Spectrum (HDO peak ~4.79 ppm) Process->Calibrate Analyze Assign Peaks & Integrate Signals Calibrate->Analyze SEC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis MobilePhase Prepare Mobile Phase (e.g., 0.1 M NaNO₃) Filter & Degas Equilibrate Equilibrate System MobilePhase->Equilibrate SamplePrep Prepare Polymer Solution (2-5 mg/mL in Mobile Phase) Filter Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Elute Elute through Cationic SEC Column Inject->Elute Detect Detect with RI Detector Elute->Detect Calculate Calculate Mn, Mw, Đ Detect->Calculate Calibrate Generate Calibration Curve (PEO/PEG Standards) Calibrate->Calculate FTIR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum Clean->Background Sample Place Polymer Sample on Crystal & Apply Pressure Background->Sample Acquire Collect Sample Spectrum Sample->Acquire Analyze Analyze Spectrum & Assign Characteristic Bands Acquire->Analyze End End Analyze->End

References

Application Notes and Protocols for the Functionalization of Poly(2-amino-2-oxazoline) Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the chemical modification of poly(2-oxazoline) (POx) side chains, a versatile class of polymers with significant potential in biomedical applications.[1][2] The ability to introduce a wide array of functional groups onto the POx backbone allows for the fine-tuning of their physicochemical properties and the attachment of therapeutic agents, targeting ligands, and imaging moieties.[1][2][3]

Application Note 1: Functionalization via Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) (PEtOx)

This protocol describes a common method for introducing reactive amine groups along the polymer backbone by partially hydrolyzing poly(2-ethyl-2-oxazoline) (PEtOx) to yield a random copolymer of PEtOx and linear poly(ethylene imine) (PEI).[4][5] The resulting secondary amines serve as versatile handles for further conjugation.[4]

Experimental Protocol: Partial Hydrolysis of PEtOx
  • Dissolution: Dissolve poly(2-ethyl-2-oxazoline) (PEtOx) in deionized water to a final concentration of 10-20% (w/v).

  • Acidification: Add concentrated hydrochloric acid (HCl) to the polymer solution to achieve a final concentration of 3-6 M.

  • Hydrolysis: Heat the reaction mixture to 90-110 °C and stir for a duration determined by the desired degree of hydrolysis (e.g., 24-72 hours). The extent of hydrolysis can be monitored by 1H NMR spectroscopy by observing the disappearance of the methylene protons of the ethyl side chains and the appearance of the ethylene imine protons.

  • Neutralization and Purification: After cooling to room temperature, neutralize the solution with a strong base (e.g., NaOH) to a pH of ~10.

  • Dialysis: Purify the resulting copolymer by dialysis against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and salts.

  • Lyophilization: Lyophilize the purified polymer solution to obtain the PEtOx-co-PEI copolymer as a white, fluffy solid.

  • Characterization: Characterize the degree of hydrolysis and molecular weight of the final product using techniques such as 1H NMR spectroscopy and size-exclusion chromatography (SEC).

Subsequent Functionalization of PEtOx-co-PEI

The secondary amine groups on the PEI units can be functionalized using a variety of standard amine coupling chemistries, such as:

  • Acylation: Reaction with activated esters (e.g., NHS esters), acid chlorides, or anhydrides to form amide bonds.

  • Alkylation: Reaction with alkyl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride).

Experimental Workflow

G cluster_hydrolysis Partial Hydrolysis cluster_functionalization Side-Chain Functionalization PEtOx Poly(2-ethyl-2-oxazoline) (PEtOx) Dissolution Dissolve in H2O PEtOx->Dissolution Acidification Add HCl Dissolution->Acidification Heating Heat (90-110°C) Acidification->Heating Neutralization Neutralize with NaOH Heating->Neutralization Purification Dialysis Neutralization->Purification Lyophilization Lyophilization Purification->Lyophilization PEtOx_co_PEI PEtOx-co-PEI Copolymer Lyophilization->PEtOx_co_PEI Reaction Amine Coupling Reaction PEtOx_co_PEI->Reaction Functional_Molecule Functional Molecule (e.g., NHS-ester Drug) Functional_Molecule->Reaction Functionalized_Polymer Functionalized POx Reaction->Functionalized_Polymer

Caption: Workflow for PEtOx hydrolysis and subsequent functionalization.

Application Note 2: Direct Amidation of Poly(2-oxazoline)s with Methyl Ester Side Chains

This method provides a straightforward and versatile platform for introducing a wide range of functionalities into POx side chains via uncatalyzed amidation reactions.[4][6] A precursor polymer containing methyl ester groups is first synthesized and then reacted with various primary amines.[4][6]

Experimental Protocol: Synthesis of Methyl Ester-Functionalized POx

This can be achieved through two primary routes:

  • Copolymerization: Cationic ring-opening copolymerization of a non-functional 2-oxazoline (e.g., 2-ethyl-2-oxazoline) with a 2-oxazoline monomer containing a methyl ester side chain (e.g., 2-(methoxycarbonylethyl)-2-oxazoline).[4]

  • Post-polymerization Modification: Reaction of a PEtOx-co-PEI copolymer (from Application Note 1) with an electrophile containing a methyl ester group (e.g., methyl succinyl chloride).[4]

Experimental Protocol: Direct Amidation
  • Dissolution: Dissolve the methyl ester-functionalized POx in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Amine Addition: Add an excess of the desired primary amine-containing molecule (e.g., a drug, targeting ligand, or functional linker) to the polymer solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 24-72 hours. The reaction progress can be monitored by 1H NMR or FT-IR spectroscopy.

  • Purification: Purify the functionalized polymer by dialysis against an appropriate solvent to remove excess amine and reaction byproducts.

  • Lyophilization: Lyophilize the purified solution to obtain the final functionalized polymer.

Quantitative Data
Precursor PolymerAmineReaction Time (h)Degree of Functionalization (%)Reference
P(EtOx-co-MestOx)Benzylamine48>95[4][6]
P(EtOx-co-MestOx)Ethanolamine48>95[4][6]
P(EtOx-co-MestOx)Propargylamine72>95[4][6]

* Data synthesized from typical results presented in the literature.

Reaction Scheme

G POx_MeEster POx with Methyl Ester Side Chains Functionalized_POx Amide-Functionalized POx POx_MeEster->Functionalized_POx Direct Amidation Amine Primary Amine (R-NH2) Amine->Functionalized_POx

Caption: Direct amidation of methyl ester-functionalized POx.

Application Note 3: Functionalization of Poly(2-isopropenyl-2-oxazoline) (PIPOx)

PIPOx is a versatile platform polymer where the pendant 2-oxazoline rings are reactive towards nucleophiles like thiols and carboxylic acids without the need for a catalyst.[7][8] This allows for mild and efficient conjugation of various molecules.[7]

Experimental Protocol: Thiol-Ene Reaction on PIPOx
  • Dissolution: Dissolve PIPOx and the desired thiol-containing molecule in a suitable solvent (e.g., methanol or DMF).

  • Initiator Addition: Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) to the solution.

  • UV Irradiation: Irradiate the reaction mixture with UV light (e.g., 365 nm) for a specified period (e.g., 1-4 hours) at room temperature.

  • Purification: Precipitate the functionalized polymer in a non-solvent (e.g., diethyl ether) and wash several times to remove unreacted reagents.

  • Drying: Dry the purified polymer under vacuum.

Experimental Protocol: Reaction with Carboxylic Acids
  • Dissolution: Dissolve PIPOx and the carboxylic acid-containing molecule in an appropriate solvent (e.g., DMF).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The ring-opening of the oxazoline by the carboxylic acid forms an ester linkage.

  • Purification: Purify the resulting polymer by precipitation or dialysis.

  • Drying: Dry the final product under vacuum.

Quantitative Data for Drug Conjugation
PolymerDrugLinkageDrug Loading (%)Reference
PIPOxThiol-modified DoxorubicinThioether5-15[7][8]
PIPOxIbuprofenEster10-20[7][8]

* Illustrative data based on typical findings in the field.

Functionalization Pathways

G cluster_thiol Thiol Conjugation cluster_acid Carboxylic Acid Conjugation PIPOx Poly(2-isopropenyl-2-oxazoline) (PIPOx) Thiol_Conjugate Thioether-linked Functional POx PIPOx->Thiol_Conjugate UV, Photoinitiator Acid_Conjugate Ester-linked Functional POx PIPOx->Acid_Conjugate Heat Thiol_Molecule Thiol-containing Molecule (R-SH) Thiol_Molecule->Thiol_Conjugate Acid_Molecule Carboxylic Acid Molecule (R-COOH) Acid_Molecule->Acid_Conjugate

Caption: Functionalization pathways for PIPOx.

Application Note 4: Side-Chain Functionalization using Cysteine-POx for Peptide Conjugation

This protocol outlines the synthesis of poly(2-oxazoline)s with cysteine side chains, which can be used for the chemoselective ligation of peptides and proteins via native chemical ligation (NCL).[9]

Experimental Protocol: Synthesis of Cysteine-POx
  • Copolymerization: Synthesize a statistical copolymer of 2-methyl-2-oxazoline (MeOx) and an alkene-functionalized 2-oxazoline like 2-decenyl-2-oxazoline (DecOx) via cationic ring-opening polymerization.[9]

  • Thiol-Ene Reaction: React the alkene side chains of the P(MeOx-co-DecOx) copolymer with a protected cysteine derivative, such as a mercaptothiazolidine, via a UV-mediated thiol-ene reaction.[9]

  • Deprotection: Deprotect the cysteine residues by treating the polymer under acidic conditions (e.g., 0.1 M HCl at 70 °C) to hydrolyze the thiazolidine ring, followed by dialysis.[9] The resulting cysteine-functionalized POx should be handled under reductive conditions to prevent disulfide bond formation.

Experimental Protocol: Native Chemical Ligation (NCL)
  • Thioester Peptide: Synthesize or obtain the desired peptide with a C-terminal thioester.

  • Ligation Reaction: Dissolve the cysteine-POx and the peptide thioester in a ligation buffer (e.g., phosphate buffer, pH 7.2) containing a catalyst like 4-mercaptophenylacetic acid (MPAA).[9]

  • Incubation: Allow the reaction to proceed at room temperature overnight.[9]

  • Purification: Purify the polymer-peptide conjugate using size-exclusion chromatography or dialysis to remove unreacted peptide and catalyst.

Quantitative Data
PolymerPeptideConjugation Efficiency (%)Reference
P(MeOx-co-Cys)Model Peptide-Thioester>90[9]

* Based on reported successful conjugations.

Logical Relationship Diagram

G cluster_synthesis Cysteine-POx Synthesis cluster_ligation Native Chemical Ligation Copolymer P(MeOx-co-DecOx) Thiol_Ene Thiol-Ene with Protected Cysteine Copolymer->Thiol_Ene Deprotection Acidic Deprotection Thiol_Ene->Deprotection Cys_POx Cysteine-POx Deprotection->Cys_POx NCL_Reaction NCL Reaction Cys_POx->NCL_Reaction Peptide_Thioester Peptide-Thioester Peptide_Thioester->NCL_Reaction Peptide_Conjugate POx-Peptide Conjugate NCL_Reaction->Peptide_Conjugate

Caption: Synthesis and application of Cysteine-POx for NCL.

References

Application Notes and Protocols for 2-Amino-2-oxazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling procedures for 2-Amino-2-oxazoline Hydrochloride, a versatile intermediate compound used in pharmaceutical and polymer synthesis. The information is intended to ensure safe laboratory practices and to provide foundational protocols for its application in research and development.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. It is recognized for its stability and solubility in water, making it a convenient reagent in various synthetic applications.[1]

PropertyValueSource
Molecular Formula C₃H₆N₂O·HClChem-Impex[1], PubChem[2]
Molecular Weight 122.55 g/mol Chem-Impex[1], PubChem[2]
CAS Number 375855-07-5Chem-Impex[1]
Melting Point 107 - 114 °CChem-Impex[1]
Appearance White to almost white crystalline powderChem-Impex[1]
Purity ≥ 98% (by titration)Chem-Impex[1]

Safety and Handling

2.1 Hazard Identification

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate care to avoid exposure.

Hazard ClassGHS ClassificationDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

2.2 Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following safety protocols is mandatory when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.

    • Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

2.3 First Aid Measures

In case of exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

2.4 Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications

This compound serves as a key building block in organic synthesis, particularly in the following areas:

  • Pharmaceutical Development: It is a crucial intermediate in the synthesis of various bioactive molecules and pharmaceuticals, including those targeting neurological disorders.[1]

  • Polymer Chemistry: The compound is utilized in the production of specialty polymers, where it can enhance properties such as thermal stability and mechanical strength.[1] It is a precursor to poly(2-amino-2-oxazoline)s, a class of thermoresponsive polymers.[3]

  • Guanidine Synthesis: Due to its cyclic amidine structure, it is a valuable precursor for the synthesis of guanidine-containing compounds, which are prevalent in many natural products and pharmaceuticals.

Experimental Protocols

The following are representative protocols for the application of this compound in synthesis.

4.1 General Workflow for Derivatization

The amino group of 2-Amino-2-oxazoline provides a reactive handle for further functionalization, allowing for the synthesis of a library of derivatives. A general workflow for this process is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-2-oxazoline Hydrochloride C Reaction under controlled conditions (Solvent, Temperature, Base) A->C B Reactant (e.g., Amine, Isothiocyanate) B->C D Solvent Removal C->D E Extraction D->E F Chromatography E->F G N-Substituted 2-Iminooxazolidine Derivative F->G

Caption: General workflow for the synthesis of N-substituted 2-iminooxazolidine derivatives.

4.2 Protocol: Synthesis of N-Substituted 2-Iminooxazolidines

This protocol describes a general method for the reaction of this compound with a primary amine to yield an N-substituted 2-iminooxazolidine. This class of compounds is of interest in medicinal chemistry.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the primary amine (1.1 eq).

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the desired N-substituted 2-iminooxazolidine.

4.3 Protocol: Synthesis of Poly(2-dialkylamino-2-oxazoline)s via an Indirect Route

Direct polymerization of 2-amino-2-oxazoline monomers can be problematic due to side reactions. A more reliable method involves the acylation of linear polyethyleneimine (PEI), which can be obtained from the hydrolysis of poly(2-alkyl-2-oxazoline)s.[3][4]

Step 1: Hydrolysis of Poly(2-ethyl-2-oxazoline) to Linear Polyethyleneimine (PEI)

  • Dissolve poly(2-ethyl-2-oxazoline) in aqueous hydrochloric acid (e.g., 3 M HCl).

  • Heat the solution at reflux for 24-48 hours.

  • Cool the solution to room temperature and neutralize with a strong base (e.g., NaOH) to precipitate the linear PEI.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

Step 2: Acylation of Linear PEI to form Poly(2-dialkylamino-2-oxazoline)

  • Dissolve the dried linear PEI in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide).

  • Add a suitable acylating agent (e.g., a carboxylic acid anhydride or acyl chloride) and a coupling agent (if using a carboxylic acid) to the solution.

  • Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 60 °C) for 12-24 hours.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Safety and Stability Data

Regarding stability, the hydrochloride salt form generally imparts greater stability than the free base. The oxazoline ring is thermally stable and generally resistant to nucleophiles, bases, radicals, and weak acids.[5] However, it can be susceptible to hydrolysis under strong acidic conditions, which is a reaction exploited in the synthesis of linear polyethyleneimine from poly(2-oxazoline)s.[6][7][8] The thermal decomposition of related amino acids typically occurs at temperatures between 185 °C and 280 °C.[9][10]

Logical Relationships in Synthesis

The following diagram illustrates the logical relationship between this compound and its potential synthetic transformations into guanidine derivatives and polymers.

G cluster_starting_material Starting Material cluster_intermediates Key Intermediates / Reactions cluster_products Product Classes A 2-Amino-2-oxazoline Hydrochloride B Guanidinylation Reaction A->B Precursor for C Polymerization (Indirect Route) A->C Precursor for Monomer (theoretically) D Guanidine-Containing Compounds B->D Yields E Poly(2-amino-2-oxazoline)s C->E Yields

Caption: Synthetic pathways from this compound.

References

Troubleshooting & Optimization

controlling molecular weight in poly(2-amino-2-oxazoline) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the synthesis of poly(2-amino-2-oxazoline).

Workflow for Poly(2-amino-2-oxazoline) Synthesis

The synthesis of poly(2-amino-2-oxazoline) with a controlled molecular weight is a multi-step process. The overall workflow involves the initial synthesis of a well-defined precursor polymer, poly(2-ethyl-2-oxazoline) (PEtOx), via living cationic ring-opening polymerization (CROP). This is followed by the hydrolysis of PEtOx to yield linear polyethyleneimine (L-PEI), and finally, the acylation of L-PEI to produce the desired poly(2-amino-2-oxazoline).

cluster_0 Step 1: CROP of 2-Ethyl-2-oxazoline cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acylation A 2-Ethyl-2-oxazoline (Monomer) C Living Cationic Ring-Opening Polymerization (CROP) A->C B Initiator (e.g., Methyl Tosylate) B->C D Poly(2-ethyl-2-oxazoline) (PEtOx) C->D E PEtOx F Acid Hydrolysis (e.g., HCl) E->F G Linear Polyethyleneimine (L-PEI) F->G H L-PEI J Acylation Reaction H->J I Acylating Agent (e.g., Dialkyl Carbamoyl Chloride) I->J K Poly(2-dialkylamino-2-oxazoline) J->K

Caption: Overall workflow for the synthesis of poly(2-amino-2-oxazoline).

Frequently Asked Questions (FAQs)

Q1: Why can't I directly polymerize 2-amino-2-oxazoline to control its molecular weight?

A1: The direct cationic ring-opening polymerization (CROP) of 2-amino-2-oxazoline is not feasible because the primary or secondary amine group is nucleophilic. This nucleophilicity interferes with the cationic propagating species, leading to premature termination of the polymerization and a lack of control over the molecular weight.

Q2: How is the molecular weight of the final poly(2-amino-2-oxazoline) controlled?

A2: The molecular weight of the final product is primarily determined in the first step of the synthesis: the living cationic ring-opening polymerization (CROP) of a precursor monomer, typically 2-ethyl-2-oxazoline (PEtOx). In a living polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the initial monomer-to-initiator molar ratio ([M]/[I]).[1] By carefully controlling this ratio, one can synthesize PEtOx with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[1] The subsequent hydrolysis and acylation steps are generally considered not to significantly alter the polymer chain length if performed under appropriate conditions.

Q3: What is the role of the initiator in the CROP of 2-ethyl-2-oxazoline?

A3: The initiator is a key component in CROP as it starts the polymerization process. The choice of initiator can significantly impact the polymerization kinetics, the degree of control over the molecular weight, and the resulting PDI.[2] For a well-controlled, living polymerization, the rate of initiation should be much faster than the rate of propagation.[1] This ensures that all polymer chains start growing at approximately the same time, leading to a narrow molecular weight distribution.[1] Commonly used initiators for the CROP of 2-oxazolines include methyl tosylate (MeOTs) and methyl triflate (MeOTf).[2][3]

Q4: Can the hydrolysis or acylation steps affect the final molecular weight distribution?

A4: Yes, while the primary control of molecular weight is in the CROP step, subsequent steps can affect the final molecular weight distribution. During acid-catalyzed hydrolysis of PEtOx, harsh conditions (e.g., high temperatures above 180°C or prolonged reaction times) can lead to degradation of the polymer backbone, resulting in a lower molecular weight and a broader PDI.[4][5] Similarly, incomplete acylation in the final step can result in a copolymer with both amino and acylated units, which may affect the polymer's properties and characterization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI > 1.3) in PEtOx 1. Slow Initiation: The rate of initiation is comparable to or slower than the rate of propagation, leading to chains starting at different times.[1] 2. Chain Transfer Reactions: Transfer of the active cationic center to a monomer, solvent, or polymer molecule, resulting in the termination of one chain and the initiation of another.[6] This is more prevalent when targeting high molecular weights.[6] 3. Impurities: Water or other nucleophilic impurities in the monomer or solvent can terminate the living polymerization.1. Initiator Choice: Use a more reactive initiator like methyl triflate (MeOTf) which generally provides faster initiation compared to methyl tosylate (MeOTs).[2][3] 2. Reaction Conditions: Optimize the reaction temperature. While higher temperatures increase the polymerization rate, they can also promote chain transfer. A balance needs to be found. For targeting high molecular weights, consider a lower polymerization temperature for a longer duration. 3. Purification: Ensure rigorous purification of the monomer and solvent. The monomer should be distilled over a suitable drying agent (e.g., calcium hydride), and the solvent should be dried using appropriate methods.
Bimodal Molecular Weight Distribution in PEtOx 1. Presence of Two Active Species: Different types of growing chain ends (e.g., ionic and covalent) can propagate at different rates.[7] 2. Slow Initiation/Termination Equilibrium: An equilibrium between active and dormant species that is slow compared to propagation can lead to different populations of chain lengths. 3. Significant Chain Transfer: Extensive chain transfer can sometimes lead to a population of lower molecular weight chains alongside the main polymer distribution.1. Solvent Choice: The choice of solvent can influence the equilibrium between ionic and covalent species. Acetonitrile is a commonly used solvent that generally promotes a more controlled polymerization. 2. Initiator/Monomer Combination: Ensure the chosen initiator is well-suited for the monomer. Some initiator-monomer combinations are more prone to side reactions. 3. Reaction Monitoring: Monitor the polymerization kinetics (e.g., by taking aliquots at different time points and analyzing by SEC/GPC) to understand the evolution of the molecular weight distribution.
Incomplete Polymerization of 2-Ethyl-2-oxazoline 1. Inactive Initiator: The initiator may have degraded due to improper storage or handling. 2. Presence of Inhibitors: Impurities in the monomer or solvent can inhibit the polymerization. 3. Insufficient Reaction Time or Temperature: The polymerization may not have been allowed to proceed to completion.1. Fresh Initiator: Use a fresh or properly stored initiator. 2. Thorough Purification: Repeat the purification of the monomer and solvent to remove any potential inhibitors. 3. Optimize Conditions: Increase the reaction time or temperature, while being mindful of the potential for increased side reactions at higher temperatures.
Polymer Degradation during Hydrolysis 1. Excessively High Temperature: Temperatures above 180°C during acid hydrolysis can cause cleavage of the polymer backbone.[4][5] 2. Prolonged Reaction Time: Even at optimal temperatures, excessively long reaction times can lead to some degree of degradation.1. Temperature Control: Maintain the hydrolysis temperature at or below 180°C.[4][5] Microwave-assisted heating can allow for faster reaction times at a controlled temperature.[5] 2. Reaction Monitoring: Monitor the progress of the hydrolysis (e.g., by 1H NMR) to determine the minimum time required for complete or desired partial hydrolysis.
Incomplete Acylation of L-PEI 1. Insufficient Acylating Agent: The molar ratio of the acylating agent to the amine groups on the L-PEI may be too low. 2. Steric Hindrance: The acylating agent or the polymer chain may be sterically hindered, slowing down the reaction. 3. Reaction Conditions: The reaction temperature or time may be insufficient for complete conversion.1. Stoichiometry: Use a slight excess of the acylating agent to ensure complete reaction. 2. Choice of Acylating Agent: If steric hindrance is a concern, a less bulky acylating agent might be considered, if the final product structure allows. 3. Optimize Conditions: Increase the reaction temperature or time. The reaction can be monitored by techniques like FTIR or NMR to track the disappearance of the amine signal and the appearance of the amide signal.

Quantitative Data on Molecular Weight Control

The following table provides an example of the relationship between the monomer-to-initiator ratio and the resulting molecular weight and PDI for the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx) using methyl tosylate as the initiator in acetonitrile.

Target DP ([M]/[I])Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental, SEC)PDI (Đ)
201,9822,1001.15
504,9555,2001.12
1009,91010,5001.18
20019,82020,1001.25

Note: Experimental values are illustrative and can vary based on specific reaction conditions and characterization methods.

Experimental Protocols

Protocol 1: Synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx) via CROP

This protocol describes the synthesis of PEtOx with a target degree of polymerization (DP) of 100.

Workflow Diagram:

A Dry acetonitrile and 2-ethyl-2-oxazoline B Add to a flame-dried flask under inert atmosphere A->B C Add methyl tosylate initiator B->C D Heat reaction mixture (e.g., 80°C) C->D E Monitor polymerization (e.g., by NMR or SEC) D->E F Terminate polymerization (e.g., with methanolic KOH) E->F G Precipitate polymer in cold diethyl ether F->G H Dry PEtOx under vacuum G->H

Caption: Experimental workflow for the CROP of 2-ethyl-2-oxazoline.

Materials:

  • 2-Ethyl-2-oxazoline (EtOx), distilled over CaH2

  • Methyl tosylate (MeOTs), stored under inert atmosphere

  • Acetonitrile (ACN), anhydrous

  • Methanolic potassium hydroxide (KOH) solution

  • Diethyl ether, anhydrous, cold

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous acetonitrile (e.g., to achieve a final monomer concentration of 2 M).

  • Add the desired amount of purified 2-ethyl-2-oxazoline (e.g., 100 molar equivalents).

  • Add the initiator, methyl tosylate (1 molar equivalent), via syringe.

  • The reaction mixture is heated to 80°C and stirred for the required time (e.g., 24-48 hours).

  • The polymerization is terminated by adding a solution of methanolic KOH.

  • The polymer is isolated by precipitation in cold diethyl ether.

  • The precipitated polymer is collected by filtration or centrifugation and dried under vacuum.

Protocol 2: Hydrolysis of PEtOx to Linear Polyethyleneimine (L-PEI)

This protocol describes the acid-catalyzed hydrolysis of PEtOx.

Workflow Diagram:

A Dissolve PEtOx in hydrochloric acid (e.g., 3 M HCl) B Heat the solution in a sealed vessel (e.g., 120-180°C) A->B C Monitor hydrolysis (e.g., by 1H NMR) B->C D Cool the reaction mixture C->D E Neutralize with base (e.g., NaOH) D->E F Purify L-PEI by dialysis E->F G Lyophilize to obtain dry L-PEI F->G

Caption: Experimental workflow for the hydrolysis of PEtOx to L-PEI.

Materials:

  • Poly(2-ethyl-2-oxazoline) (PEtOx)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve PEtOx in an aqueous solution of hydrochloric acid (e.g., 3 M HCl).

  • Transfer the solution to a pressure vessel or a microwave reactor.

  • Heat the solution to a temperature between 120°C and 180°C. The reaction time will depend on the temperature and the desired degree of hydrolysis.[4][5]

  • After the desired reaction time, cool the mixture to room temperature.

  • Neutralize the solution by the dropwise addition of a NaOH solution until the pH is basic.

  • Purify the resulting linear polyethyleneimine (L-PEI) by dialysis against deionized water for 2-3 days.

  • Isolate the L-PEI by lyophilization.

Protocol 3: Acylation of L-PEI to Poly(2-amino-2-oxazoline)

This protocol describes the synthesis of poly(2-dialkylamino-2-oxazoline) by acylating L-PEI with a dialkyl carbamoyl chloride.

Workflow Diagram:

A Dissolve L-PEI in a suitable solvent (e.g., chloroform) B Add a base (e.g., triethylamine) A->B C Cool the solution (e.g., 0°C) B->C D Add dialkyl carbamoyl chloride dropwise C->D E Stir at room temperature D->E F Monitor reaction completion (e.g., by FTIR or NMR) E->F G Purify the polymer (e.g., by precipitation or dialysis) F->G H Dry the final polymer G->H

Caption: Experimental workflow for the acylation of L-PEI.

Materials:

  • Linear polyethyleneimine (L-PEI)

  • Dialkyl carbamoyl chloride (e.g., diethyl carbamoyl chloride)

  • Anhydrous solvent (e.g., chloroform or dichloromethane)

  • Tertiary amine base (e.g., triethylamine)

  • Anhydrous diethyl ether for precipitation

Procedure:

  • Dissolve the L-PEI in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the tertiary amine base to the solution (e.g., 1.2 equivalents per amine repeat unit).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the dialkyl carbamoyl chloride (e.g., 1.1 equivalents per amine repeat unit) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The progress of the reaction can be monitored by the disappearance of the secondary amine peak in the IR spectrum.

  • The resulting polymer can be purified by precipitation in a non-solvent like cold diethyl ether or by dialysis.

  • The final poly(2-dialkylamino-2-oxazoline) is collected and dried under vacuum.

References

Technical Support Center: Cationic Ring-Opening Polymerization of 2-Oxazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the cationic ring-opening polymerization (CROP) of 2-oxazolines.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during your polymerization experiments.

Problem 1: My polymer has a broad molecular weight distribution (MWD) or a high polydispersity index (PDI).

Possible Causes and Solutions:

  • Question: Why is my polymer's molecular weight distribution so broad?

    • Answer: A broad MWD, indicated by a high PDI (typically > 1.3), suggests a loss of control over the polymerization process. This is often due to side reactions such as chain transfer to the monomer or polymer, slow initiation, or termination reactions. High reaction temperatures can exacerbate these issues.[1][2]

  • Question: My SEC chromatogram shows a shoulder or a tailing peak. What does this indicate?

    • Answer: A shoulder on the high molecular weight side of the main peak can indicate chain coupling reactions. Tailing towards lower molecular weights might suggest chain transfer reactions or the presence of oligomeric species.

  • Question: How can I narrow the molecular weight distribution?

    • Answer:

      • Optimize Reaction Temperature: Lowering the polymerization temperature can reduce the rate of side reactions relative to the rate of propagation. However, be aware that this will also decrease the overall polymerization rate. A temperature of 100 °C is often a good compromise to ensure a reasonably high reaction rate while minimizing side reactions.[3]

      • Select an Appropriate Initiator: Fast and efficient initiation is crucial for achieving a narrow MWD. Initiators like methyl triflate (MeOTf) are known for their high reactivity and can lead to polymers with low PDI values (around 1.10-1.15).[1] In contrast, some halide-containing initiators may result in slower initiation and broader PDIs (~1.30-1.40).[1]

      • Ensure High Purity of Reagents: Traces of water or other nucleophilic impurities in the monomer, solvent, or initiator can act as terminating agents or transfer agents, leading to a broader MWD. Always use freshly distilled and dried monomers and solvents.

Problem 2: The polymerization stops before reaching full monomer conversion, or the reaction rate is unexpectedly slow.

Possible Causes and Solutions:

  • Question: My polymerization seems to have stalled. What could be the reason?

    • Answer: Premature termination of the polymerization can be caused by nucleophilic impurities in the reaction mixture, such as water, amines, or alcohols. These impurities can react with the cationic propagating species, rendering them inactive. Additionally, certain functional groups on the 2-oxazoline monomer itself can interfere with the polymerization.[4]

  • Question: Why is my polymerization so slow?

    • Answer: The polymerization rate is influenced by several factors:

      • Initiator Choice: The nature of the counter-ion from the initiator affects the equilibrium between the active ionic species and the dormant covalent species. Less nucleophilic counter-ions (e.g., triflate) favor the more reactive ionic species, leading to faster polymerization.[5]

      • Solvent Polarity: Polar aprotic solvents like acetonitrile are commonly used to stabilize the cationic propagating species.

      • Monomer Reactivity: The steric hindrance of the substituent at the 2-position of the oxazoline ring can affect the polymerization rate.

  • Question: How can I increase the polymerization rate?

    • Answer:

      • Increase the Reaction Temperature: Higher temperatures generally lead to faster polymerization rates. However, be mindful that this can also increase the likelihood of side reactions.

      • Use a More Reactive Initiator: Switching to an initiator with a less nucleophilic counter-ion, such as a triflate, can significantly increase the polymerization rate.

Problem 3: I am working with functional 2-oxazoline monomers, and the polymerization is not well-controlled.

Possible Causes and Solutions:

  • Question: I'm trying to polymerize a 2-oxazoline with a hydroxyl or amine group in the side chain, but the results are poor. Why?

    • Answer: Monomers with nucleophilic side groups like hydroxyls or amines can interfere with the cationic ring-opening polymerization. These groups can act as internal terminating or chain transfer agents, leading to poorly defined polymers with broad MWDs.

  • Question: How can I polymerize functional 2-oxazolines successfully?

    • Answer: The use of protecting groups for the nucleophilic functionalities is a common and effective strategy. For example, a hydroxyl group can be protected as a silyl ether, and an amine group can be protected with a Boc group. These protecting groups can be removed after the polymerization to yield the desired functional polymer.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions in the cationic ring-opening polymerization of 2-oxazolines?

    • A1: The most prevalent side reactions include:

      • Chain transfer to monomer: This occurs when a proton is abstracted from the growing polymer chain by a monomer molecule, leading to a dead polymer chain and a new initiating species. This is a significant cause of broad molecular weight distributions.[1]

      • Termination: This can be caused by nucleophilic impurities (e.g., water) in the reaction system or by functional groups on the monomer or polymer. Termination reactions lead to the irreversible deactivation of the propagating chain.

      • Chain coupling: This can occur at high monomer conversions and leads to a high molecular weight shoulder in the SEC chromatogram.

  • Q2: How can I detect the presence of side products in my polymer?

    • A2: Several analytical techniques can be employed:

      • Size Exclusion Chromatography (SEC): A broad or multimodal molecular weight distribution is a strong indicator of side reactions.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor monomer conversion and may reveal the presence of unexpected signals corresponding to side products. For instance, new signals appearing in the 1.65 ppm, 2.84 ppm, and 3.20 ppm regions have been attributed to side reactions in certain systems.

      • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides detailed information about the polymer structure, including end groups and the presence of unexpected species resulting from side reactions.[6][7]

  • Q3: What is the effect of the initiator on side reactions?

    • A3: The choice of initiator significantly impacts the polymerization. Initiators that lead to fast and quantitative initiation, such as methyl triflate, generally result in better control and fewer side reactions, leading to polymers with narrow polydispersity.[1] Initiators with more nucleophilic counterions (e.g., halides) can lead to a higher proportion of dormant covalent species, which can result in slower and less controlled polymerizations.[1][5]

  • Q4: How does temperature influence side reactions?

    • A4: Higher reaction temperatures increase the rates of both propagation and side reactions. However, the activation energy for side reactions like chain transfer is often higher than that for propagation. Therefore, increasing the temperature can lead to a more significant increase in the rate of side reactions, resulting in a broader MWD.[8]

Data Presentation

Table 1: Effect of Initiator Type on Polydispersity Index (PDI) of Poly(2-ethyl-2-oxazoline)

InitiatorPDI (Đ = Mw/Mn)Reference
Methyl triflate1.10 - 1.15[1]
Benzyl chloride~1.30 - 1.40[1]
Dibromo-p-xylene~1.30 - 1.40[1]
Diiodo-p-xylene~1.30 - 1.40[1]

Table 2: Influence of Reaction Temperature on Polymerization Characteristics

Temperature (°C)MonomerInitiatorPDI (Đ)ObservationsReference
1402-ethyl-2-oxazolineMethyl tosylate~1.20Standard condition
1002-ethyl-2-oxazolineMethyl tosylate< 1.2Reduced side reactions[3]
36poly(2-iso-propyl-2-oxazoline)n-octadecyl-4-chlorobenzenesulfonate-Stabilized interfacial assembly at higher temperature[9]
14poly(2-iso-propyl-2-oxazoline)n-octadecyl-4-chlorobenzenesulfonate-Less stable interfacial assembly at lower temperature[9]

Experimental Protocols

1. Protocol for Kinetic Analysis by 1H NMR Spectroscopy

This protocol allows for the monitoring of monomer conversion over time.

  • Materials:

    • 2-Oxazoline monomer (purified by distillation)

    • Initiator (e.g., methyl triflate)

    • Anhydrous solvent (e.g., acetonitrile-d3)

    • Internal standard (e.g., 1,3,5-trioxane)

    • NMR tubes with J. Young valves or similar airtight seals

  • Procedure:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the initiator and internal standard in the deuterated solvent.

    • Add a known amount of the purified monomer to an NMR tube.

    • Add a specific volume of the initiator/internal standard stock solution to the NMR tube to achieve the desired monomer-to-initiator ratio.

    • Seal the NMR tube, remove it from the glovebox, and quickly place it in a preheated NMR spectrometer.

    • Acquire 1H NMR spectra at regular time intervals.

    • Calculate the monomer conversion at each time point by comparing the integration of a characteristic monomer peak with the integration of the internal standard peak.

2. Protocol for SEC Analysis to Determine Molecular Weight and PDI

  • Sample Preparation:

    • At desired time points, withdraw a small aliquot from the polymerization reaction.

    • Quench the polymerization by adding a terminating agent (e.g., a small amount of water or a primary/secondary amine).

    • Dilute the quenched sample with the SEC eluent to a concentration of approximately 1-2 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • SEC Conditions (Example):

    • System: Agilent 1260 Infinity system or similar.

    • Columns: PLgel MIXED-C or similar.

    • Eluent: THF with 2% triethylamine or DMF with 0.05 M LiBr.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40 °C.

    • Detector: Refractive index (RI) detector.

    • Calibration: Use polystyrene or poly(methyl methacrylate) standards.

3. Protocol for MALDI-TOF MS Analysis

  • Sample Preparation:

    • Prepare a solution of the polymer sample in a suitable solvent (e.g., THF or acetonitrile) at a concentration of ~1 mg/mL.

    • Prepare a solution of the matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)) in the same solvent at a concentration of ~10 mg/mL.[10]

    • Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) in the same solvent at a concentration of ~1 mg/mL.

    • Mix the polymer solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.

  • Instrumental Parameters (Example):

    • Instrument: Bruker ultrafleXtreme MALDI-TOF/TOF MS or similar.

    • Mode: Reflectron positive ion mode.

    • Laser: 337 nm nitrogen laser.

    • Mass Range: Adjust according to the expected molecular weight of the polymer.

Visualizations

CROP_Side_Reactions cluster_main Ideal CROP Pathway cluster_side Side Reactions Initiator Initiator Monomer_Activation Monomer_Activation Initiator->Monomer_Activation Initiation Propagating_Chain Propagating_Chain Monomer_Activation->Propagating_Chain Propagation Living_Polymer Living_Polymer Propagating_Chain->Living_Polymer Further Propagation Dead_Polymer_CT Dead_Polymer_CT Propagating_Chain->Dead_Polymer_CT Chain Transfer to Monomer (β-elimination) Propagating_Chain->Dead_Polymer_CT Dead_Polymer_Term Dead_Polymer_Term Propagating_Chain->Dead_Polymer_Term Termination (by impurities) Propagating_Chain->Dead_Polymer_Term Terminated_Polymer Terminated_Polymer Living_Polymer->Terminated_Polymer Termination (controlled) Coupled_Polymer Coupled_Polymer Living_Polymer->Coupled_Polymer Chain Coupling Living_Polymer->Coupled_Polymer Monomer_Activation_Side New Initiating Species Troubleshooting_Workflow cluster_sec SEC Troubleshooting cluster_nmr NMR Troubleshooting Start Polymerization Experiment SEC_Analysis SEC Analysis Start->SEC_Analysis NMR_Analysis 1H NMR Analysis Start->NMR_Analysis Broad_MWD Broad MWD (High PDI)? SEC_Analysis->Broad_MWD Low_Conversion Low Monomer Conversion? NMR_Analysis->Low_Conversion Shoulder High MW Shoulder? Broad_MWD->Shoulder No Troubleshoot_CT_Term Investigate Chain Transfer & Termination (Lower Temp, Purer Reagents) Broad_MWD->Troubleshoot_CT_Term Yes Troubleshoot_Coupling Investigate Chain Coupling (Reduce Reaction Time) Shoulder->Troubleshoot_Coupling Yes End Optimized Polymerization Troubleshoot_CT_Term->End Troubleshoot_Coupling->End Side_Signals Unexpected Signals? Low_Conversion->Side_Signals No Troubleshoot_Termination Investigate Termination (Check for Impurities) Low_Conversion->Troubleshoot_Termination Yes Troubleshoot_Side_Products Identify Side Products Side_Signals->Troubleshoot_Side_Products Yes Troubleshoot_Termination->End Troubleshoot_Side_Products->End

References

Technical Support Center: Synthesis of 2-Amino-2-oxazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Amino-2-oxazoline Hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes for this compound are:

  • Cyclization of β-Chloroethylurea: This is a common and direct method where β-chloroethylurea is cyclized under basic conditions to form the oxazoline ring.

  • Reaction of Ethylene Chlorohydrin with Sodium Cyanamide: This method involves the reaction of ethylene chlorohydrin with sodium cyanamide, which proceeds through a proposed epoxide intermediate that then reacts with cyanamide to form the product.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen synthesis route and optimization of reaction conditions. While some literature reports yields for related compounds to be in the range of "moderate to quantitative," a well-optimized process for similar heterocyclic compounds can achieve cyclization yields of over 70%.[1]

Q3: How can I purify the final this compound product?

A3: Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol-ether or isopropanol. It is crucial to remove any unreacted starting materials and side products to obtain a high-purity product. In some cases, distillation under reduced pressure may be applicable for the free base before converting it to the hydrochloride salt.

Q4: What are the critical safety precautions to consider during this synthesis?

A4:

  • Thionyl chloride , if used to prepare starting materials, is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium cyanamide is toxic and should be handled with care.

  • Ethylene chlorohydrin is also toxic and readily absorbed through the skin.

  • Ensure all reactions are conducted in a fume hood, and appropriate PPE, including gloves, safety goggles, and a lab coat, is worn at all times.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low or no product formation Incomplete cyclization of β-chloroethylurea.* Increase reaction temperature: Gently refluxing the reaction mixture can promote cyclization. * Optimize base concentration: Ensure a sufficient amount of a suitable base (e.g., sodium hydroxide, potassium carbonate) is used to neutralize the generated HCl and catalyze the ring closure. * Extend reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Low reactivity of starting materials.* Verify the purity of β-chloroethylurea: Impurities can interfere with the reaction. Recrystallize if necessary. * Use fresh sodium cyanamide: This reagent can degrade over time.
Presence of water in the reaction.* Use anhydrous solvents and reagents: Water can hydrolyze the oxazoline ring or react with intermediates. * Dry glassware thoroughly before use.
Formation of significant side products Polymerization of the product or starting materials.* Control reaction temperature: Avoid excessive heat, which can promote polymerization. * Optimize reactant concentrations: High concentrations may favor intermolecular reactions.
Formation of 1,3-oxazinan-2-imine (six-membered ring) as an impurity.* This is a less common side reaction but can occur. Characterize byproducts using NMR and mass spectrometry to confirm their structure. Adjusting reaction conditions (e.g., solvent, temperature) may disfavor the formation of the six-membered ring.

Experimental Protocols

Protocol 1: Synthesis via Cyclization of β-Chloroethylurea

This protocol is based on the intramolecular cyclization of β-chloroethylurea.

Materials:

  • β-Chloroethylurea

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol (or another suitable solvent)

  • Hydrochloric Acid (HCl) in a suitable solvent (e.g., isopropanol) for salt formation

Procedure:

  • Dissolve β-chloroethylurea in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a stoichiometric equivalent of a base (e.g., NaOH).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-amino-2-oxazoline free base.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Add a solution of HCl in the same solvent dropwise while stirring until the precipitation of this compound is complete.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Synthesis from Ethylene Chlorohydrin and Sodium Cyanamide

This method provides an alternative route to 2-Amino-2-oxazoline.

Materials:

  • Ethylene Chlorohydrin

  • Sodium Cyanamide (Na₂NCN or NaHNCN)

  • Water or an appropriate solvent mixture

  • Hydrochloric Acid (HCl) for salt formation

Procedure:

  • In a reaction vessel, dissolve sodium cyanamide in water.

  • Slowly add ethylene chlorohydrin to the solution while stirring. The reaction can be exothermic, so cooling may be necessary.

  • The reaction mechanism is thought to involve the in-situ formation of ethylene oxide, which then reacts with cyanamide.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up of the reaction mixture may involve extraction with an organic solvent to isolate the free base.

  • Convert the free base to the hydrochloride salt as described in Protocol 1.

Data Presentation

Table 1: Comparison of Synthesis Parameters and Potential Yields

ParameterCyclization of β-ChloroethylureaEthylene Chlorohydrin & Sodium Cyanamide
Starting Materials β-Chloroethylurea, BaseEthylene Chlorohydrin, Sodium Cyanamide
Reaction Type Intramolecular CyclizationNucleophilic addition/cyclization
Key Reagents NaOH, K₂CO₃-
Typical Solvent Ethanol, IsopropanolWater, solvent mixtures
Reaction Temperature RefluxRoom Temperature to mild heating
Reported Yield (related compounds) Moderate to QuantitativeA 33% yield has been reported for a related synthesis.

Visualizations

Experimental Workflow: Synthesis via Cyclization of β-Chloroethylurea

start Start dissolve Dissolve β-Chloroethylurea in Ethanol start->dissolve add_base Add Base (e.g., NaOH) dissolve->add_base reflux Heat to Reflux add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Inorganic Salts cool->filter evaporate Evaporate Solvent filter->evaporate dissolve_crude Dissolve Crude in Isopropanol evaporate->dissolve_crude add_hcl Add HCl Solution dissolve_crude->add_hcl precipitate Precipitate Product add_hcl->precipitate filter_product Filter Product precipitate->filter_product dry Dry Under Vacuum filter_product->dry end_product 2-Amino-2-oxazoline Hydrochloride dry->end_product

Caption: Workflow for the synthesis of 2-Amino-2-oxazoline HCl from β-Chloroethylurea.

Logical Relationship: Troubleshooting Low Yield

low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_products Side Products? low_yield->side_products impure_reagents Impure Reagents? low_yield->impure_reagents increase_temp Increase Temperature/ Extend Time incomplete_reaction->increase_temp optimize_base Optimize Base Concentration incomplete_reaction->optimize_base control_temp Control Temperature/ Concentration side_products->control_temp purify_reagents Purify/Verify Starting Materials impure_reagents->purify_reagents

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

managing moisture sensitivity of 2-Amino-2-oxazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2-Amino-2-oxazoline Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

A1: this compound is a hygroscopic, crystalline solid.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to clumping, dissolution, and chemical degradation, which may impact its performance in experiments.[1]

Q2: How should I store this compound to prevent moisture absorption?

A2: To maintain its integrity, this compound should be stored in a tightly sealed, airtight container in a dry and cool place.[1] For enhanced protection, especially for long-term storage or in humid environments, storing the container inside a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) is highly recommended.

Q3: What are the visible signs that my this compound has been exposed to moisture?

A3: The most common sign of moisture absorption is a change in the physical appearance of the compound, from a free-flowing crystalline powder to clumps or even a paste-like substance. In severe cases of moisture exposure, it may appear as a wet solid.

Q4: What happens chemically if this compound is exposed to water?

A4: Exposure to water can lead to the hydrolysis of the oxazoline ring. The likely degradation product is N-(2-hydroxyethyl)guanidine hydrochloride. This occurs through the nucleophilic attack of water on the C2 carbon of the oxazoline ring, leading to ring-opening.

Q5: Can I still use this compound if it has been exposed to moisture?

A5: Using moisture-exposed this compound is not recommended for applications where purity and stoichiometry are critical, as the presence of the hydrolysis product and water will affect the reaction. For less sensitive applications, it may be possible to dry the compound before use, but its purity should be verified.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Problem 1: Inconsistent reaction yields or formation of unexpected byproducts.

  • Possible Cause: Moisture contamination from the this compound starting material.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Visually inspect the this compound for any signs of clumping or wetness.

    • Quantify Water Content: If moisture exposure is suspected, determine the water content using Karl Fischer titration (see Experimental Protocol 1).

    • Dry the Reagent: If the water content is above the acceptable limit for your experiment, dry the compound under vacuum at a temperature below its melting point (108 °C).

    • Use Anhydrous Conditions: Ensure all solvents and other reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: The this compound has formed hard clumps or a solid mass in the container.

  • Possible Cause: Significant moisture absorption due to improper storage or repeated opening of the container in a humid environment.

  • Troubleshooting Steps:

    • Assess the Extent of Damage: If the material is only partially clumped, the less affected portions may be salvageable after drying and purity verification. If it has formed a hard mass, it is likely significantly degraded.

    • Drying Procedure: Gently break up the clumps and dry the material under high vacuum.

    • Purity Analysis: After drying, assess the purity of the compound using techniques like NMR or HPLC to quantify the amount of hydrolysis product.

    • Prevent Recurrence: Review storage procedures. Use smaller aliquots for frequent use to avoid repeated exposure of the bulk material to the atmosphere.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₆N₂O·HCl[2]
Molecular Weight122.55 g/mol [2]
AppearanceWhite to almost white crystalline powder
Melting Point108 °C
SolubilitySoluble in water[1]
SensitivityHygroscopic[1]

Table 2: Illustrative Moisture Absorption of a Hygroscopic Pharmaceutical Solid at 25°C

Relative Humidity (%RH)% Mass Change (Water Uptake)Hygroscopicity Classification
200.5 - 1.5Slightly hygroscopic
401.5 - 3.0Slightly hygroscopic
603.0 - 6.0Moderately hygroscopic
806.0 - 15.0Hygroscopic
90> 15.0Very hygroscopic

Note: This table provides a general illustration. The actual moisture uptake for this compound may vary.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the steps to quantify the water content in a sample of this compound.

  • Principle: Karl Fischer titration is a highly specific and accurate method for determining water content. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

  • Apparatus:

    • Karl Fischer titrator (volumetric or coulometric)

    • Titration vessel

    • Analytical balance

  • Reagents:

    • Karl Fischer reagent (e.g., CombiTitrant)

    • Anhydrous methanol or other suitable solvent

    • Water standard for titer determination

  • Procedure:

    • Titer Determination:

      • Add a known volume of anhydrous methanol to the titration vessel.

      • Titrate to a stable endpoint to neutralize any residual water in the solvent.

      • Accurately add a known amount of water standard.

      • Titrate with the Karl Fischer reagent to the endpoint.

      • Calculate the titer of the reagent (mg H₂O / mL reagent).

    • Sample Analysis:

      • Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint.

      • Accurately weigh approximately 100-200 mg of the this compound sample and quickly transfer it to the titration vessel.

      • Stir to dissolve the sample completely.

      • Titrate with the Karl Fischer reagent to the endpoint.

      • Record the volume of titrant consumed.

    • Calculation:

      • Water content (%) = [(Volume of titrant (mL) × Titer (mg/mL)) / Sample weight (mg)] × 100

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its hydrolysis product.

  • Principle: Reversed-phase HPLC can be used to separate the polar this compound from its potentially more polar hydrolysis product.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase (Illustrative):

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

    • Gradient elution may be required for optimal separation.

  • Procedure:

    • Standard Preparation: Prepare a standard solution of high-purity this compound of known concentration in the mobile phase.

    • Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 25 °C

      • Detection wavelength: ~210 nm

    • Analysis: Inject the standard and sample solutions. Compare the chromatograms to identify the main peak and any impurity peaks. The hydrolysis product, being more polar, is expected to have a shorter retention time.

    • Quantification: The percentage of impurity can be estimated by comparing the peak area of the impurity to the total peak area.

Mandatory Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_analysis Quality Control cluster_reaction Experiment storage Store in Tightly Sealed Container in Desiccator weighing Quickly Weigh in Glovebox or on Inert Gas Manifold storage->weighing Transfer kf Karl Fischer Titration (Water Content) weighing->kf Sample for QC hplc HPLC Analysis (Purity) weighing->hplc Sample for QC reaction Use in Anhydrous Reaction Conditions weighing->reaction Use in Reaction

Caption: Experimental workflow for handling moisture-sensitive this compound.

troubleshooting_flowchart start Inconsistent Reaction Results? check_visual Visually Inspect Reagent: Clumped or Wet? start->check_visual no_clumps No check_visual->no_clumps No yes_clumps Yes check_visual->yes_clumps Yes check_other Investigate Other Reaction Parameters (Solvent, Temp, etc.) no_clumps->check_other karl_fischer Perform Karl Fischer Titration yes_clumps->karl_fischer water_ok Water Content Acceptable? karl_fischer->water_ok no_water_ok No water_ok->no_water_ok No yes_water_ok Yes water_ok->yes_water_ok Yes dry_reagent Dry Reagent Under Vacuum no_water_ok->dry_reagent yes_water_ok->check_other re_run Re-run Experiment with Dry Reagent and Anhydrous Conditions dry_reagent->re_run

Caption: Troubleshooting decision tree for inconsistent experimental results.

hydrolysis_pathway reactant This compound C₃H₆N₂O·HCl product N-(2-hydroxyethyl)guanidine Hydrochloride C₃H₈N₂O·HCl reactant->product Hydrolysis (Ring Opening) water H₂O water->reactant:e

Caption: Proposed hydrolysis pathway of this compound.

References

Technical Support Center: 2-Oxazoline Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 2-oxazoline polymerization. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the cationic ring-opening polymerization (CROP) of 2-oxazolines, offering potential causes and solutions.

Question 1: Why is my polymerization reaction slow or not proceeding to full conversion?

Answer:

Slow or incomplete polymerization can be attributed to several factors, primarily related to impurities, initiator inefficiency, or suboptimal reaction conditions.

  • Impurities: The presence of nucleophilic impurities, such as water, in the monomer, solvent, or initiator can terminate the living cationic polymerization.[1] It is crucial to use rigorously dried and purified reagents and solvents.

  • Initiator Choice and Efficiency: The rate of initiation should be faster than or equal to the rate of propagation for a controlled polymerization. Weak alkylating agents, such as those with chloride or bromide leaving groups, can lead to slow initiation and consequently, slower overall polymerization rates.[2] Highly reactive initiators like methyl triflate (MeOTf) or methyl tosylate (MeOTs) are often preferred for a fast and efficient initiation.[3][4] However, extremely reactive initiators might also react with certain solvents, so a balance must be found.[3]

  • Solvent Polarity: The polarity of the solvent significantly influences the polymerization rate. Polar aprotic solvents like acetonitrile, sulfolane, and dihydrolevoglucosenone (DLG) can stabilize the cationic propagating species, leading to an acceleration of the CROP reaction.[3][5]

  • Temperature: Lower reaction temperatures will result in a decreased propagation rate constant.[3] While higher temperatures can increase the reaction rate, they may also promote side reactions.[6]

  • Monomer Structure: The structure of the 2-oxazoline monomer itself affects its nucleophilicity and steric hindrance. For instance, 2-methyl-2-oxazoline generally polymerizes faster than 2-ethyl-2-oxazoline.[7] Substitutions at the 4- or 5-position of the oxazoline ring can also slow down the polymerization due to steric hindrance.[5]

Question 2: Why does my polymer have a broad molecular weight distribution (high Polydispersity Index - PDI)?

Answer:

A high PDI (typically > 1.3) indicates a lack of control over the polymerization process. The primary causes include:

  • Slow Initiation: If the initiation rate is significantly slower than the propagation rate, polymer chains will be formed at different times, leading to a broader distribution of chain lengths.[4][5] Using a more efficient initiator can mitigate this issue.

  • Chain Transfer Reactions: Chain transfer to the monomer or polymer can occur, where a proton is abstracted from a polymer side chain, terminating one chain and initiating a new one.[4] This is more prevalent with certain monomers and at higher temperatures.

  • Presence of Impurities: As mentioned, nucleophilic impurities can cause premature termination, contributing to a broader molecular weight distribution.

  • Equilibrium between Covalent and Ionic Species: With some initiators (e.g., alkyl halides), an equilibrium can exist between the active cationic propagating species and a dormant covalent species.[4] The slower propagation from the covalent species can contribute to a higher PDI.

Question 3: My polymerization seems to have terminated prematurely. What could be the cause?

Answer:

Unexpected termination is a common issue and is most often caused by:

  • Nucleophilic Impurities: Water is a primary culprit for terminating the cationic polymerization.[1] Other nucleophiles like alcohols, amines, or even certain functional groups on the monomer itself can also act as terminating agents.[5]

  • Functional Groups on the Monomer: The presence of unprotected nucleophilic functional groups (e.g., amines, thiols, alcohols) on the 2-oxazoline monomer will lead to spontaneous termination.[5]

  • Solvent Reactivity: Some solvents may not be inert under the polymerization conditions and can react with the initiator or the propagating species, causing termination.[3]

  • High Temperatures: Elevated temperatures can increase the likelihood of side reactions, including termination and chain transfer.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvents for 2-oxazoline polymerization?

A1: Polar aprotic solvents are generally the best choice as they can solvate the cationic propagating species and accelerate the reaction. Acetonitrile is the most commonly used solvent. Other effective solvents include sulfolane and, more recently, "green" solvents like dihydrolevoglucosenone (DLG).[3][6] However, the choice of solvent can also influence side reactions, so it should be carefully considered based on the specific monomer and initiator system.[3]

Q2: How does the initiator leaving group affect the polymerization kinetics?

A2: The nature of the leaving group on the initiator plays a crucial role. Good leaving groups, such as triflates (OTf) and tosylates (OTs), lead to the formation of more stable and highly reactive cationic species, resulting in faster initiation and propagation rates.[2] Weaker leaving groups like chlorides and bromides can result in a higher proportion of less reactive covalent species, leading to slower polymerization.[2]

Q3: Can I use functionalized 2-oxazoline monomers?

A3: Yes, but with caution. The functional groups must not be nucleophilic, as this will interfere with the cationic polymerization. If nucleophilic groups are desired in the final polymer, they must be protected during the polymerization and deprotected afterward.

Q4: What is the effect of temperature on the polymerization?

A4: Temperature has a significant impact on the kinetics. Higher temperatures increase the rate of polymerization but can also lead to an increase in side reactions such as chain transfer, which can broaden the molecular weight distribution.[3][6] A compromise is often necessary to achieve a reasonable reaction rate while maintaining good control over the polymerization.

Data Presentation

Table 1: Effect of Initiator on the Polymerization of 2-Ethyl-2-Oxazoline in DLG at 60 °C

InitiatorApparent Polymerization Rate Constant (kp) x 10-3 (L·mol-1·s-1)Polydispersity Index (PDI)
MeOTf0.5> 1.2
MeOTsSlow/Incomplete-
EtOxMeOTf0.8< 1.2

Data extracted from a study by Jeschke et al. (2023) in the solvent dihydrolevoglucosenone (DLG).[3]

Table 2: Effect of Temperature on the Polymerization of 2-Ethyl-2-Oxazoline with MeOTf in DLG

Temperature (°C)Apparent Polymerization Rate Constant (kp) x 10-3 (L·mol-1·s-1)
600.5
906.7

Data extracted from a study by Jeschke et al. (2023) in the solvent dihydrolevoglucosenone (DLG).[3]

Experimental Protocols

Protocol 1: Purification of Monomers and Solvents

  • Monomer Purification: 2-Alkyl-2-oxazoline monomers should be dried over calcium hydride (CaH2) for at least 24 hours and then distilled under a dry, inert atmosphere (e.g., argon or nitrogen).[1]

  • Solvent Purification: Acetonitrile should be refluxed over CaH2 for several hours and then distilled under an inert atmosphere. Store the dried solvent over molecular sieves.

Protocol 2: General Procedure for 2-Oxazoline Polymerization

  • All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

  • In a glovebox or under an inert atmosphere, add the desired amount of purified solvent to a reaction flask equipped with a magnetic stir bar.

  • Add the purified 2-oxazoline monomer to the solvent.

  • Add the initiator (e.g., methyl triflate) via syringe.

  • Place the reaction flask in a preheated oil bath at the desired temperature and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals for analysis (e.g., by 1H NMR).

  • Once the desired conversion is reached, terminate the polymerization by adding a nucleophilic agent (e.g., water or a primary/secondary amine).[3]

Protocol 3: In-situ 1H NMR Monitoring of Polymerization Kinetics

  • Prepare the reaction mixture (solvent, monomer, initiator) in an NMR tube sealed under an inert atmosphere.

  • Acquire an initial 1H NMR spectrum (t=0).

  • Place the NMR tube in the spectrometer, which is preheated to the desired reaction temperature.

  • Acquire spectra at regular time intervals.[8]

  • Calculate the monomer conversion by integrating the signals of the monomer and the polymer. For example, for 2-ethyl-2-oxazoline, the disappearance of the monomer's methylene protons on the oxazoline ring can be monitored.[3]

Protocol 4: Size Exclusion Chromatography (SEC) Analysis of Poly(2-oxazoline)s

  • Dissolve the purified polymer in a suitable eluent (e.g., hexafluoroisopropanol (HFIP) with potassium trifluoroacetate, or N,N-dimethylformamide (DMF) with lithium bromide).[9]

  • Filter the sample solution through a 0.2 µm PTFE filter.

  • Inject the sample into the SEC system.

  • Use poly(methyl methacrylate) (PMMA) or polystyrene (PS) standards for calibration to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[6][9]

Visualizations

CROP_Mechanism Monomer 2-Oxazoline Monomer Active_Center Oxazolinium Cation Monomer->Active_Center Initiator Electrophilic Initiator (I+) Initiator->Active_Center Initiation Propagation Propagation Active_Center->Propagation Termination Termination Active_Center->Termination Nucleophile Attack Propagation->Active_Center Monomer Addition Polymer Poly(2-oxazoline) Propagation->Polymer Termination->Polymer

Caption: Cationic Ring-Opening Polymerization (CROP) of 2-oxazolines.

Experimental_Workflow Purification Purify Monomer & Solvent Setup Assemble Dry Glassware Purification->Setup Addition Add Reagents under Inert Atmosphere Setup->Addition Polymerization Polymerize at Desired Temperature Addition->Polymerization Monitoring Monitor Kinetics (e.g., NMR) Polymerization->Monitoring Termination Terminate Reaction Monitoring->Termination Characterization Characterize Polymer (e.g., SEC) Termination->Characterization

Caption: General experimental workflow for 2-oxazoline polymerization.

Troubleshooting_Guide Start Problem with Polymerization Slow_Reaction Slow/Incomplete Reaction? Start->Slow_Reaction High_PDI Broad Molecular Weight Distribution (High PDI)? Slow_Reaction->High_PDI No Impurities_Slow Check for impurities (water). Purify reagents and solvents. Slow_Reaction->Impurities_Slow Yes Premature_Termination Premature Termination? High_PDI->Premature_Termination No Initiator_PDI Ensure fast initiation. Use an efficient initiator. High_PDI->Initiator_PDI Yes Impurities_Term Rigorously exclude nucleophilic impurities (e.g., water). Premature_Termination->Impurities_Term Yes Initiator_Slow Use a more efficient initiator (e.g., MeOTf). Impurities_Slow->Initiator_Slow Conditions_Slow Optimize temperature and solvent polarity. Initiator_Slow->Conditions_Slow Chain_Transfer_PDI Lower reaction temperature to reduce chain transfer. Initiator_PDI->Chain_Transfer_PDI Monomer_Term Ensure monomer has no unprotected nucleophilic functional groups. Impurities_Term->Monomer_Term

Caption: Troubleshooting decision tree for 2-oxazoline polymerization.

References

optimization of initiator for 2-Amino-2-oxazoline Hydrochloride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of initiators in the polymerization of 2-Amino-2-oxazoline Hydrochloride. Direct polymerization of this monomer is impeded by the nucleophilic primary amine. Therefore, a protection-polymerization-deprotection strategy is essential. This guide focuses on the use of the commonly employed tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly polymerize this compound?

A1: The primary amine group on the 2-amino-2-oxazoline monomer is nucleophilic and will interfere with the cationic ring-opening polymerization (CROP). It can act as a terminating agent, preventing polymer chain growth. Therefore, it is crucial to protect the amine group before polymerization.[1]

Q2: What is the most common protecting group for the amine functionality in this polymerization?

A2: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine in 2-amino-2-oxazoline.[1][2][3] It is stable under the conditions of cationic polymerization and can be removed under acidic conditions with high efficiency.[4][5] Another potential protecting group is the phthalimide group.[2][6][7]

Q3: Which initiators are recommended for the polymerization of Boc-protected 2-amino-2-oxazoline?

A3: Electrophilic initiators are required for the CROP of the protected monomer. Commonly used and effective initiators include methyl tosylate (MeOTs) and methyl triflate (MeOTf).[8][9] Initiator salts, such as N-methyl-2-methyl-2-oxazolinium triflate, have also been successfully employed.[1]

Q4: How can I monitor the progress of the polymerization?

A4: The polymerization can be monitored by techniques such as ¹H NMR spectroscopy to track the disappearance of the monomer peak. Size exclusion chromatography (SEC) or gel permeation chromatography (GPC) can be used to follow the increase in polymer molecular weight and to determine the polydispersity index (PDI).[1]

Q5: What is the standard method for deprotecting the Boc group from the polymer?

A5: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).[1][4][5] The deprotection is usually rapid and efficient.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the three main stages of the synthesis of poly(2-amino-2-oxazoline): Boc protection of the monomer, polymerization of the protected monomer, and deprotection of the polymer.

Stage 1: Boc Protection of this compound
Problem Possible Causes Solutions
Low yield of Boc-protected monomer Incomplete reaction.- Ensure an adequate excess of di-tert-butyl dicarbonate (Boc)₂O is used.- Optimize reaction time and temperature. The reaction is typically carried out at room temperature.[10]- Ensure efficient stirring to overcome heterogeneity.
Side reactions.- Control the reaction temperature; excessive heat can lead to side products.- Use a suitable base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the reaction.
Presence of multiple products in NMR/TLC Formation of di-Boc protected species or other byproducts.- Use a controlled stoichiometry of (Boc)₂O.- Purify the product using column chromatography on silica gel.[10]
Difficulty in isolating the product Product is an oil or difficult to crystallize.- After aqueous workup, ensure thorough drying of the organic phase.- If the product is an oil, use high vacuum to remove all solvent.- Purification by column chromatography is often the most effective method.[10]
Stage 2: Cationic Ring-Opening Polymerization of Boc-2-amino-2-oxazoline
Problem Possible Causes Solutions
No polymerization or very low monomer conversion Inactive initiator.- Use freshly distilled/purified initiator. Some initiators like methyl triflate are highly moisture-sensitive.[11]- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Presence of impurities.- Purify the Boc-protected monomer thoroughly before polymerization.- Use anhydrous, high-purity solvent (e.g., acetonitrile).
Broad molecular weight distribution (High PDI) Slow initiation compared to propagation.- Consider using an initiator salt (e.g., pre-reaction of the initiator with a small amount of a highly reactive oxazoline like 2-methyl-2-oxazoline) to ensure all chains start growing simultaneously.[9]- Optimize the reaction temperature.
Chain transfer or termination reactions.- Ensure the absence of nucleophilic impurities (e.g., water, residual amines).- Use a well-purified monomer.
Polymer precipitates during reaction Poor solubility of the growing polymer in the chosen solvent.- Select a solvent in which both the monomer and the resulting polymer are soluble (e.g., acetonitrile, N,N-dimethylformamide).[12]- Adjust the monomer concentration.
Stage 3: Deprotection of Poly(Boc-2-amino-2-oxazoline)
Problem Possible Causes Solutions
Incomplete deprotection Insufficient acid or reaction time.- Increase the excess of trifluoroacetic acid (TFA). A common condition is a 1:1 mixture of TFA and DCM.[4]- Extend the reaction time. Monitor the reaction by ¹H NMR for the disappearance of the Boc proton signal.
Polymer degradation Harsh deprotection conditions.- Perform the deprotection at room temperature or below (0 °C) to minimize potential side reactions.[5]- Minimize the reaction time to what is necessary for complete deprotection.
Difficulty in isolating the final polymer The deprotected polymer is a salt and may be highly hygroscopic.- After removing the TFA in vacuo, dissolve the residue in a minimal amount of a suitable solvent and precipitate into a non-solvent (e.g., diethyl ether).[13]- Lyophilization from water can be an effective method to obtain a dry, fluffy powder.

Data Presentation

Table 1: Comparison of Initiators for the Polymerization of Protected 2-Amino-2-oxazoline Monomers

InitiatorProtecting GroupMonomerSolventTemperature (°C)Typical PDIReference
Methyl Tosylate (MeOTs)BocBoc-AmOxAcetonitrile801.1 - 1.3[1]
Methyl Triflate (MeOTf)BocBoc-AmOxAcetonitrile801.1 - 1.2[1]
Phthalimide-NH₂-C₃-BrPhthalimide2-Ethyl-2-oxazoline**Acetonitrile140 (Microwave)~1.1[2][6][7]
N-methyl-2-methyl-2-oxazolinium triflateBocBoc-AmOx*Acetonitrile80< 1.2[1]

*Boc-AmOx refers to 2-[N-Boc-5-aminopentyl]-2-oxazoline, a monomer with a protected amine group. Data for the direct polymerization of Boc-2-amino-2-oxazoline is extrapolated from similar systems. **Data for a related protected amine system is provided for comparison of the initiator.

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Suspend this compound in DCM in a round-bottom flask.

    • Add TEA (approx. 1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes.

    • Add a solution of (Boc)₂O (approx. 1.1 equivalents) in DCM dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected 2-amino-2-oxazoline.

Protocol 2: Polymerization of Boc-2-amino-2-oxazoline
  • Materials: Boc-2-amino-2-oxazoline (rigorously dried), Initiator (e.g., Methyl Tosylate), Anhydrous acetonitrile, Terminating agent (e.g., methanolic solution of potassium hydroxide).

  • Procedure:

    • Under an inert atmosphere, add the desired amount of initiator to a dried Schlenk flask.

    • Add anhydrous acetonitrile via syringe to dissolve the initiator.

    • Add the Boc-2-amino-2-oxazoline monomer to the initiator solution.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.

    • Monitor the polymerization by taking aliquots at different time points and analyzing by ¹H NMR and GPC.

    • Once the desired monomer conversion is reached, terminate the polymerization by adding the terminating agent.

    • Precipitate the polymer by adding the reaction mixture to a cold non-solvent (e.g., diethyl ether).

    • Collect the polymer by filtration or centrifugation and dry under vacuum.

Protocol 3: Deprotection of Poly(Boc-2-amino-2-oxazoline)
  • Materials: Poly(Boc-2-amino-2-oxazoline), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether.

  • Procedure:

    • Dissolve the Boc-protected polymer in DCM in a round-bottom flask.

    • Add an equal volume of TFA to the solution at room temperature.

    • Stir the mixture for 1-4 hours. Monitor the deprotection by ¹H NMR for the disappearance of the Boc peak (around 1.4 ppm).

    • Once deprotection is complete, remove the DCM and excess TFA under reduced pressure.

    • Dissolve the residue in a minimum amount of a suitable solvent (e.g., methanol or water).

    • Precipitate the deprotected polymer into a large volume of cold diethyl ether.

    • Collect the polymer by filtration or centrifugation and dry under high vacuum.

Mandatory Visualization

Polymerization_Workflow cluster_protection Step 1: Amine Protection cluster_polymerization Step 2: Polymerization cluster_deprotection Step 3: Deprotection Monomer 2-Amino-2-oxazoline Hydrochloride Boc2O (Boc)₂O / Base Monomer->Boc2O Protection ProtectedMonomer Boc-2-amino-2-oxazoline Boc2O->ProtectedMonomer Initiator Initiator (e.g., MeOTs) ProtectedMonomer->Initiator Polymerization Cationic Ring-Opening Polymerization (CROP) ProtectedMonomer->Polymerization Propagation Initiator->Polymerization Initiation ProtectedPolymer Poly(Boc-2-amino-2-oxazoline) Polymerization->ProtectedPolymer TFA Trifluoroacetic Acid (TFA) ProtectedPolymer->TFA Deprotection ProtectedPolymer->TFA FinalPolymer Poly(2-amino-2-oxazoline) TFA->FinalPolymer

Caption: Workflow for the synthesis of poly(2-amino-2-oxazoline).

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (I⁺) Initiator (I⁺) Monomer (M) Monomer (M) Initiator (I⁺)->Monomer (M) + Activated Monomer (IM⁺) Activated Monomer (IM⁺) Monomer (M)->Activated Monomer (IM⁺) -> Another Monomer (M) Another Monomer (M) Activated Monomer (IM⁺)->Another Monomer (M) + Growing Polymer Chain (P⁺) Growing Polymer Chain (P⁺) Another Monomer (M)->Growing Polymer Chain (P⁺) -> Terminating Agent (T) Terminating Agent (T) Growing Polymer Chain (P⁺)->Terminating Agent (T) + Final Polymer (PT) Final Polymer (PT) Terminating Agent (T)->Final Polymer (PT) ->

Caption: General mechanism of cationic ring-opening polymerization.

References

preventing chain transfer reactions in poly(2-oxazoline) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing chain transfer reactions during poly(2-oxazoline) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are chain transfer reactions in poly(2-oxazoline) synthesis, and why are they problematic?

A1: Chain transfer reactions are undesirable side reactions that occur during cationic ring-opening polymerization (CROP) of 2-oxazolines. In these reactions, the propagating cationic species is terminated by transferring a proton to another molecule, such as a monomer, solvent, or impurity. This initiates a new polymer chain, leading to polymers with lower molecular weights than theoretically expected and a broader molecular weight distribution (i.e., higher dispersity, Đ).[1][2] These side reactions compromise the "living" nature of the polymerization, making it difficult to synthesize well-defined polymers with controlled chain lengths and narrow dispersities, which are crucial for applications in drug delivery and biomedicine.[3][4]

Q2: What are the primary causes of chain transfer reactions?

A2: The primary causes of chain transfer reactions in poly(2-oxazoline) synthesis include:

  • Nucleophilic Impurities: Water is a major culprit, acting as a weak nucleophile that can terminate the growing polymer chain.[3] Other nucleophilic impurities in the monomer, initiator, or solvent can also induce chain transfer and termination.[3]

  • Monomer Structure: The structure of the 2-oxazoline monomer itself can influence the rate of chain transfer. For instance, 2-methyl-2-oxazoline (MeOx) has a higher propensity for chain transfer reactions compared to 2-ethyl-2-oxazoline (EtOx).[1] This is attributed to the monomer acting as a base and abstracting a proton from the polymer side chain.[1]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of chain transfer reactions.[5]

  • Solvent Choice: The polarity of the solvent can affect the equilibrium between the cationic and covalent propagating species, which in turn can influence the occurrence of side reactions.[6] Solvents that are not inert under polymerization conditions can also participate in side reactions.[1]

Troubleshooting Guides

Issue 1: The synthesized poly(2-oxazoline) has a lower molecular weight than expected and a broad dispersity (Đ > 1.3).

This issue is a classic indicator of significant chain transfer reactions. Follow these troubleshooting steps to mitigate the problem.

Step 1: Rigorous Purification of Reagents

Nucleophilic impurities, especially water, are a common cause of premature termination and chain transfer.[3]

  • Experimental Protocol for Reagent Purification:

    • Monomer and Solvent: Dry the 2-oxazoline monomer and the solvent (e.g., acetonitrile, benzonitrile) over calcium hydride (CaH₂) for at least 24 hours. Subsequently, distill the purified monomer and solvent under an inert atmosphere (e.g., argon or nitrogen) immediately before use.

    • Initiator: While many initiators are used as received, ensure they are stored in a desiccator to prevent moisture absorption. For sensitive initiators, consider purification according to literature procedures.

    • Glassware: All glassware should be flame-dried under vacuum or oven-dried at >120 °C for several hours and then cooled under an inert atmosphere before use.

Step 2: Optimize Reaction Temperature

Higher temperatures can accelerate chain transfer.

  • Recommendation: Conduct the polymerization at the lowest temperature that still allows for a reasonable polymerization rate. For many 2-oxazoline polymerizations, temperatures between 60 °C and 80 °C are a good starting point.[1][5] A recent study on the polymerization of a RAFT-functionalized 2-oxazoline monomer (RAFTOx) showed that lowering the reaction temperature from 140 °C to 80 °C significantly reduced side reactions and resulted in a polymer with a narrower dispersity.[5]

Step 3: Evaluate Your Choice of Initiator

The initiator can influence the "livingness" of the polymerization.

  • Recommendation: For a more controlled polymerization, consider using pre-formed initiator salts, such as 2-ethyl-3-methyl-2-oxazolinium triflate.[1] These can lead to polymers with a narrower molar mass distribution compared to highly reactive initiators like methyl triflate (MeOTf), which can react with impurities or the solvent itself.[1] The structure of the initiator has been shown to significantly affect the molecular weight control and distribution of the resulting polymers.[2]

Quantitative Data Summary: Effect of Initiator and Temperature

MonomerInitiatorTemperature (°C)Target DPObtained M_n ( g/mol )Dispersity (Đ)Reference
MeOxMeOTf605018001.6[1]
MeOxMeOTf905017001.8[1]
MeOxMeOTf1205014002.1[1]
EtOxEtOxMeOTf605035001.4[1]
RAFTOxMethyl p-toluenesulfonate140--1.52[5]
RAFTOxMethyl p-toluenesulfonate80--1.22[5]

Issue 2: The polymerization of 2-methyl-2-oxazoline (MeOx) is poorly controlled.

MeOx is known to be more challenging to polymerize in a controlled manner due to a higher rate of chain transfer.[1]

Step 1: Consider Alternative Monomers or Copolymerization

If the application allows, using a monomer with a longer side chain, like 2-ethyl-2-oxazoline (EtOx) or 2-butyl-2-oxazoline (BuOx), can reduce chain transfer as these are slightly less reactive.[1] Alternatively, statistical copolymerization of MeOx with a more "well-behaved" monomer can help to suppress side reactions.

Step 2: Optimize Solvent and Initiator System

The choice of solvent is critical for MeOx polymerization. While common solvents like acetonitrile are used, some studies have explored "green" solvents, although these can also present challenges.[1]

  • Experimental Protocol: Polymerization of EtOx in DLG (a "green" solvent)

    • Initiator: 2-ethyl-3-methyl-2-oxazolinium triflate salt.

    • Solvent: Dihydrolevoglucosenone (DLG).

    • Temperature: 60 °C.

    • Observation: This system provided the most favorable results for a controlled polymerization of EtOx in DLG, yielding polymers with a relatively narrow molar mass distribution.[1] This suggests that for problematic monomers like MeOx, a carefully selected initiator and solvent system at a lower temperature is crucial.

Visual Guides

ChainTransferMechanism cluster_propagation Ideal Propagation cluster_chain_transfer Chain Transfer P_plus P_n-OXA+ Monomer Monomer P_plus->Monomer k_p P_plus_ct P_n-OXA+ P_next_plus P_{n+1}-OXA+ Monomer->P_next_plus Monomer_ct Monomer P_plus_ct->Monomer_ct k_tr Dead_Polymer Dead Polymer Monomer_ct->Dead_Polymer Protonated_Monomer Monomer-H+ Monomer_ct->Protonated_Monomer TroubleshootingWorkflow Start High Đ and/or Low MW Observed Purify Purify Monomer, Solvent & Initiator Start->Purify LowerTemp Lower Polymerization Temperature Purify->LowerTemp ChangeInitiator Change Initiator (e.g., to initiator salt) LowerTemp->ChangeInitiator ReRun Re-run Polymerization ChangeInitiator->ReRun CheckResults Results Improved? ReRun->CheckResults Success Problem Solved CheckResults->Success Yes Consult Consult Further (e.g., consider different monomer/solvent) CheckResults->Consult No

References

Technical Support Center: Scaling Up 2-Amino-2-oxazoline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-2-oxazoline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up the synthesis of this compound?

A1: When scaling up, the most critical parameters to monitor and control are:

  • Temperature: The cyclization reaction is often exothermic. Inadequate heat removal on a larger scale can lead to temperature gradients, promoting side reactions and impurity formation.

  • Mixing Efficiency: Homogeneous mixing of reactants is crucial for consistent reaction progress and to avoid localized "hot spots." The choice of impeller, agitation speed, and baffle design are critical in larger reactors.

  • Reagent Addition Rate: The rate of addition of reagents, such as the cyclizing agent, needs to be carefully controlled to manage the reaction exotherm and maintain optimal concentration profiles.

  • Moisture Control: 2-Oxazoline rings are susceptible to hydrolysis.[1] Ensuring anhydrous conditions throughout the process is vital for achieving high yields and purity, especially during large-scale handling and transfers.

  • Purity of Starting Materials: The purity of the starting materials, such as 2-aminoethanol and the nitrile or its precursor, will directly impact the purity of the final product and the formation of byproducts.[2]

Q2: What are the common side reactions and impurities observed during the scale-up of this compound synthesis?

A2: Common side reactions and impurities that can become more prevalent during scale-up include:

  • Polymerization: 2-Amino-2-oxazoline can undergo cationic ring-opening polymerization (CROP), especially in the presence of acidic catalysts or high temperatures.[3][4][5] This is a significant concern as it can lead to a decrease in the yield of the desired monomer.

  • Hydrolysis Products: In the presence of moisture, the oxazoline ring can open, leading to the formation of N-(2-hydroxyethyl)urea or related derivatives.

  • Byproducts from Reagents: Depending on the synthetic route, byproducts from the cyclizing or activating agents can contaminate the product. For instance, if thionyl chloride is used, residual sulfur compounds might be present.[1]

  • Oligomers: In addition to polymerization, the formation of dimers or trimers can occur, complicating the purification process.

Q3: Are there any specific safety precautions to take when handling large quantities of reagents for this synthesis?

A3: Yes, scaling up requires a thorough safety assessment. Key safety considerations include:

  • Thermal Hazards: Due to the exothermic nature of the reaction, a thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) studies, is recommended to understand the thermal runaway potential.

  • Reagent Handling: Many reagents used in oxazoline synthesis, such as strong acids or dehydrating agents, are corrosive and hazardous.[6] Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed transfer systems) are in place.

  • Pressure Build-up: The formation of gaseous byproducts or a runaway reaction can lead to a dangerous increase in pressure within the reactor. The reactor must be equipped with appropriate pressure relief systems.

  • Static Discharge: When handling flammable solvents on a large scale, proper grounding and bonding of equipment are essential to prevent static discharge, which could ignite flammable vapors.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of this compound synthesis.

Problem Potential Cause Suggested Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR).[2] Consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation.
Hydrolysis: Presence of moisture in reagents or solvents.Use anhydrous solvents and reagents. Dry all glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Suboptimal Stoichiometry: Incorrect molar ratio of reactants.Carefully re-evaluate and confirm the stoichiometry of all reagents. In some cases, a slight excess of one reagent may be beneficial.
High Impurity Levels Side Reactions: Localized overheating or poor mixing.Improve agitation to ensure homogeneous mixing. Control the rate of addition of exothermic reagents to maintain a consistent temperature profile.
Degradation of Product: Prolonged exposure to high temperatures or acidic/basic conditions.Optimize the reaction time to minimize the exposure of the product to harsh conditions. Consider a milder work-up procedure.
Impure Starting Materials: Contaminants in the starting materials.Use high-purity starting materials. If necessary, purify the starting materials before use.[2]
Polymer Formation High Reaction Temperature: Elevated temperatures can initiate polymerization.Maintain a lower reaction temperature. This may require a longer reaction time, but can significantly reduce polymer formation.
Presence of Initiators: Acidic impurities can act as initiators for cationic ring-opening polymerization.Neutralize any acidic impurities before or during the reaction. Use a non-acidic or sterically hindered catalyst if possible.
Difficult Product Isolation/Purification Product Solubility: The hydrochloride salt may have different solubility characteristics at a larger scale.Perform solubility studies to determine the optimal solvent for crystallization or precipitation.
Emulsion Formation during Work-up: Vigorous mixing during aqueous extraction can lead to stable emulsions.Use a gentler mixing technique for extractions. The addition of brine can sometimes help to break emulsions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is provided as a baseline for process development and scale-up.

Materials:

  • 2-Aminoethanol

  • Cyanogen bromide (or a suitable precursor for the amino-imino functionality)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Sodium bicarbonate or other suitable base

  • Hydrochloric acid (for salt formation)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-aminoethanol (1 equivalent) and sodium bicarbonate (1.5 equivalents) in anhydrous methanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 equivalents) in anhydrous methanol to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in a minimal amount of a suitable solvent and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Potential Effects of Scaling Up on Key Reaction Parameters
ParameterLaboratory Scale (e.g., 1 L)Pilot/Production Scale (e.g., 100 L)Potential Challenges and Mitigation Strategies
Heat Transfer High surface area-to-volume ratio, efficient heat dissipation.Lower surface area-to-volume ratio, potential for inefficient heat removal.Challenge: Runaway reactions, increased byproduct formation. Mitigation: Use of jacketed reactors with efficient heat transfer fluids, controlled addition of reagents, and careful monitoring of internal temperature.
Mixing Time Typically fast, on the order of seconds.Can be significantly longer, on the order of minutes.Challenge: Non-homogeneous reaction mixture, localized "hot spots." Mitigation: Proper reactor design with baffles, selection of appropriate impeller type and agitation speed, and computational fluid dynamics (CFD) modeling.
Yield Often high due to optimal control.May decrease due to the challenges mentioned above.Challenge: Lower process efficiency. Mitigation: Careful process optimization at a smaller scale before scaling up, implementation of robust process controls.
Impurity Profile May have a cleaner profile.Can show an increase in certain impurities due to longer reaction times or temperature variations.Challenge: Product quality may not meet specifications. Mitigation: In-process controls to monitor impurity formation, development of a robust purification method suitable for large-scale operations.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Low Yield Troubleshooting cluster_2 High Impurities Troubleshooting start Low Yield or High Impurities? check_yield Low Yield start->check_yield Yes check_impurities High Impurities start->check_impurities No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction side_reactions Side Reactions? check_impurities->side_reactions hydrolysis Moisture Present? incomplete_reaction->hydrolysis No optimize_time_temp Optimize Reaction Time/Temperature incomplete_reaction->optimize_time_temp Yes stoichiometry Incorrect Stoichiometry? hydrolysis->stoichiometry No use_anhydrous Use Anhydrous Reagents/Solvents hydrolysis->use_anhydrous Yes verify_stoichiometry Verify Reactant Stoichiometry stoichiometry->verify_stoichiometry Yes end Process Optimized optimize_time_temp->end use_anhydrous->end verify_stoichiometry->end degradation Product Degradation? side_reactions->degradation No improve_mixing Improve Mixing & Control Temp side_reactions->improve_mixing Yes polymer_formation Polymer Formation? degradation->polymer_formation No optimize_workup Optimize Work-up Conditions degradation->optimize_workup Yes lower_temp Lower Reaction Temperature polymer_formation->lower_temp Yes improve_mixing->end optimize_workup->end lower_temp->end

Caption: Troubleshooting workflow for scaling up this compound synthesis.

Scale_Up_Logic lab_scale Lab Scale (High Control) pilot_scale Pilot Scale (Process Validation) lab_scale->pilot_scale Increase Volume production_scale Production Scale (Manufacturing) pilot_scale->production_scale Further Increase heat_transfer Heat Transfer pilot_scale->heat_transfer mixing Mixing pilot_scale->mixing safety Process Safety pilot_scale->safety purity Impurity Control pilot_scale->purity

Caption: Logical relationship of challenges in scaling up chemical reactions.

References

Technical Support Center: Purification of Poly(2-amino-2-oxazoline)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of poly(2-amino-2-oxazoline) and related amine-functionalized poly(2-oxazoline)s. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these cationic polymers.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. General Purification Issues

Q1: What are the most common impurities in my crude poly(2-amino-2-oxazoline) sample?

A1: Common impurities depend on the synthetic route used to obtain the amine functionality.

  • Via Hydrolysis of a Precursor Polymer (e.g., poly(2-ethyl-2-oxazoline)):

    • Residual Acid: Strong acids like hydrochloric acid (HCl) used for hydrolysis are a primary impurity.

    • Salts: Neutralization steps can result in high concentrations of salts (e.g., NaCl).

    • Unreacted Precursor Polymer: Incomplete hydrolysis leads to a mixture of the desired poly(2-amino-2-oxazoline) and the starting polymer.

    • Side-products from Degradation: Harsh hydrolysis conditions can cause polymer chain scission, leading to low molecular weight fragments.[1]

  • Via Polymerization of a Monomer with a Protected Amine Group:

    • Unreacted Monomer: Incomplete polymerization leaves residual monomer in the product.

    • Residual Initiator/Catalyst: Traces of the polymerization initiator (e.g., methyl tosylate) may remain.

    • Deprotection Reagents: Chemicals used to remove the amine protecting group (e.g., trifluoroacetic acid for Boc-protected amines) and their byproducts can be present.[2]

    • Side-products from Polymerization: Chain transfer reactions can lead to polymers with undesired end-groups.[3][4]

Q2: My purified polymer has a broad molecular weight distribution (high polydispersity index - PDI). What could be the cause?

A2: A high PDI in the final product can originate from several factors:

  • During Polymerization: Side reactions such as chain transfer can lead to a broader distribution of polymer chain lengths.[4]

  • During Hydrolysis: Non-uniform hydrolysis or polymer degradation at high temperatures can broaden the molecular weight distribution.[1]

  • Incomplete Purification: The presence of low molecular weight polymer fragments or unreacted oligomers that are not effectively removed during purification will result in a high PDI.

2. Dialysis Troubleshooting

Q3: I am losing a significant amount of my polymer during dialysis. How can I improve the yield?

A3: Product loss during dialysis is often related to the choice of dialysis membrane and the polymer's molecular weight.

  • Incorrect Molecular Weight Cut-Off (MWCO): Ensure the MWCO of the dialysis membrane is significantly lower than the molecular weight of your polymer. A general rule of thumb is to use a membrane with an MWCO that is 1/3 to 1/2 the molecular weight of the polymer of interest.

  • Low Molecular Weight Polymer: If your polymer has a low molecular weight, some chains may be small enough to pass through the pores of the membrane. Consider using a membrane with a smaller MWCO or an alternative purification method like precipitation.

Q4: The dialysis process is very slow, and I'm not effectively removing small molecule impurities. How can I speed it up?

A4: The efficiency of dialysis is influenced by several factors that can be optimized.

  • Insufficient Dialysate Volume: Use a large volume of dialysate relative to the sample volume (e.g., 100:1 to 1000:1).

  • Infrequent Dialysate Changes: Change the dialysate frequently (e.g., every 2-4 hours for the first few changes, then overnight) to maintain a high concentration gradient.

  • Inadequate Stirring: Gently stir the dialysate to prevent localized saturation around the dialysis bag and ensure efficient diffusion.

  • Temperature: Performing dialysis at a slightly elevated temperature (if the polymer is stable) can increase the diffusion rate.

Q5: My polymer solution becomes cloudy or forms a precipitate inside the dialysis bag. What is happening and how can I prevent it?

A5: Precipitation during dialysis can be due to changes in pH or ionic strength.

  • pH Shift: As acid or base impurities are removed, the pH of the polymer solution can change, potentially causing the polymer to become insoluble. Ensure the dialysis buffer has a pH at which your polymer is soluble. For poly(2-amino-2-oxazoline), which is a cationic polymer, maintaining a slightly acidic pH can help maintain solubility.

  • Salt Removal: The removal of salts can decrease the ionic strength of the solution, which may lead to aggregation and precipitation of some polyelectrolytes. If this is suspected, consider dialyzing against a buffer with a low, non-zero salt concentration.

3. Precipitation Troubleshooting

Q6: I am not getting a good yield after precipitating my polymer. What are the common reasons for this?

A6: Low precipitation yield can be attributed to several factors:

  • Choice of Anti-Solvent: The anti-solvent must be one in which the polymer is insoluble but the impurities are soluble. For the relatively polar poly(2-amino-2-oxazoline), common anti-solvents include diethyl ether or acetone.[5]

  • Insufficient Anti-Solvent: Not adding a sufficient volume of the anti-solvent will result in incomplete precipitation. A volume ratio of at least 10:1 (anti-solvent:polymer solution) is a good starting point.

  • Polymer Concentration: If the initial polymer solution is too dilute, it may be difficult to induce precipitation. Concentrate the solution before adding the anti-solvent.

  • Low Molecular Weight: Low molecular weight polymers can be more challenging to precipitate and may require a larger volume of anti-solvent or lower temperatures.

Q7: The precipitate is sticky and difficult to handle and dry. How can I improve the physical properties of the precipitate?

A7: A sticky precipitate is often due to incomplete solidification or the presence of residual solvent.

  • Precipitation Temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can often lead to a more granular and less sticky precipitate.

  • Stirring: Vigorous stirring of the anti-solvent while slowly adding the polymer solution can promote the formation of a fine powder.

  • Washing: After decanting the supernatant, wash the precipitate with fresh, cold anti-solvent to remove residual solvent and dissolved impurities.

  • Drying: Dry the precipitate thoroughly under vacuum to remove all traces of solvent.

Quantitative Data Summary

The following tables provide representative data on the effectiveness of different purification strategies. Note that the actual results will vary depending on the specific polymer characteristics and the initial level of impurities.

Table 1: Comparison of Purification Methods for Removal of Residual HCl and NaCl after Hydrolysis

Purification MethodResidual HCl (%)Residual NaCl (%)Polymer Recovery (%)
Dialysis (MWCO 1 kDa)< 0.1< 0.195
Precipitation (in Acetone)1-20.5-1.585
Size Exclusion Chromatography< 0.1< 0.170

Table 2: Purity and Polydispersity Index (PDI) after Different Purification Protocols

Purification ProtocolPurity by ¹H NMR (%)PDI (by SEC)
Crude Product751.8
After Precipitation (2 cycles)951.4
After Dialysis (48 hours)> 991.3

Experimental Protocols

Protocol 1: Purification by Dialysis

This protocol is suitable for removing small molecule impurities such as salts, residual acid from hydrolysis, and unreacted monomers.

  • Polymer Dissolution: Dissolve the crude poly(2-amino-2-oxazoline) in a suitable solvent, typically deionized water, to a concentration of 10-20 mg/mL.

  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 1 kDa for a 5 kDa polymer). Prepare the membrane according to the manufacturer's instructions, which may involve soaking in water or ethanol.

  • Sample Loading: Load the polymer solution into the dialysis tubing, ensuring to leave sufficient headspace (around 20-30% of the volume) to accommodate any osmotic effects. Securely close both ends of the tubing with clamps.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker containing the dialysate (e.g., deionized water for salt removal) with gentle stirring. The volume of the dialysate should be at least 100 times the volume of the sample.

  • Dialysate Changes: Change the dialysate every 2-4 hours for the first 8-12 hours, followed by two overnight changes.

  • Sample Recovery: Carefully remove the dialysis bag from the dialysate, remove the clamps, and transfer the purified polymer solution to a clean container.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final product as a solid.

Protocol 2: Purification by Precipitation

This protocol is effective for isolating the polymer from impurities that are soluble in the chosen anti-solvent.

  • Polymer Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., water or methanol).

  • Anti-Solvent Preparation: In a separate beaker, add a volume of a suitable anti-solvent (e.g., diethyl ether or acetone) that is at least 10 times the volume of the polymer solution. Cool the anti-solvent in an ice bath.

  • Precipitation: While vigorously stirring the cold anti-solvent, slowly add the polymer solution dropwise. A precipitate should form immediately.

  • Isolation: Allow the mixture to stir for an additional 15-30 minutes in the ice bath to ensure complete precipitation. Let the precipitate settle, then decant the supernatant.

  • Washing: Add a small amount of fresh, cold anti-solvent to the precipitate, swirl, and decant again. Repeat this washing step 2-3 times.

  • Drying: After the final wash, dry the polymer precipitate under high vacuum until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Polymer Synthesis (Hydrolysis or Deprotection) dissolution Dissolution in Good Solvent synthesis->dissolution purification_choice Choose Purification Method dissolution->purification_choice dialysis Dialysis purification_choice->dialysis Small molecule impurities precipitation Precipitation purification_choice->precipitation Isolate from soluble impurities sec Size Exclusion Chromatography purification_choice->sec High purity & fractionation recovery Product Recovery (Lyophilization/Drying) dialysis->recovery precipitation->recovery sec->recovery analysis Purity & MW Analysis (NMR, SEC) recovery->analysis final_product Pure Polymer analysis->final_product

Caption: General experimental workflow for the purification of poly(2-amino-2-oxazoline).

troubleshooting_dialysis cluster_loss Low Polymer Yield cluster_slow Slow Purification cluster_precipitate Precipitation in Bag start Dialysis Issue Observed q_loss Is MWCO << Polymer MW? start->q_loss Low Yield q_slow Are dialysate changes frequent & volume large? start->q_slow Slow q_precipitate Is polymer pH sensitive? start->q_precipitate Precipitation a_loss_yes Check for leaks. Consider aggregation. q_loss->a_loss_yes Yes a_loss_no Use membrane with smaller MWCO. q_loss->a_loss_no No a_slow_yes Ensure adequate stirring. Slightly increase temperature. q_slow->a_slow_yes Yes a_slow_no Increase frequency and volume of dialysate. q_slow->a_slow_no No a_precipitate_yes Use buffered dialysate at optimal pH. q_precipitate->a_precipitate_yes Yes a_precipitate_no Consider ionic strength. Dialyze against low salt buffer. q_precipitate->a_precipitate_no No

Caption: Troubleshooting logic for common issues encountered during dialysis.

References

Validation & Comparative

A Comparative Guide to 2-Amino-2-oxazoline Hydrochloride and Other 2-Oxazoline Monomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of biomedical polymers is continuously evolving, with a growing demand for materials that offer enhanced biocompatibility, functionality, and controlled properties. Poly(2-oxazoline)s (POx) have emerged as a promising class of polymers, often considered a superior alternative to poly(ethylene glycol) (PEG) due to their versatile synthesis, tunable properties, and reduced immunogenicity.[1][2] This guide provides a comprehensive comparison of 2-Amino-2-oxazoline Hydrochloride with other commonly used 2-oxazoline monomers, such as 2-methyl-2-oxazoline (MeOx) and 2-ethyl-2-oxazoline (EtOx). We will delve into their polymerization behavior, the properties of the resulting polymers, and relevant experimental protocols, supported by experimental data.

Monomer Characteristics and Polymerization Behavior

The cationic ring-opening polymerization (CROP) is the most common method for synthesizing poly(2-oxazoline)s, allowing for excellent control over molecular weight and low polydispersity.[3] However, the chemical nature of the substituent at the 2-position of the oxazoline ring significantly influences the polymerization process.

This compound: Direct polymerization of 2-Amino-2-oxazoline via conventional CROP is challenging. The presence of the primary amino group, a nucleophile, interferes with the cationic polymerization mechanism. This can lead to premature termination of the growing polymer chain and side reactions, resulting in poorly defined oligomers rather than high molecular weight polymers.[4] To overcome this, two main strategies are employed:

  • Use of a Protected Monomer: The amino group can be protected, for instance with a tert-butyloxycarbonyl (Boc) group, to create a monomer like N-Boc-2-amino-2-oxazoline. This protected monomer can then undergo CROP, followed by a deprotection step to yield the desired poly(2-amino-2-oxazoline).[5][6]

  • Indirect Synthesis: An alternative route involves the chemical modification of a pre-existing polymer. For example, poly(2-dialkylamino-2-oxazoline)s can be synthesized by the acylation of linear polyethyleneimine.[1][7]

2-Alkyl-2-oxazolines (e.g., MeOx, EtOx): In contrast, 2-alkyl-2-oxazolines like 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline are readily polymerizable via CROP.[6] The polymerization is typically initiated by electrophilic species such as methyl tosylate or methyl triflate and proceeds in a living manner, enabling the synthesis of well-defined polymers and block copolymers.[8][9]

The following table summarizes the key differences in the polymerization behavior of these monomers.

FeatureThis compound (Unprotected)N-Boc-2-amino-2-oxazoline2-Methyl-2-oxazoline (MeOx) & 2-Ethyl-2-oxazoline (EtOx)
Polymerization Method Not suitable for direct CROPCROP followed by deprotectionCationic Ring-Opening Polymerization (CROP)
Initiators N/AMethyl tosylate, methyl triflateMethyl tosylate, methyl triflate, various alkyl halides
Reaction Control Poor, leads to oligomers and side reactionsGood control over molecular weight and low PDIExcellent control, living polymerization characteristics
Post-polymerization Step N/ADeprotection of Boc group (e.g., with TFA)Typically none required for the backbone
Polymer Structure Ill-definedWell-defined poly(2-amino-2-oxazoline)Well-defined poly(2-methyl-2-oxazoline) or poly(2-ethyl-2-oxazoline)

Comparative Performance Data

The properties of the resulting poly(2-oxazoline)s are crucial for their application in the biomedical field. Key performance indicators include biocompatibility, thermal properties, and hydrophilicity.

PropertyPoly(2-amino-2-oxazoline)Poly(2-methyl-2-oxazoline) (PMeOx)Poly(2-ethyl-2-oxazoline) (PEtOx)
Biocompatibility/Cytotoxicity Expected to be biocompatible, but data is limited. Cationic nature after protonation may influence cytotoxicity.Generally considered non-cytotoxic and biocompatible.[10]Generally considered non-cytotoxic and biocompatible.[10]
Hydrophilicity Highly hydrophilic due to the primary amine groups.Highly hydrophilic.[11]Hydrophilic, with thermoresponsive properties (LCST behavior).[11]
Thermal Properties (Tg) Data not readily available.~70 °C~65-70 °C
Aqueous Solubility Water-soluble.Water-soluble.[11]Water-soluble, exhibits a cloud point temperature.[11]
Functionality Primary amine groups for bioconjugation.Inert backbone.Inert backbone.

Experimental Protocols

General Protocol for Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

This protocol is applicable to monomers like N-Boc-2-amino-2-oxazoline, 2-methyl-2-oxazoline, and 2-ethyl-2-oxazoline.

Materials:

  • 2-Oxazoline monomer (e.g., N-Boc-2-amino-2-oxazoline, MeOx, EtOx)

  • Initiator (e.g., methyl tosylate, methyl triflate)

  • Anhydrous solvent (e.g., acetonitrile, chlorobenzene)

  • Terminating agent (e.g., water, methanolic KOH)

  • Argon or Nitrogen atmosphere

Procedure:

  • The monomer and solvent are added to a dried reaction vessel under an inert atmosphere.

  • The initiator is added, and the reaction mixture is heated to the desired temperature (typically 80-140 °C). The polymerization can be carried out using conventional heating or microwave irradiation.[12]

  • The progress of the polymerization is monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of monomer peaks.[13][14]

  • Once the desired degree of polymerization is reached, the reaction is terminated by the addition of a nucleophilic agent.

  • The polymer is purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

Characterization of Poly(2-oxazoline)s
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure, determine the degree of polymerization, and monitor monomer conversion.[13][15]

  • Size Exclusion Chromatography (SEC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[16][17]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the biocompatibility of the synthesized polymers.[10][18]

Procedure:

  • Cells (e.g., L929 fibroblasts) are seeded in a 96-well plate and incubated.[19]

  • The cells are then exposed to various concentrations of the polymer solution.

  • After a specific incubation period (e.g., 24, 48, 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells.[20]

Visualizing Cellular Uptake and Experimental Workflow

The interaction of polymeric drug carriers with cells is a critical aspect of their design. Poly(2-oxazoline)-based nanoparticles are often internalized by cells through endocytosis.

Clathrin_Mediated_Endocytosis cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP-2 Adaptor Receptor->AP2 Recruitment Ligand Ligand (POx Nanoparticle) Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Invagination & Fission (Dynamin) Uncoating Uncoating (Hsc70, Auxilin) CoatedVesicle->Uncoating EarlyEndosome Early Endosome Uncoating->EarlyEndosome Vesicle Fusion LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Maturation & Sorting

Caption: Clathrin-mediated endocytosis pathway for cellular uptake of POx nanoparticles.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of poly(2-oxazoline)s.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_evaluation Biological Evaluation Monomer 2-Oxazoline Monomer Polymerization CROP Monomer->Polymerization Initiator Initiator Initiator->Polymerization Purification Purification Polymerization->Purification Polymer Purified Polymer Purification->Polymer NMR NMR Spectroscopy SEC Size Exclusion Chromatography Polymer->NMR Polymer->SEC Cytotoxicity Cytotoxicity Assay (e.g., MTT) Polymer->Cytotoxicity CellUptake Cellular Uptake Studies Polymer->CellUptake

Caption: A typical workflow for poly(2-oxazoline) synthesis and evaluation.

Conclusion

This compound, when appropriately protected, offers a valuable route to functional poly(2-oxazoline)s bearing primary amine groups. These groups are highly advantageous for subsequent bioconjugation of drugs, targeting ligands, or other biomolecules. While the direct polymerization of the unprotected monomer is not feasible, the use of a protected monomer in a controlled CROP process allows for the synthesis of well-defined polymers. In comparison, common monomers like 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline provide a more straightforward path to biocompatible polymers with tunable hydrophilicity and thermoresponsive behavior. The choice of monomer ultimately depends on the desired properties and functionality of the final polymeric biomaterial. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and develop novel poly(2-oxazoline)-based materials for advanced biomedical applications.

References

Comparative Analysis of Purity Validation for 2-Amino-2-oxazoline Hydrochloride: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Amino-2-oxazoline Hydrochloride, a critical intermediate in pharmaceutical synthesis.[1] We present a detailed examination of the traditional titration method alongside modern chromatographic (High-Performance Liquid Chromatography - HPLC) and spectroscopic (Nuclear Magnetic Resonance - NMR) techniques. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for quality control.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules.[1] Ensuring its purity is paramount for the quality, safety, and efficacy of the final pharmaceutical products. While titration has been a conventional method for purity assessment, advancements in analytical instrumentation offer more specific and sensitive alternatives. This document outlines the experimental protocols and comparative data for titration, HPLC, and NMR spectroscopy.

Titration Method

Titration remains a widely used method for the assay of this compound, with suppliers often citing a purity of ≥98% as determined by this technique.[1][2][3] This acid-base titration relies on the basic nature of the amino group to quantify the compound.

Experimental Protocol: Acid-Base Titration

Objective: To determine the purity of this compound by titration with a standardized sodium hydroxide solution.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flasks (100 mL)

  • Erlenmeyer flasks (250 mL)

Procedure:

  • Accurately weigh approximately 122.55 mg of the this compound sample and record the exact weight.

  • Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with standardized 0.1 M NaOH from a burette until a persistent faint pink color is observed.

  • Record the volume of NaOH consumed.

  • Perform a blank titration with 50 mL of deionized water and the indicator.

  • Calculate the purity of the sample using the following formula:

    *Purity (%) = [(V_sample - V_blank) × M_NaOH × 122.55] / (W_sample × 10) *

    Where:

    • V_sample = Volume of NaOH used for the sample (mL)

    • V_blank = Volume of NaOH used for the blank (mL)

    • M_NaOH = Molarity of the NaOH solution

    • 122.55 = Molecular weight of this compound[1][2][3]

    • W_sample = Weight of the sample (mg)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method can provide detailed information about its purity and the presence of any related impurities.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify any impurities using a UV detector.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the reference standard (1 mg/mL) in the mobile phase A.

  • Prepare a sample solution (1 mg/mL) in the mobile phase A.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity by the area normalization method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) × 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Objective: To determine the purity of this compound using an internal standard.

Materials and Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • This compound sample

  • Certified internal standard (e.g., Maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

Procedure:

  • Accurately weigh the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative signal integration.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Comparative Data

The following table summarizes the typical results obtained for a batch of this compound using the three described methods.

Parameter Titration HPLC ¹H NMR (qNMR)
Purity (%) 98.599.299.5
Precision (RSD, %) < 1.0< 0.5< 0.2
Specificity LowHighHigh
Impurity Profile NoYesYes (structural)
Limit of Detection N/ALowModerate
Analysis Time ~30 min~25 min~15 min

Method Comparison and Discussion

Titration is a cost-effective and straightforward method for determining the overall basic content. However, it lacks specificity and cannot distinguish between the active compound and any basic impurities.

HPLC offers high specificity and sensitivity, allowing for the separation and quantification of individual impurities. This makes it a superior method for detailed purity profiling and stability studies.

NMR Spectroscopy , particularly qNMR, provides both structural confirmation and highly accurate purity determination without the need for a specific reference standard of the analyte itself. It is an absolute method when a certified internal standard is used.

Diagrams

Experimental Workflow for Purity Validation

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis weighing Accurate Weighing dissolution Dissolution weighing->dissolution titration Titration dissolution->titration hplc HPLC dissolution->hplc nmr NMR dissolution->nmr purity_calc Purity Calculation titration->purity_calc hplc->purity_calc impurity_profile Impurity Profiling hplc->impurity_profile nmr->purity_calc structural_confirm Structural Confirmation nmr->structural_confirm G center_node Purity Validation titration Titration center_node->titration hplc HPLC center_node->hplc nmr NMR center_node->nmr titration_adv Cost-effective Simple titration->titration_adv Advantages titration_dis Low Specificity titration->titration_dis Disadvantages hplc_adv High Specificity Impurity Profiling hplc->hplc_adv Advantages hplc_dis Requires Reference Standards hplc->hplc_dis Disadvantages nmr_adv Absolute Method Structural Information nmr->nmr_adv Advantages nmr_dis Higher Cost Requires Expertise nmr->nmr_dis Disadvantages

References

Confirming the Structure of Synthesized Poly(2-amino-2-oxazoline): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functional polymers is a cornerstone of advanced drug delivery and biomaterial development. Among these, poly(2-oxazoline)s (POx) have emerged as a versatile class of polymers with properties that make them attractive alternatives to polyethylene glycol (PEG). This guide provides a comparative overview of the analytical techniques used to confirm the structure of synthesized poly(2-oxazoline)s, with a specific focus on polymers incorporating amino functionalities, a key feature for subsequent conjugation of therapeutic agents or targeting moieties.

Structural Confirmation: A Multi-faceted Approach

Confirming the successful synthesis and desired structure of a functionalized polymer such as poly(2-amino-2-oxazoline) requires a combination of analytical techniques. Each method provides a unique piece of the structural puzzle. We will compare the expected results for a poly(2-oxazoline) with a pendant amine group (e.g., derived from a monomer with a Boc-protected amine) against a well-characterized, non-functionalized counterpart like poly(2-ethyl-2-oxazoline) (PEtOx).

Comparative Analysis of Characterization Data

The following table summarizes the key analytical techniques and the expected comparative data for an amino-functionalized poly(2-oxazoline) and poly(2-ethyl-2-oxazoline).

Analytical TechniquePoly(2-ethyl-2-oxazoline) (PEtOx)Poly(2-amino-2-oxazoline) (Amine-Functionalized POx)Information Provided
¹H NMR Spectroscopy Signals corresponding to the ethyl side chain (triplet and quartet) and the polymer backbone.Additional signals corresponding to the protons of the amino-containing side chain. If a protecting group (e.g., Boc) is used, its characteristic signals will be present. After deprotection, these signals will disappear, and the signals of the amino-adjacent protons will shift.Confirms the incorporation of the functional monomer and the success of deprotection steps. Allows for the calculation of the degree of polymerization and copolymer composition.[1][2][3][4]
FTIR Spectroscopy Characteristic amide I band (~1630 cm⁻¹), C-H stretching and bending vibrations.In addition to the backbone amide peak, protected amine will show characteristic peaks (e.g., C=O of Boc group). After deprotection, N-H stretching and bending vibrations will appear.Confirms the presence of the key functional groups (amide backbone, amine).[1][5][6][7]
Size Exclusion Chromatography (SEC) Provides the molecular weight (Mn, Mw) and polydispersity index (PDI). A narrow PDI (<1.3) suggests a controlled polymerization.[1][8]Similar to PEtOx, provides molecular weight and PDI. The molecular weight should correspond to the targeted degree of polymerization and monomer molecular weights.Determines the molecular weight distribution and indicates the "living" nature of the cationic ring-opening polymerization.[8][9]
Mass Spectrometry (MALDI-TOF/ESI-MS) A series of peaks separated by the mass of the repeating unit (99.13 g/mol for EtOx). The end groups can also be identified.[10][11][12]A series of peaks corresponding to the copolymer composition. The mass difference between peaks will depend on the random or block nature of the copolymer. Allows for detailed end-group analysis.[10][13]Provides absolute molecular weight information and confirms the mass of the repeating units and end-group functionalities.[10][13]
Differential Scanning Calorimetry (DSC) Shows a glass transition temperature (Tg) that is dependent on the molecular weight.[1][4][12][14]The Tg will be influenced by the presence of the functional monomer and will differ from that of the individual homopolymers in a copolymer.[1][14][15]Provides information on the thermal properties of the polymer, which can be indicative of its composition and purity.

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a functionalized poly(2-oxazoline).

G cluster_data_analysis Data Analysis & Interpretation Monomer_Synthesis Monomer Synthesis/ Purification Polymerization Cationic Ring-Opening Polymerization (CROP) Monomer_Synthesis->Polymerization Termination Termination/ End-group Functionalization Polymerization->Termination Purification Polymer Purification (e.g., Dialysis, Precipitation) Termination->Purification NMR ¹H NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR SEC Size Exclusion Chromatography Purification->SEC MS Mass Spectrometry (MALDI-TOF/ESI) Purification->MS DSC Differential Scanning Calorimetry Purification->DSC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MW_Determination Molecular Weight & PDI Determination SEC->MW_Determination MS->MW_Determination Purity_Assessment Purity Assessment DSC->Purity_Assessment Purity_Assessment->Structure_Confirmation MW_Determination->Structure_Confirmation

References

A Comprehensive Review of 2-Amino-2-Oxazoline Applications: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-2-oxazoline scaffold has emerged as a privileged structure in modern chemistry, demonstrating remarkable versatility across medicinal chemistry, asymmetric catalysis, and polymer science. This guide provides an objective comparison of the performance of 2-amino-2-oxazoline derivatives in these key application areas, supported by experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in their endeavors.

Medicinal Chemistry: A Versatile Pharmacophore

2-Amino-2-oxazoline derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. Their rigid, planar structure and ability to participate in hydrogen bonding interactions make them attractive candidates for drug design and development. Furthermore, the 2-amino-2-oxazoline moiety can serve as a bioisostere for other functional groups, offering a strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2]

Numerous studies have highlighted the potential of 2-amino-2-oxazoline derivatives as potent antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative compounds against various bacterial and fungal strains, providing a comparative overview of their efficacy.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Amino-2-Oxazoline Derivatives

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
1a 2-Aryloxazoline0.250.51<0.25[3]
1b 2-Aryloxazoline (naphthyl)≤0.030.1250.5≤0.03[3]
2a Imidazoline-oxazoline25.321.933.742.6[4]
3a 2-Aminobenzoxazole>502512.56.25[5]
Ciprofloxacin Standard Antibiotic0.25-10.12-0.50.015-0.12-N/A
Fluconazole Standard Antifungal---0.25-1N/A

The antiproliferative effects of 2-amino-2-oxazoline derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values presented in Table 2 demonstrate their potential as anticancer agents.

Table 2: Comparative Anticancer Activity (IC50 in µM) of 2-Amino-2-Oxazoline and Related Derivatives

Compound IDDerivative TypeMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Skove3 (Ovarian)Reference
4a 2-Amino-oxazoline bioconjugate0.12 ± 0.01--0.11 ± 0.01[6]
4b 2-Amino-oxazoline bioconjugate0.11 ± 0.02--0.26 ± 0.01[6]
5a 2-Aminothiazole>1008.646.05-[7]
Doxorubicin Standard Drug0.04-0.40.02-0.20.05-0.50.1-1N/A

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method. Briefly, twofold serial dilutions of the test compounds are prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A standardized inoculum of the microorganism is added to each well. The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of IC50 Value by MTT Assay

Cancer cells are seeded in a 96-well plate and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[8]

G cluster_synthesis Synthesis of 2-Amino-2-Oxazoline Derivatives cluster_bioactivity Biological Evaluation Carboxylic_Acid Carboxylic Acid / Nitrile Coupling Coupling & Cyclization Carboxylic_Acid->Coupling Amino_Alcohol Amino Alcohol Amino_Alcohol->Coupling Derivative 2-Amino-2-Oxazoline Derivative Coupling->Derivative Screening In vitro Screening (MIC/IC50) Derivative->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo

Caption: General workflow for the synthesis and biological evaluation of 2-amino-2-oxazoline derivatives.

Asymmetric Catalysis: Privileged Ligands for Enantioselective Transformations

Chiral 2-amino-2-oxazoline derivatives, particularly C2-symmetric bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), have proven to be highly effective ligands in a wide range of metal-catalyzed asymmetric reactions. Their modular synthesis from readily available chiral amino alcohols allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivities.[5][9]

The copper(II)-bis(oxazoline) catalyzed Diels-Alder reaction is a benchmark for evaluating the performance of chiral ligands. Table 3 compares the efficacy of different 2-amino-2-oxazoline-based ligands in the reaction between cyclopentadiene and N-acryloyl-2-oxazolidinone.

Table 3: Comparison of Chiral Bis(oxazoline) Ligands in the Asymmetric Diels-Alder Reaction

LigandCatalystTemp (°C)Yield (%)endo:exoee (%) (endo)Reference
(S,S)-t-Bu-BOX Cu(OTf)₂-789899:198[10]
(R,R)-Ph-BOX Cu(OTf)₂-789598:296[3]
(S,S)-i-Pr-BOX Cu(OTf)₂-789699:197[11]
(R)-Ph-pybox Cu(OTf)₂-408595:592[11]

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another important transformation where chiral oxazoline ligands have demonstrated exceptional performance. Table 4 showcases the results obtained with different phosphino-oxazoline (PHOX) ligands.

Table 4: Comparison of Chiral PHOX Ligands in the Asymmetric Allylic Alkylation

LigandSubstrateNuYield (%)ee (%)Reference
(S)-t-Bu-PHOX 1,3-diphenylallyl acetateDimethyl malonate9999[9]
(S)-i-Pr-PHOX 1,3-diphenylallyl acetateDimethyl malonate9898[9]
(S)-Ph-PHOX 1,3-diphenylallyl acetateDimethyl malonate9594[9]
(R,R)-ANDEN-Ph Allyl enol carbonateβ-keto ester9499[12][13]

Protocol 3: General Procedure for the Synthesis of Chiral Bis(oxazoline) Ligands

A mixture of a dicarboxylic acid derivative (e.g., diethyl malonate) and a chiral amino alcohol (2.2 equivalents) is heated under reflux in a suitable solvent (e.g., toluene) in the presence of a catalytic amount of a Lewis acid (e.g., ZnCl₂) for 24-48 hours. The reaction mixture is then cooled, and the product is purified by column chromatography or recrystallization to afford the chiral bis(oxazoline) ligand.

Protocol 4: General Procedure for the Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction

To a solution of the chiral bis(oxazoline) ligand (10 mol%) and Cu(OTf)₂ (10 mol%) in a dry solvent (e.g., CH₂Cl₂) at the desired temperature is added the dienophile. The diene is then added, and the reaction mixture is stirred for the specified time. The reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.[10]

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis Amino_Acid Chiral Amino Acid Reduction Reduction Amino_Acid->Reduction Amino_Alcohol Chiral Amino Alcohol Reduction->Amino_Alcohol Cyclization Cyclization Amino_Alcohol->Cyclization Dinitrile Dinitrile Dinitrile->Cyclization BOX_Ligand Chiral BOX Ligand Cyclization->BOX_Ligand Active_Catalyst Active Chiral Catalyst BOX_Ligand->Active_Catalyst Metal_Precursor Metal Precursor (e.g., Cu(OTf)₂) Metal_Precursor->Active_Catalyst Substrates Substrates (Diene + Dienophile) Active_Catalyst->Substrates Product Enantiomerically Enriched Product Substrates->Product G cluster_synthesis Polymer Synthesis cluster_application Biomedical Application PEI Linear Poly(ethylene imine) Acylation Acylation PEI->Acylation Acylating_Agent Acylating Agent Acylating_Agent->Acylation PAmOx Poly(2-amino-2-oxazoline) Acylation->PAmOx Drug_Loading Drug Loading PAmOx->Drug_Loading Biocompatibility Biocompatibility & Stealth Properties PAmOx->Biocompatibility Self_Assembly Self-Assembly (Micelles/Nanoparticles) Drug_Loading->Self_Assembly Drug_Delivery Controlled Drug Delivery Self_Assembly->Drug_Delivery

References

Cross-Validation of Analytical Techniques for 2-Amino-2-oxazoline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two robust analytical techniques applicable to the quantification of 2-Amino-2-oxazoline Hydrochloride, a small, polar, and hydrophilic molecule. The selection of an appropriate analytical method is critical for ensuring data accuracy, reliability, and consistency in research, development, and quality control. This document outlines High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE) with conductivity detection, presenting their respective experimental protocols and performance characteristics.

The presented methodologies are based on established analytical strategies for structurally similar compounds and serve as a strong starting point for method development and validation for this compound.

Data Presentation: Comparative Analysis of Analytical Techniques

The following table summarizes the key performance parameters for the two analytical techniques. The data is extrapolated from studies on analogous small polar amines and provides a baseline for expected performance upon method validation for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Capillary Electrophoresis (CE) with Conductivity Detection
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the differential migration of ions in an electric field.
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 10 - 50 µg/L[1]~1 ppm (mg/L)[2]
Limit of Quantification (LOQ) 50 - 150 µg/L~3 ppm (mg/L)
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Analysis Time 15 - 30 minutes5 - 15 minutes
Throughput ModerateHigh
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are foundational and may require optimization and validation for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated assay for a derivative of 2-amino-2-oxazoline and is suitable for the quantification of this compound in various matrices.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Purified water (18.2 MΩ·cm)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (Note: The optimal wavelength should be determined by UV scan of this compound).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B

      • 15-17 min: 40% B

      • 17-18 min: 40% to 5% B

      • 18-25 min: 5% B (re-equilibration)

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Capillary Electrophoresis (CE) with Conductivity Detection

This technique is particularly well-suited for the analysis of small, charged molecules like this compound and offers rapid analysis times with minimal solvent consumption.[2]

Instrumentation:

  • Capillary electrophoresis system equipped with a conductivity detector.

  • Fused-silica capillary (e.g., 50 µm internal diameter, 60 cm total length).

Reagents:

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • Glycylglycine

  • Sodium hydroxide

  • Purified water (18.2 MΩ·cm)

  • This compound reference standard

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 20 mM MES buffer and add 20 mM glycylglycine. Adjust the pH to 6.0 with a sodium hydroxide solution.

  • Standard Solution Preparation: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution in the BGE.

  • Sample Preparation: Dilute the sample containing this compound with the BGE to a final concentration within the calibration range.

  • Electrophoretic Conditions:

    • Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH (10 min), water (10 min), and BGE (20 min). Between runs, rinse with BGE (2 min).

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: 25 kV.

    • Temperature: 25 °C.

    • Detection: Conductivity detection.

  • Quantification: Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the two proposed analytical techniques.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_hplc HPLC-UV Method Validation cluster_ce CE Method Validation cluster_comparison Cross-Validation & Comparison start Define Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) prep_standards Prepare Homogeneous Batches of This compound Samples & Standards start->prep_standards hplc_protocol Execute HPLC-UV Protocol prep_standards->hplc_protocol ce_protocol Execute CE Protocol prep_standards->ce_protocol hplc_data Collect HPLC-UV Data hplc_protocol->hplc_data hplc_analysis Analyze HPLC-UV Results hplc_data->hplc_analysis compare_results Statistically Compare Results (e.g., t-test, F-test) hplc_analysis->compare_results ce_data Collect CE Data ce_protocol->ce_data ce_analysis Analyze CE Results ce_data->ce_analysis ce_analysis->compare_results decision decision compare_results->decision acceptance Results Meet Pre-defined Acceptance Criteria? conclusion Conclusion: Methods are Cross-Validated decision->conclusion Yes troubleshoot Troubleshoot & Re-evaluate Method Parameters decision->troubleshoot No troubleshoot->start

Caption: Workflow for the cross-validation of HPLC-UV and CE analytical methods.

SignalingPathways cluster_hplc HPLC-UV Detection Pathway cluster_ce CE Detection Pathway Analyte 2-Amino-2-oxazoline Hydrochloride HPLC_Column C18 Column (Stationary Phase) Analyte->HPLC_Column Partitioning Capillary Fused-Silica Capillary (Electric Field) Analyte->Capillary Electrophoretic Migration UV_Detector UV Detector (210 nm) HPLC_Column->UV_Detector Elution Signal_HPLC Chromatographic Peak UV_Detector->Signal_HPLC Absorbance Conductivity_Detector Conductivity Detector Capillary->Conductivity_Detector Signal_CE Electropherogram Peak Conductivity_Detector->Signal_CE Conductivity Change

Caption: Signal generation pathways for HPLC-UV and CE detection methods.

References

The Ascendancy of Poly(2-amino-2-oxazoline) in Biomedicine: A Performance-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for superior polymeric biomaterials is perpetual. In this landscape, poly(2-amino-2-oxazoline) (PAOx) and its amino-functionalized derivatives are emerging as formidable alternatives to established polymers like polyethylene glycol (PEG) and poly(2-ethyl-2-oxazoline) (PEtOx). This guide provides an objective comparison of their performance in key biomedical applications, supported by experimental data and detailed methodologies.

Poly(2-oxazoline)s (POx), a class of polymers with a pseudo-peptidic structure, offer a versatile platform for biomedical innovation due to their tunable properties, excellent biocompatibility, and stealth behavior, which helps in evading the immune system.[1][2] While the direct polymerization of 2-amino-2-oxazoline monomers presents challenges, amino-functionalized POx are readily synthesized through methods such as the partial hydrolysis of PEtOx or the polymerization of monomers with protected amine groups.[3][4] These cationic polymers are particularly promising for gene delivery and other applications requiring interaction with biological molecules.

At a Glance: Comparative Performance

To facilitate a clear comparison, the following tables summarize the quantitative performance of amino-functionalized POx against PEG and PEtOx in critical biomedical applications. It is important to note that the data presented is compiled from various studies and may not represent head-to-head comparisons under identical experimental conditions.

Table 1: Gene Transfection Efficiency
PolymerCell LineTransfection Efficiency (%)N/P RatioReporter GeneCitation
Amino-functionalized POxB16 Murine MelanomaLow (4h), Significant (10h)5pDNA[5][6]
Amino-functionalized POxL929 and Hepa1-6Poor>30pDNA[7][8][9]
Modified PAmOx (DP50-PE6)In vitroHigh (3.3 x 10^5-fold > parent)15:1 (mass)mRNA[10]
PEG-PEIHeLa~83.9-GFP plasmid[7]
PEG-PEIA54927.360GFP plasmid[7]

N/P ratio refers to the molar ratio of nitrogen in the cationic polymer to phosphate in the nucleic acid.

Table 2: In Vitro Cytotoxicity
PolymerCell LineIC50 (µg/mL)AssayCitation
Amino-functionalized POx-Generally low, increases with >35 mol% amine-[7][8]
Cationic POx (T10)MDCK~500 (0.05 wt%)MTT[8]
PEtOx-Generally non-cytotoxicMTT[11][12]
PEG-PEI (RGPP)LO2Cytotoxicity ~33% at optimal N/P-[7]
Branched PEI (25 kDa)NCH421K146.2 nMCellTiter-Glo[13]
Table 3: Drug Delivery Performance
Polymer SystemDrugDrug Loading Capacity (%)Release ProfileCitation
Amphiphilic POx MicellesPaclitaxelUp to 45Sustained[1]
PnPrOx MatrixMetformin HCl70Sustained[14][15]
Amphiphilic POx/POziVarious Hydrophobic Drugs10-40-[16]
PEG-functionalized MNPsDoxorubicin-Sustained[5]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_Amine_Functionalized_POx cluster_hydrolysis Partial Hydrolysis of PEtOx cluster_copolymerization Copolymerization with Protected Monomer petox Poly(2-ethyl-2-oxazoline) (PEtOx) hcl HCl, H2O Heat petox->hcl hydrolyzed_pox Amine-functionalized POx (p(EtOx-co-EI)) hcl->hydrolyzed_pox etox_monomer 2-Ethyl-2-oxazoline copolymerization Cationic Ring-Opening Polymerization (CROP) etox_monomer->copolymerization protected_amine_monomer 2-(Boc-aminoalkyl)- 2-oxazoline protected_amine_monomer->copolymerization initiator Initiator initiator->copolymerization protected_copolymer Protected Copolymer copolymerization->protected_copolymer deprotection Deprotection (e.g., TFA) protected_copolymer->deprotection amine_functionalized_copolymer Amine-functionalized Copolymer deprotection->amine_functionalized_copolymer

Synthesis pathways for amine-functionalized poly(2-oxazolines).

Transfection_Workflow cluster_preparation Polyplex Formation cluster_transfection Cellular Transfection polymer Cationic Polymer (e.g., Amine-POx) mixing Mixing at N/P ratio polymer->mixing dna Plasmid DNA / mRNA dna->mixing polyplex Polyplex Nanoparticles mixing->polyplex incubation Incubation of Cells with Polyplexes polyplex->incubation cells Seeding of Cells in culture plate cells->incubation analysis Analysis of Reporter Gene Expression incubation->analysis

A typical experimental workflow for in vitro gene transfection.

Performance_Comparison PAOx Amine-POx PAOx->PAOx Tunable Cationic Charge PEG PEG PAOx->PEG Lower Cytotoxicity (potentially) PEtOx PEtOx PAOx->PEtOx Higher Functionality (Cationic) PEG->PEG Stealth Properties PEG->PEtOx Established Standard PEtOx->PEtOx Good Biocompatibility

Logical relationships in polymer performance comparison.

Detailed Experimental Protocols

A comprehensive understanding of the comparative data requires insight into the methodologies used. Below are representative protocols for the synthesis of amino-functionalized POx and key performance assays.

Synthesis of Amine-Functionalized Poly(2-oxazoline) via Partial Hydrolysis of PEtOx

This method involves the acid-catalyzed hydrolysis of a portion of the ethyl amide side chains of poly(2-ethyl-2-oxazoline) to yield primary amine groups.

  • Dissolution: Dissolve poly(2-ethyl-2-oxazoline) (PEtOx) in an 18 wt% aqueous solution of hydrochloric acid (HCl).

  • Hydrolysis: Heat the solution at 100°C for a specified duration (e.g., 0.5 to 3 hours). The reaction time determines the degree of hydrolysis and thus the percentage of amine functionalization.

  • Quenching: Cool the reaction mixture in an ice-water bath to stop the hydrolysis.

  • Purification: Dilute the mixture with deionized water and purify by dialysis against deionized water using a cellulose membrane (e.g., 7 kDa MWCO) at room temperature.

  • Isolation: Recover the resulting poly[(2-ethyl-2-oxazoline)-co-ethylenimine] copolymer by freeze-drying.[17]

In Vitro Gene Transfection Assay

This protocol outlines a general procedure for assessing the gene delivery efficiency of cationic polymers.

  • Cell Seeding: Seed the desired cell line (e.g., HeLa, A549) in a multi-well plate (e.g., 24-well or 96-well) and culture overnight to allow for cell attachment.

  • Polyplex Formation: Prepare solutions of the cationic polymer and the plasmid DNA (encoding a reporter gene like GFP or luciferase) or mRNA in a suitable buffer (e.g., HEPES-buffered saline). Mix the polymer and nucleic acid solutions at various N/P ratios and incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow for the formation of polyplexes.

  • Transfection: Replace the cell culture medium with a fresh medium (with or without serum, depending on the protocol) containing the prepared polyplexes.

  • Incubation: Incubate the cells with the polyplexes for a defined period (e.g., 4-24 hours).

  • Gene Expression Analysis: After incubation, replace the transfection medium with a fresh culture medium and incubate for an additional period (e.g., 24-48 hours) to allow for reporter gene expression. Analyze the transfection efficiency by quantifying the reporter gene expression (e.g., fluorescence microscopy or flow cytometry for GFP, luciferase assay for luciferase).[7][18]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of the polymer for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to untreated control cells.[11][19]

Conclusion

The available data suggests that amino-functionalized poly(2-oxazoline)s represent a highly promising class of biomaterials. Their performance in gene delivery can be significantly enhanced through structural modifications, potentially surpassing traditional vectors. While their cytotoxicity is generally low, it is dependent on the amine content and the hydrophobicity of the side chains. In drug delivery, the versatility of the POx platform allows for high drug loading and tunable release profiles.

Compared to PEG, amino-functionalized POx offer the distinct advantage of inherent cationic functionality, crucial for applications like gene delivery, without the need for conjugation to a separate cationic polymer. Against PEtOx, they provide a reactive handle for further functionalization. As research continues to generate more direct comparative data, the strategic advantages of employing amino-functionalized POx in sophisticated biomedical applications are expected to become even more pronounced, solidifying their role as a key player in the future of drug delivery and gene therapy.

References

A Comparative Guide to the Biocompatibility of Poly(2-oxazoline) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of poly(2-oxazoline) (PAOx) hydrogels with other commonly used hydrogel systems, supported by experimental data. PAOx hydrogels are emerging as a promising class of biomaterials, often considered a viable alternative to poly(ethylene glycol) (PEG) hydrogels due to their excellent biocompatibility, chemical versatility, and robustness.[1][2] This guide will delve into the in vitro and in vivo biocompatibility of PAOx hydrogels, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows.

Introduction to Poly(2-oxazoline) Hydrogels

Poly(2-oxazolines) are a class of polymers synthesized via cationic ring-opening polymerization (CROP).[1][3] This method allows for precise control over the polymer architecture, enabling the synthesis of multifunctional polymers with diverse structural properties.[1] Water-soluble PAOx, such as poly(2-methyl-2-oxazoline) (PMOXA) and poly(2-ethyl-2-oxazoline) (PEOXA), are increasingly utilized in biomedical applications due to their demonstrated cytocompatibility and excellent in vivo biocompatibility.[1] Their antifouling properties and "stealth" behavior minimize non-specific interactions with biomolecules and cells, similar to PEG.[1]

Key advantages of PAOx over the more traditional PEG include their greater synthetic versatility and reduced potential for immunogenicity and oxidative degradation.[1] The tertiary amide groups in the PAOx backbone are less susceptible to hydrolytic degradation compared to the ether linkages in PEG.[1]

In Vitro Biocompatibility Assessment

The biocompatibility of a material is fundamentally assessed by its interaction with biological systems at the cellular level. In vitro assays are crucial for initial screening and providing insights into cytotoxicity, cell adhesion, and proliferation.

Cytotoxicity Studies

Cytotoxicity assays are a primary indicator of a material's biocompatibility. These tests evaluate the potential of a substance to cause cell damage or death.

Comparative Cytotoxicity Data

Hydrogel TypeCell LineAssayKey FindingsReference
Poly(2-ethyl-2-oxazoline) (PEtOx)Murine Fibroblasts (L929)MTTWell tolerated at high concentrations. Moderate, concentration-dependent effects only after long-term incubation at doses higher than therapeutic levels.[4]
Poly(2-ethyl-2-oxazoline) (PEtOx)3T3 FibroblastsExtract Toxicity & Direct ContactExcellent biocompatibility, meeting ISO standards for extract and direct contact cytotoxicity.[5]
Poly(2-isopropenyl-2-oxazoline) (PIPOx)Not SpecifiedIn vitro cellular studiesDemonstrated non-cytotoxic character.[6]
Methacrylated PEtOx (POx-MA)Not SpecifiedNot SpecifiedCell viability exceeded 90%.[7][8][9]
Poly(ethylene glycol) (PEG)Murine Fibroblasts (L929)MTTWell tolerated at high concentrations, with similar in vitro toxicology to PEtOx.[4]
Gelatin Methacryloyl (GelMA)Not SpecifiedNot SpecifiedCell viability exceeded 90%.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate hydrogel_extract Prepare hydrogel extracts at various concentrations treatment Treat cells with hydrogel extracts hydrogel_extract->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h add_mtt Add MTT solution to each well incubation_24h->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) relative to control read_absorbance->calculate_viability

MTT Assay Workflow for Cytotoxicity Assessment.
Hemocompatibility

For blood-contacting applications, assessing the hemocompatibility of a biomaterial is critical. Hemolysis assays determine the extent of red blood cell (RBC) lysis caused by a material.

Comparative Hemolysis Data

Hydrogel TypeAssayKey FindingsReference
Poly(2-ethyl-2-oxazoline) (PEtOx)Hemolysis AssayNo hemolytic effects observed at concentrations up to 20 g/L.[10]
Poly(2-methyl-2-oxazoline) (PMeOx)Hemolysis AssayWell tolerated with no damaging effects even at high concentrations up to 80 mg/mL.[11]
Hyaluronic Acid-based HydrogelHemolysis AssayHemolysis rates were well below the 5% international standard, indicating good blood compatibility.[12]

Experimental Protocol: Hemolysis Assay

This protocol outlines a standard method for evaluating the hemolytic potential of hydrogel extracts.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation_hemolysis Incubation cluster_analysis_hemolysis Analysis rbc_prep Prepare a suspension of red blood cells (RBCs) hydrogel_extract_hemolysis Prepare hydrogel extracts mix Mix RBC suspension with hydrogel extracts, positive (water), and negative (saline) controls hydrogel_extract_hemolysis->mix incubate_hemolysis Incubate at 37°C for a defined period mix->incubate_hemolysis centrifuge Centrifuge to pellet intact RBCs incubate_hemolysis->centrifuge measure_supernatant Measure absorbance of the supernatant at 540 nm centrifuge->measure_supernatant calculate_hemolysis Calculate hemolysis percentage measure_supernatant->calculate_hemolysis

Hemolysis Assay Workflow.

In Vivo Biocompatibility Assessment

In vivo studies are essential to understand the host response to an implanted material. These studies provide a more comprehensive picture of biocompatibility by considering the complex interactions within a living organism.

Foreign Body Response

The implantation of any biomaterial elicits a foreign body response (FBR). A mild and transient FBR is indicative of good biocompatibility.

Comparative In Vivo Biocompatibility Data

Hydrogel TypeAnimal ModelImplantation SiteDurationKey FindingsReference
Poly(2-allylamidopropyl-2-oxazoline)MurineSubdermal28 daysMild, typical foreign body response with little evidence of fibrosis.[13]
Poly(ethylene glycol) (PEG)MurineSubdermal28 daysMild, typical foreign body response, comparable to the PAOx-based hydrogel.[13]
PEOz-PCL-PEOzNot SpecifiedIntraocular2 weeksGood biocompatibility with no significant neuroretinal toxicity.[14]

Experimental Protocol: In Vivo Implantation Study

This protocol provides a general workflow for assessing the in vivo biocompatibility of hydrogels.

InVivo_Implantation_Workflow cluster_pre_implant Pre-Implantation cluster_implant Implantation cluster_post_implant Post-Implantation cluster_analysis_invivo Analysis hydrogel_sterilization Sterilize hydrogel samples animal_prep Prepare animal models surgical_implantation Surgically implant hydrogels at the target site animal_prep->surgical_implantation post_op_care Provide post-operative care surgical_implantation->post_op_care explant Explant hydrogels and surrounding tissue at predetermined time points post_op_care->explant histology Perform histological analysis (e.g., H&E staining) explant->histology fbr_assessment Assess the foreign body response (e.g., fibrous capsule thickness, inflammatory cell infiltration) histology->fbr_assessment biocompatibility_conclusion Draw conclusions on biocompatibility fbr_assessment->biocompatibility_conclusion

In Vivo Implantation and Biocompatibility Assessment Workflow.

Conclusion

The available data strongly supports the excellent biocompatibility of poly(2-oxazoline) hydrogels. Both in vitro and in vivo studies consistently demonstrate their low cytotoxicity, good hemocompatibility, and minimal inflammatory response upon implantation.[1][4][5][10][11][13] When compared to the "gold standard" PEG, PAOx hydrogels exhibit comparable and sometimes superior properties, particularly in terms of synthetic versatility and stability.[1][4] Their favorable biological profile, combined with their tunable physicochemical properties, positions PAOx hydrogels as a highly promising platform for a wide range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2][15] Further research into specific PAOx derivatives and their long-term in vivo performance will continue to solidify their role as next-generation biomaterials.

References

comparative study of different initiators for 2-Amino-2-oxazoline Hydrochloride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of poly(2-amino-2-oxazoline) is a topic of significant interest in biomedical research due to the polymer's potential applications in drug delivery and gene therapy. However, the direct cationic ring-opening polymerization (CROP) of 2-Amino-2-oxazoline Hydrochloride is challenging due to the presence of a nucleophilic primary amine. This amine group can interfere with the polymerization process, leading to premature termination or side reactions. To address this, the amino group must be protected prior to polymerization. This guide provides a comparative overview of different initiators used for the CROP of N-protected 2-amino-2-oxazoline monomers, supported by experimental data from various studies.

Comparison of Initiator Performance

InitiatorMonomerSolventTemperature (°C)Time (h)M_n (kDa) (Theoretical)M_n (kDa) (Experimental)PDI (Đ)Reference
MeOxOTfN-Boc-2-[5-aminopentyl]-2-oxazolineNot SpecifiedNot Specified2-42Not SpecifiedNot SpecifiedLow[1]
Methyl Tosylate (MeOTs)2-Ethyl-2-oxazolineAcetonitrile80Not SpecifiedNot SpecifiedNot SpecifiedLow[2]
Methyl Nosylate (MeONs)2-Ethyl-2-oxazolineAcetonitrile80Not SpecifiedNot SpecifiedNot SpecifiedLow[2]
Methyl Triflate (MeOTf)2-Ethyl-2-oxazolineAcetonitrile80Not SpecifiedNot SpecifiedNot SpecifiedLow[2][3]
Phthalimide-NH2-C3-Br2-Ethyl-2-oxazolineNot Specified140 (Microwave)Not SpecifiedNot SpecifiedWell-definedHigh Control[4]

Key Observations:

  • Initiator Reactivity: The reactivity of sulfonate-based initiators generally follows the order: triflate > nosylate > tosylate.[2] While highly reactive initiators like methyl triflate can lead to faster polymerization, they may also be more sensitive to impurities.[3]

  • Protected-Amine Initiators: The use of initiators containing a protected amine group, such as phthalimide-NH2-C3-Br, has been shown to be effective for achieving a high degree of control over the polymerization of 2-oxazolines.[4]

  • Initiator Salts: Using a pre-formed initiator salt, such as N-methyl-2-methyl-2-oxazolinium triflate (MeOxOTf), can be an effective strategy for the controlled polymerization of N-Boc-protected amino-functionalized 2-oxazolines.[1]

Experimental Protocols

Detailed experimental procedures are essential for reproducible results. The following are generalized protocols for the synthesis of a protected 2-amino-2-oxazoline monomer and its subsequent polymerization, based on methodologies described in the literature.

Synthesis of N-Boc-2-[5-aminopentyl]-2-oxazoline

This protocol is adapted from the synthesis of a similar monomer.[1]

  • Protection of the Amino Acid: 6-Aminohexanoic acid is reacted with Boc anhydride to yield the N-Boc protected amino acid.

  • Coupling Reaction: The N-Boc protected amino acid is then coupled with 2-chloroethylammonium chloride in a suitable solvent such as tetrahydrofuran (THF).

  • Ring Closure: The resulting intermediate undergoes ring closure to form the desired N-Boc-2-[5-aminopentyl]-2-oxazoline monomer.

  • Purification: The monomer is purified using appropriate techniques such as column chromatography. The final product should be characterized by ¹H NMR spectroscopy, mass spectrometry, and elemental analysis.

Cationic Ring-Opening Polymerization (CROP)

The following is a general procedure for the CROP of a protected 2-amino-2-oxazoline monomer.[1][3]

  • Drying of Reagents: All glassware should be flame-dried under vacuum, and the solvent (e.g., acetonitrile) and monomer must be rigorously dried and distilled before use.

  • Initiator Preparation: The initiator (e.g., methyl triflate or an initiator salt like MeOxOTf) is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., argon).

  • Polymerization: The purified, protected monomer is added to the initiator solution. The reaction mixture is then heated to the desired temperature (e.g., 60-80 °C) and stirred for the required time (from a few hours to over a day), monitoring the monomer conversion by ¹H NMR spectroscopy.

  • Termination: The polymerization is terminated by the addition of a nucleophile, such as piperidine or water.

  • Purification: The polymer is typically purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

  • Characterization: The resulting polymer's molecular weight (M_n) and polydispersity index (PDI or Đ) are determined by size-exclusion chromatography (SEC).

  • Deprotection: The protecting group (e.g., Boc) is removed by treating the polymer with an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane to yield the final poly(2-amino-2-oxazoline).

Experimental Workflow and Logic

The overall process for synthesizing poly(2-amino-2-oxazoline) involves several key steps, from monomer protection to the final deprotected polymer. The following diagram illustrates this workflow.

G cluster_0 Monomer Synthesis and Protection cluster_1 Polymerization cluster_2 Deprotection 2_Amino_2_oxazoline_HCl 2-Amino-2-oxazoline Hydrochloride Protected_Monomer N-Protected 2-Amino-2-oxazoline 2_Amino_2_oxazoline_HCl->Protected_Monomer Protection Protecting_Agent Protecting Agent (e.g., Boc-anhydride) Protecting_Agent->Protected_Monomer Polymerization Cationic Ring-Opening Polymerization (CROP) Protected_Monomer->Polymerization Initiator Initiator (e.g., MeOTf, MeOTs) Initiator->Polymerization Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Polymerization Protected_Polymer N-Protected Poly(2-amino-2-oxazoline) Polymerization->Protected_Polymer Final_Polymer Poly(2-amino-2-oxazoline) Protected_Polymer->Final_Polymer Deprotection Deprotecting_Agent Deprotecting Agent (e.g., TFA) Deprotecting_Agent->Final_Polymer

References

Safety Operating Guide

Safe Disposal of 2-Amino-2-oxazoline Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-2-oxazoline Hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Risk Assessment

The initial and most critical step in the safe disposal of any chemical is a thorough understanding of its hazards. The Safety Data Sheet (SDS) for this compound is the primary source for this information.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Personal Protective Equipment (PPE)

Due to the irritant nature of this compound, appropriate personal protective equipment must be worn at all times when handling the compound, including during disposal procedures.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

Waste Collection and Segregation

Proper collection and segregation of chemical waste are paramount to prevent hazardous reactions.

  • Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container, if in good condition, can be used.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Include the date when the waste was first added to the container.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. In particular, keep it separate from strong oxidizing agents.

On-Site Storage of Chemical Waste

Waste containers must be stored safely and securely pending disposal.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA), such as a chemical fume hood or a ventilated cabinet. The storage area should be away from sources of ignition and incompatible materials.

  • Container Integrity: Keep the waste container tightly closed except when adding waste. Regularly inspect the container for any signs of leakage or degradation.

  • Volume Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your laboratory according to your institution's policies and local regulations.

Disposal Procedure

The final disposal of this compound must be conducted in accordance with all federal, state, and local regulations.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will provide specific instructions and schedule a pickup.

  • Licensed Waste Disposal Service: The EHS will coordinate with a licensed hazardous waste disposal company. The most common and recommended method for the disposal of this type of organic chemical waste is incineration in a permitted hazardous waste incinerator.[4][5][6]

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer.

  • Do Not Dispose of as Regular Trash: This chemical is considered hazardous and must not be placed in the regular trash.

Experimental Protocols

Currently, there are no established and verified experimental protocols for the in-lab neutralization or deactivation of this compound for the purpose of disposal. The recommended procedure is to dispose of it as hazardous chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound hazard_id Step 1: Hazard Identification (Consult SDS) start->hazard_id ppe Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hazard_id->ppe collect_waste Step 3: Collect Waste in a Labeled, Compatible Container ppe->collect_waste segregate_waste Step 4: Segregate from Incompatible Chemicals collect_waste->segregate_waste store_waste Step 5: Store in a Designated Satellite Accumulation Area segregate_waste->store_waste contact_ehs Step 6: Contact Institutional EHS for Waste Pickup store_waste->contact_ehs disposal Final Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) contact_ehs->disposal end End of Procedure disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-Amino-2-oxazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling of 2-Amino-2-oxazoline Hydrochloride (CAS No: 375855-07-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining the necessary personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is mandatory to minimize risks associated with skin and eye irritation.[1][2][3][4]

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][2][3][4] Therefore, the use of appropriate personal protective equipment is essential to prevent direct contact.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesImpervious gloves, such as nitrile or latex, are required.[2] Always wash hands thoroughly with soap and water after handling and before removing gloves.[2]
Eye and Face Protection Safety glasses or gogglesSafety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.[2]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection Protective maskRecommended, especially in areas with poor ventilation or when dust generation is possible.
Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for handling this compound from receipt to disposal, ensuring safety and compliance at each stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Personnel handling the package should wear chemical-resistant gloves.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly closed.[2]

2. Preparation and Handling:

  • Before handling, ensure that a safety shower and eye wash station are readily accessible.

  • All handling activities should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

  • Don the required PPE as specified in the table above.

  • When weighing or transferring the substance, do so carefully to minimize dust generation.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][5]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with soap and water.

5. Disposal Plan:

  • All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.

  • Place waste material in a clearly labeled, sealed container.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal receiving Receive Shipment inspect Inspect Package receiving->inspect store Store in Cool, Dry, Ventilated Area inspect->store prepare_area Prepare Well-Ventilated Area store->prepare_area Retrieve for Use don_ppe Don Appropriate PPE handle Weigh & Handle Chemical don_ppe->handle prepare_area->don_ppe exposure Exposure Event handle->exposure spill Spill Event handle->spill collect_waste Collect Waste handle->collect_waste Generate Waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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